Raf265
Description
Properties
IUPAC Name |
1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F6N6O/c1-36-19-7-6-15(10-17(19)34-22(36)33-14-4-2-13(3-5-14)23(25,26)27)37-16-8-9-31-18(11-16)21-32-12-20(35-21)24(28,29)30/h2-12H,1H3,(H,32,35)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABJJWZLRMPFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC3=CC(=NC=C3)C4=NC=C(N4)C(F)(F)F)N=C1NC5=CC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025871 | |
| Record name | 1-Methyl-5-((2-(5-(trifluoromethyl)-1H-imidazol-2-yl)-4-pyridinyl)oxy)-N-(4-(trifluoromethyl)phenyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927880-90-8 | |
| Record name | RAF 265 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927880908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAF-265 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05984 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Methyl-5-((2-(5-(trifluoromethyl)-1H-imidazol-2-yl)-4-pyridinyl)oxy)-N-(4-(trifluoromethyl)phenyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RAF-265 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O434L3768 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Raf265: A Dual Inhibitor of the RAF/MEK/ERK and VEGF Signaling Pathways
An In-Depth Technical Guide on the Core Mechanism of Action
Introduction
Raf265, also known as CHIR-265, is an orally bioavailable small molecule that has demonstrated potent antineoplastic activity in preclinical and clinical studies.[1] Developed as a multi-kinase inhibitor, its primary mechanism of action involves the dual inhibition of key enzymes in two critical signaling pathways implicated in tumor growth, proliferation, and angiogenesis: the RAF/MEK/ERK pathway and the Vascular Endothelial Growth Factor (VEGF) pathway.[2][3] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data from key studies, experimental protocols, and visual representations of the signaling cascades it modulates.
Core Mechanism of Action: Dual Kinase Inhibition
This compound exerts its therapeutic effects by binding to and inhibiting the activity of specific serine/threonine and receptor tyrosine kinases. This dual-targeting strategy is designed to simultaneously block tumor cell proliferation and the formation of new blood vessels that supply nutrients to the tumor.[1][2]
Inhibition of the RAF/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival.[] Mutations in the BRAF gene, a key component of this pathway, are found in a significant percentage of human cancers, particularly melanoma.[3] this compound potently inhibits several members of the RAF kinase family, including:
-
B-Raf (wild-type and V600E mutant): The V600E mutation in B-Raf leads to constitutive activation of the pathway, driving uncontrolled cell growth. This compound is a potent inhibitor of both the wild-type and the V600E mutant forms of B-Raf.[5]
-
C-Raf: C-Raf is another important member of the RAF kinase family that can also contribute to aberrant signaling in cancer.[5]
By inhibiting B-Raf and C-Raf, this compound prevents the downstream phosphorylation and activation of MEK and subsequently ERK.[5] The inhibition of ERK phosphorylation is a key indicator of this compound's on-target activity, leading to cell cycle arrest and apoptosis in tumor cells.[3][5]
Inhibition of the VEGF Signaling Pathway
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGF signaling pathway plays a central role in this process. This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase in this pathway.[1][2] By inhibiting VEGFR2, this compound disrupts the signaling cascade that promotes the proliferation and migration of endothelial cells, thereby inhibiting the formation of new tumor blood vessels.[2]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various preclinical studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50/EC50 (nM) | Reference |
| C-Raf | Cell-free assay | 3 - 60 | [5] |
| B-Raf (wild-type) | Cell-free assay | 3 - 60 | [5] |
| B-Raf (V600E) | Cell-free assay | 3 - 60 | [5] |
| B-Raf (V600E) | Cell-based | 140 | [3] |
| VEGFR2 | Cell-free assay | 30 | [5] |
| VEGFR2 | Cell-based | 190 | [3] |
| PDGFRβ | Cell-based | 790 | [3] |
| c-Kit | Cell-based | 1100 | [3] |
Table 2: In Vivo Antitumor Activity of this compound
| Xenograft Model | Dosage | Outcome | Reference |
| HCT116 | 12 mg/kg | 71% to 72% Tumor Volume Inhibition | [5] |
| A375M | 100 mg/kg (orally) | Inhibition of FDG accumulation, decreased tumor volumes | [5] |
| Human Melanoma | 40 mg/kg (daily for 30 days) | >50% reduction in tumor growth in 7 of 17 tumor implants | [6][7] |
| Mouse Efficacy | 10, 30, 100 mg/kg (orally, every 2 days) | 100 mg/kg: Tumor regression; 30 mg/kg: Robust stasis; 10 mg/kg: Modest inhibition | [8] |
Table 3: Phase I Clinical Trial Results in Metastatic Melanoma
| Parameter | Result | Reference |
| Maximum Tolerated Dose (MTD) | 48 mg once daily (continuous) | [9][10] |
| Objective Response Rate | 12.1% (8 of 66 evaluable patients) | [9][10] |
| Partial Metabolic Response | 20.7% (12 of 58 evaluable patients) | [9][10] |
| Common Adverse Events | Fatigue (52%), diarrhea (34%), weight loss (31%) | [9][10] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound.
Caption: Dual inhibition of RAF and VEGFR2 signaling pathways by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature to characterize the activity of this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of target kinases.
Protocol:
-
Raf and MEK proteins are combined at 2x the final concentration in an assay buffer (50 mM Tris, pH 7.5, 15 mM MgCl2, 0.1 mM EDTA, and 1 mM DTT).[5]
-
15 µL of the protein mixture is dispensed into each well of a polypropylene assay plate.[5]
-
3 µL of this compound, diluted in 100% DMSO to 10x the final concentration, is added to the wells. Control wells receive DMSO alone.[5]
-
The kinase reaction is initiated by adding 12 µL of 2.5x ³³P-ATP diluted in the assay buffer.[5]
-
The reaction is allowed to proceed for 45-60 minutes at room temperature.[5]
-
The reaction is stopped by the addition of 70 µL of a stop reagent containing 30 mM EDTA.[5]
-
Samples are transferred to a filtration plate, and the amount of incorporated ³³P is quantified using a scintillation counter to determine kinase activity.[5]
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.
Protocol:
-
1 x 10⁴ cells are seeded in 200 µL of medium in each well of a 96-well plate.[5]
-
After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM).[5]
-
Cells are incubated with the compound for 48 hours.[5]
-
20 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for 4 hours.[5]
-
The supernatant is removed, and the formazan crystals are dissolved in 200 µL of DMSO.[5]
-
The absorbance is measured at 595 nm using a plate reader to determine the percentage of viable cells relative to untreated controls.[5]
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Protocol:
-
Human tumor cells (e.g., melanoma or colorectal cancer cell lines) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).[6][7]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.[6][7]
-
This compound is administered orally at a specified dose and schedule (e.g., 40 mg/kg, daily). The control group receives a vehicle control.[6][7]
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.[6][7]
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for biomarkers like pERK, Ki-67, and cyclin D1.[6][7]
Caption: General workflow for an in vivo tumor xenograft study.
Conclusion
This compound is a potent, orally bioavailable, dual inhibitor of the RAF/MEK/ERK and VEGF signaling pathways. Its mechanism of action, centered on the inhibition of B-Raf (wild-type and V600E mutant), C-Raf, and VEGFR2, provides a strong rationale for its use in cancers driven by these pathways, such as melanoma. Preclinical studies have demonstrated its ability to inhibit tumor cell proliferation, induce apoptosis, and suppress angiogenesis. While clinical trials have shown some antitumor activity, further research is needed to optimize its therapeutic potential and identify patient populations most likely to benefit from this multi-targeted approach. The detailed understanding of its mechanism of action, as outlined in this guide, is crucial for the continued development and strategic application of this compound and similar multi-kinase inhibitors in oncology.
References
- 1. This compound | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound inhibits the growth of advanced human melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A first‐in‐human phase I, multicenter, open‐label, dose‐escalation study of the oral RAF/VEGFR‐2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first-in-human phase I, multicenter, open-label, dose-escalation study of the oral RAF/VEGFR-2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]
CHIR-265: A Dual Inhibitor of Raf Kinase and VEGFR-2 Signaling Pathways
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CHIR-265, also known as RAF265, is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both the Raf serine/threonine kinases and the vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] This dual inhibition allows CHIR-265 to simultaneously disrupt two critical pathways implicated in tumor growth, proliferation, and angiogenesis: the Ras/Raf/MEK/ERK signaling cascade and the VEGF/VEGFR-2 pathway.[3][4] Preclinical studies have demonstrated its efficacy in a broad range of cancer models, particularly those harboring B-Raf mutations.[3] This technical guide provides a comprehensive overview of the CHIR-265 signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Core Signaling Pathways Targeted by CHIR-265
CHIR-265 exerts its anti-neoplastic effects by concurrently inhibiting two distinct but interconnected signaling pathways crucial for cancer progression.
The Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in key components of this pathway, particularly in Ras and B-Raf, are prevalent in many human cancers, leading to constitutive pathway activation and uncontrolled cell growth.[3] CHIR-265 is a potent inhibitor of Raf kinases, including wild-type B-Raf, C-Raf, and the oncogenic B-Raf V600E mutant.[5] By binding to and inhibiting Raf kinases, CHIR-265 prevents the phosphorylation and activation of downstream MEK and ERK, ultimately leading to cell cycle arrest and apoptosis in tumor cells with activating B-Raf or Ras mutations.[3][5]
References
Raf265: A Comprehensive Technical Guide to its Target Profile and Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raf265, also known as CHIR-265, is a potent, orally bioavailable small-molecule inhibitor targeting key kinases involved in cancer cell proliferation and angiogenesis. Primarily recognized as a pan-Raf inhibitor, it demonstrates significant activity against B-Raf, C-Raf, and the oncogenic B-Raf V600E mutant. Additionally, this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis. This dual-targeting mechanism positions this compound as a compelling agent in oncology, particularly in tumors driven by the Ras/Raf/MEK/ERK signaling pathway and those reliant on neovascularization. This in-depth technical guide provides a comprehensive overview of the this compound target profile, its binding site interactions, and detailed experimental protocols for its characterization.
Target Profile and Kinase Selectivity
This compound exhibits a multi-targeted profile, with high potency against Raf family kinases and VEGFR2. Its broader selectivity has been characterized across the kinome, revealing a profile that includes other receptor tyrosine kinases.
Primary Targets: Raf Kinases and VEGFR2
The primary targets of this compound are the serine/threonine kinases of the Raf family and the receptor tyrosine kinase VEGFR2. Inhibition of these targets disrupts two critical pathways in cancer progression: the MAPK signaling cascade and tumor-induced angiogenesis.[1][2]
Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against a panel of kinases using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.
| Target Kinase | Assay Type | IC50 / EC50 (nM) | Reference |
| B-Raf (wild-type) | Biochemical | 3 - 60 | [3] |
| B-Raf (V600E) | Biochemical | 3 - 60 | [3] |
| C-Raf | Biochemical | 3 - 60 | [3] |
| VEGFR2 | Biochemical | 30 (EC50) | [3] |
| PDGFRβ | Biochemical | <100 | [4] |
| c-Kit | Biochemical | <100 | [4] |
| Src | Biochemical | >10,000 | [2] |
| LCK | Biochemical | >6,000 | [2] |
| FYN | Biochemical | >10,000 | [2] |
Cellular Activity Profile
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, demonstrating preferential activity in those with B-Raf mutations.
| Cell Line | Cancer Type | B-Raf Status | IC50 (µM) | Reference |
| HT29 | Colorectal Cancer | V600E | 5 - 10 | [3] |
| MDAMB231 | Breast Cancer | Wild-type | 5 - 10 | [3] |
| A375M | Melanoma | V600E | 0.14 | [1] |
| SK-MEL-28 | Melanoma | V600E | 0.14 | [1] |
| MALME-3M | Melanoma | V600E | 0.14 | [1] |
Binding Sites and Mechanism of Action
The mechanism of this compound involves direct binding to the ATP-binding pocket of its target kinases, leading to the inhibition of their catalytic activity.
Raf Kinase Binding
Crystallographic studies of this compound in complex with the wild-type B-Raf kinase domain (PDB ID: 5CT7) reveal a Type II binding mode.[2][5] This means that this compound binds to the inactive "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped out of its canonical position.[2] This mode of inhibition is distinct from Type I inhibitors that bind to the active "DFG-in" conformation.
Key interactions observed in the co-crystal structure include:
-
Hinge Region: The imidazole moiety of this compound forms hydrogen bonds with the backbone of Cys532 in the hinge region of B-Raf.[2]
-
Hydrophobic Pockets: The trifluoromethylphenyl and benzimidazole groups occupy hydrophobic pockets within the kinase domain, contributing to the high-affinity binding.[2]
Downstream Signaling Inhibition
By inhibiting Raf kinases, this compound effectively blocks the phosphorylation of their downstream substrates, MEK1 and MEK2.[3] This, in turn, prevents the phosphorylation and activation of ERK1 and ERK2, leading to the inhibition of the entire MAPK signaling cascade.[3] The consequence of this pathway inhibition is the induction of cell cycle arrest and apoptosis in cancer cells harboring B-Raf mutations.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Biochemical Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of this compound against Raf kinases.
Materials:
-
Recombinant Raf kinase (B-Raf, C-Raf, or B-Raf V600E)
-
MEK1 (kinase-dead) as a substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15 mM MgCl2, 0.1 mM EDTA, 1 mM DTT
-
[γ-33P]ATP
-
This compound (or other test compounds) dissolved in 100% DMSO
-
Stop Reagent: 30 mM EDTA
-
Wash Buffer
-
Phosphocellulose filter plates
-
Scintillation fluid
-
Microplate reader capable of detecting radioactivity
Procedure:
-
Prepare a solution of Raf kinase and MEK1 substrate in the assay buffer.
-
Dispense 15 µL of the kinase/substrate mixture into each well of a polypropylene assay plate.
-
Add 3 µL of this compound (at 10x the final desired concentration) or DMSO (for control wells) to the appropriate wells.
-
Initiate the kinase reaction by adding 12 µL of [γ-33P]ATP solution.
-
Incubate the plate at room temperature for 45-60 minutes.
-
Stop the reaction by adding 70 µL of the stop reagent.
-
Transfer 90 µL of the reaction mixture to a pre-wetted phosphocellulose filter plate.
-
Wash the filter plate six times with wash buffer using a vacuum manifold.
-
Dry the filter plate completely.
-
Add 100 µL of scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Phospho-MEK/ERK Assay (Western Blot)
This protocol outlines the use of Western blotting to assess the inhibition of MEK and ERK phosphorylation by this compound in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein for MEK and ERK.
Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to measure the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.[1]
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) for 48 hours.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium from each well.
-
Add 200 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 595 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.[1]
Clinical Development
This compound has been evaluated in Phase I and II clinical trials for the treatment of patients with locally advanced or metastatic melanoma.[6][7][8] These studies aimed to determine the safety, pharmacokinetics, pharmacodynamics, and maximum tolerated dose of the compound.[6][7]
Conclusion
This compound is a potent dual inhibitor of Raf kinases and VEGFR2, demonstrating significant anti-tumor activity in preclinical models and early-phase clinical trials. Its mechanism of action, involving the inhibition of the MAPK signaling pathway and angiogenesis, provides a strong rationale for its development as a cancer therapeutic. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other multi-targeted kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the growth of advanced human melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. 2.3 Western blot analysis [bio-protocol.org]
- 7. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift | Semantic Scholar [semanticscholar.org]
- 8. This compound Inhibits the Growth of Advanced Human Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Raf265 (CHIR-265): A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raf265, also known as CHIR-265, is a potent, orally bioavailable small molecule inhibitor targeting multiple kinases critical in cancer progression.[1] This technical guide provides an in-depth overview of the pharmacology and toxicology of this compound, with a focus on its dual mechanism of action, preclinical and clinical data, and detailed experimental methodologies. This compound is a multi-kinase inhibitor that primarily targets the RAF serine/threonine kinases (B-Raf, C-Raf, and B-Raf V600E mutant) and the vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] By inhibiting the RAF/MEK/ERK signaling pathway, this compound impedes tumor cell proliferation and induces apoptosis.[2] Concurrently, its inhibition of VEGFR-2 disrupts tumor angiogenesis, a crucial process for tumor growth and metastasis.[1] This document summarizes key quantitative data, outlines experimental protocols for the evaluation of this compound, and provides visual representations of its mechanism of action and experimental workflows to support further research and development.
Introduction
The Ras/Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes such as B-Raf, is a common driver of oncogenesis, particularly in melanoma. This compound was developed as a second-generation pan-RAF inhibitor with the added benefit of targeting VEGFR-2, a key mediator of angiogenesis.[3][4] This dual-targeting approach aims to simultaneously inhibit tumor cell growth and cut off the tumor's blood supply, potentially leading to more durable anti-cancer responses.
Pharmacology
Mechanism of Action
This compound exerts its anti-tumor effects through the inhibition of two key signaling pathways:
-
RAF/MEK/ERK Pathway Inhibition: this compound is a potent inhibitor of both wild-type and mutant forms of B-Raf, as well as C-Raf.[2] By binding to the ATP-binding site of these kinases, this compound prevents the phosphorylation and activation of MEK, which in turn inhibits the phosphorylation of ERK. The inactivation of this pathway leads to cell cycle arrest and apoptosis in tumor cells dependent on this signaling cascade.[2]
-
VEGFR-2 Pathway Inhibition: this compound also inhibits the tyrosine kinase activity of VEGFR-2.[1] VEGFR-2 is the primary receptor for VEGF-A, a potent pro-angiogenic factor. By blocking VEGFR-2 signaling, this compound inhibits the proliferation and migration of endothelial cells, thereby preventing the formation of new blood vessels that are essential for tumor growth and metastasis.[1]
In Vitro Activity
The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 / EC50 (nM) | Assay Type |
| B-Raf (V600E) | 3 - 60 | Cell-free assay |
| B-Raf (wild-type) | 3 - 60 | Cell-free assay |
| C-Raf | 3 - 60 | Cell-free assay |
| VEGFR-2 | 30 | Cell-free assay |
Data compiled from multiple sources.[2]
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Cancer Type | B-Raf Status | IC50 (µM) |
| HT29 | Colorectal Cancer | V600E | 5 - 10 |
| MDAMB231 | Breast Cancer | G464V | 5 - 10 |
Data compiled from multiple sources.[2]
In Vivo Activity
Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of this compound. In a study using HCT116 colorectal cancer xenografts, this compound administered at 12 mg/kg resulted in a tumor volume inhibition of 71% to 72%.[2] In A375M melanoma xenografts, oral administration of 100 mg/kg this compound led to a decrease in tumor volume.[2]
Pharmacokinetics
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have shown that this compound is orally bioavailable.
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Bioavailability (%) | Half-life (h) |
| Mouse | 5 (IV/PO) | 51 | 41 |
| Rat | 5 (IV/PO) | >95 | 46 |
| Dog | 1.25 (IV/PO) | 35 | 27 |
| Monkey | 1 (IV/PO) | 48 | 28 |
Data from a single preclinical study.[3]
Clinical Pharmacokinetics
In a Phase I clinical trial in patients with metastatic melanoma, this compound exhibited a long serum half-life of approximately 200 hours.[5][6] The maximum tolerated dose (MTD) was determined to be 48 mg administered once daily.[5][6]
Toxicology
The safety profile of this compound has been evaluated in a Phase I/II clinical trial (NCT00304525).[7]
Table 4: Common Treatment-Related Adverse Events (≥30% of patients) in the Phase I/II Clinical Trial of this compound
| Adverse Event | Incidence (%) |
| Fatigue | 52 |
| Diarrhea | 34 |
| Weight Loss | 31 |
Data from a Phase I/II clinical trial in patients with metastatic melanoma.[5][6]
Dose-limiting toxicities observed at higher doses included thrombocytopenia and visual disturbances such as vitreous floaters.[5]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
Methodology:
-
Recombinant kinases (e.g., B-Raf, C-Raf, VEGFR-2) are incubated with a kinase-specific substrate and ATP in a suitable buffer.
-
Serial dilutions of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (e.g., ³³P-ATP), ELISA, or fluorescence-based assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[2]
Western Blot Analysis for Signaling Pathway Modulation
Objective: To evaluate the effect of this compound on the phosphorylation status of key proteins in the RAF/MEK/ERK signaling pathway.
Methodology:
-
Cancer cells are treated with this compound for a defined period.
-
The cells are lysed to extract total proteins.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total forms of MEK and ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells.
-
Tumors are allowed to grow to a palpable size.
-
The mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses and schedules. The vehicle used for administration should be reported (e.g., 60% PEG400/40% PG).[3]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
This compound is a promising dual inhibitor of the RAF/MEK/ERK and VEGFR-2 signaling pathways with demonstrated preclinical and early clinical activity. Its ability to target both tumor cell proliferation and angiogenesis provides a strong rationale for its development as a cancer therapeutic. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into its efficacy in different cancer types and in combination with other therapies is warranted.
References
- 1. This compound | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A first‐in‐human phase I, multicenter, open‐label, dose‐escalation study of the oral RAF/VEGFR‐2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-human phase I, multicenter, open-label, dose-escalation study of the oral RAF/VEGFR-2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I/II, Open Label, Dose Escalation Trial to Evaluate the Safety, Pharmacokinetics, and Pharmacodynamics of this compound (CHIR-265) Administered Orally to Patients with Locally Advanced or Metastatic Melanoma. | Research with human participants [onderzoekmetmensen.nl]
The Role of Raf265 in Oncology: A Technical Guide
Introduction: Raf265 (also known as CHIR-265) is an orally bioavailable, small-molecule multi-kinase inhibitor with significant potential in oncology. Developed as a potent inhibitor of both the RAF signaling pathway and vascular endothelial growth factor receptor 2 (VEGFR-2), this compound targets two critical pathways involved in tumor growth, proliferation, and angiogenesis. This dual mechanism of action suggests its potential efficacy across a range of human cancers, particularly those driven by mutations in the Ras/Raf/MEK/ERK pathway, such as melanoma. This document provides a detailed overview of this compound, its mechanism of action, preclinical efficacy, and clinical findings, tailored for researchers and drug development professionals.
Mechanism of Action: Dual Pathway Inhibition
This compound exerts its antineoplastic effects by concurrently inhibiting two major signaling cascades: the RAF/MEK/ERK pathway, which is central to cell proliferation and survival, and the VEGFR-2 pathway, a key mediator of angiogenesis.
-
RAF Kinase Inhibition : this compound is a potent inhibitor of several RAF kinase isoforms, including B-Raf, mutant B-Raf (V600E), and C-Raf. The B-Raf V600E mutation is a known oncogenic driver in approximately 60% of human melanomas. By binding to and inhibiting these kinases, this compound blocks the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.
-
VEGFR-2 Inhibition : The compound also potently inhibits VEGFR-2, disrupting the signaling cascade initiated by VEGF. This action hinders the formation of new blood vessels (angiogenesis) that tumors require to grow and metastasize. In xenograft models with wild-type Ras/Raf, the antitumor activity of this compound appears to be primarily driven by this anti-angiogenic effect, as evidenced by decreased vessel density.
The dual inhibition of these pathways offers a comprehensive approach to cancer therapy, simultaneously targeting tumor cell-intrinsic proliferation signals and the tumor's supportive microenvironment.
Preclinical Data
The antitumor activity of this compound has been characterized in a variety of preclinical models, including biochemical assays, cell-based assays, and in vivo xenograft studies.
In Vitro Kinase and Cellular Inhibition
This compound demonstrates potent inhibition against key kinases in both cell-free and cell-based environments. The compound is particularly effective against the B-Raf V600E mutant, which is a key therapeutic target.
| Target | Assay Type | IC50 / EC50 (nM) | Reference |
| B-Raf (V600E) | Biochemical | 0.5 | |
| Cell-based | 140 | ||
| B-Raf (Wild Type) | Biochemical | 70 | |
| C-Raf | Biochemical | 19 | |
| VEGFR-2 | Cell-free | 30 | |
| Cell-based | 190 | ||
| c-Kit | Cell-based | 1100 | |
| PDGFRβ | Cell-based | 790 |
Table 1: In vitro inhibitory activity of this compound against various kinases.
In cell proliferation assays, the sensitivity of tumor cells to this compound correlates with their B-Raf mutation status; cells with mutant B-Raf are the most sensitive. For instance, in HT29 (B-Raf V600E) and MDAMB231 (B-Raf G464V) cells, this compound shows inhibitory activity with an IC50 of 5 to 10 μM.
In Vivo Antitumor Activity
In vivo studies using xenograft models have confirmed the antitumor efficacy of this compound. The compound has been shown to induce tumor regression, particularly in models with B-Raf mutations.
| Cancer Type | Model | Treatment | Outcome | Reference |
| Melanoma | Orthotopic patient implants | 40 mg/kg, daily for 30 days | 41% of tumors (7 of 17) showed >50% reduction in growth. Responders were predominantly B-Raf wild-type (5 of 7). | |
| Colorectal Cancer | HCT116 Xenografts | 12 mg/kg | 71% to 72% tumor volume inhibition (TVI%). | |
| Melanoma | A375M Xenografts | 100 mg/kg (oral) | Inhibition of FDG accumulation and decreased tumor volumes. |
Table 2: Summary of in vivo efficacy of this compound in xenograft models.
In B-Raf mutant tumors, this compound-induced regression is associated with decreased phosphorylation of MEK and modulation of cell-cycle markers like p27, cyclin D1, and Ki67. In B-Raf wild-type models, its efficacy is linked more closely to the inhibition of angiogenesis.
Experimental Protocols
Preclinical Orthotopic Melanoma Xenograft Model
A key preclinical study utilized an orthotopic implant model to evaluate this compound's effectiveness in a setting that more closely mimics clinical disease.
Experimental Design:
-
Tumor Acquisition: Advanced metastatic melanoma tumors were obtained from 34 patients.
-
Implantation: Tumor tissues were orthotopically implanted into nude mice.
-
Tumor Growth & Cohort Selection: Of the 34 patient tumors, 17 successfully grew in mice and were used for the drug response evaluation.
-
Treatment: Mice bearing established tumors were treated with this compound at a dose of 40 mg/kg daily for 30 days.
-
Endpoint Analysis: The primary endpoint was tumor growth inhibition. Secondary analyses included the evaluation of MEK/ERK phosphorylation, proliferation markers (Ki-67, Cyclin D1), and apoptosis markers via tissue microarray analysis. Genetic mutation profiles (e.g., B-Raf, N-Ras) were correlated with drug response.
Clinical Studies
This compound has been evaluated in a first-in-human, Phase I/II, open-label, dose-escalation study in patients with locally advanced or metastatic melanoma, irrespective of their B-Raf mutation status (NCT00304525).
Study Design and Objectives
The primary goals of the study were to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), safety profile, and pharmacokinetics of orally administered this compound. The trial enrolled 77 patients, of whom 39 (51%) had B-Raf-mutant melanoma and 33 (43%) had B-Raf wild-type disease.
Clinical Findings
The study established an MTD of 48 mg once daily. This compound demonstrated antitumor activity in patients with both B-Raf-mutant and B-Raf wild-type melanoma, a distinguishing feature compared to more selective B-Raf V600E inhibitors.
| Parameter | Finding | Reference |
| Patient Population | 77 patients with advanced/metastatic melanoma (51% B-Raf mutant, 43% B-Raf wild-type). | |
| Maximum Tolerated Dose (MTD) | 48 mg once daily, continuous dosing. | |
| Pharmacokinetics | Long serum half-life of approximately 200 hours. | |
| Objective Response Rate (ORR) | 12.1% (8 of 66 evaluable patients) had an objective response. This included one complete response (in a B-Raf WT patient) and seven partial responses. | |
| Metabolic Response | 20.7% (12 of 58 evaluable patients) showed a partial metabolic response as measured by FDG-PET imaging. | |
| Pharmacodynamics | On-treatment tumor biopsies showed dose-dependent inhibition of p-ERK. A significant increase in placental growth factor and a decrease in soluble VEGFR-2 were observed, confirming target engagement of the angiogenic pathway. | |
| Common Adverse Events (AEs) | Fatigue (52%), diarrhea (34%), weight loss (31%), and vitreous floaters (27%). | |
| Grade 3/4 Toxicities | Overall rate was 53.2%. At higher doses, thrombocytopenia and diarrhea were notable. |
Table 3: Summary of Phase I/II Clinical Trial Results for this compound in Melanoma.
Conclusion
This compound is a dual RAF/VEGFR-2 inhibitor that has demonstrated antitumor activity in both preclinical models and clinical trials for melanoma. Its ability to target both the primary tumor cell proliferation pathway and angiogenesis provides a strong rationale for its use in oncology. Notably, its clinical activity in both B-Raf-mutant and B-Raf wild-type melanoma patients suggests a broader therapeutic potential than inhibitors selective for only the B-Raf V600E mutation. While the observed response rates and toxicity profile at tolerable doses have presented challenges, the study of this compound provides a valuable framework for the ongoing development of pan-RAF inhibitors and combination therapies targeting angiogenesis in cancer treatment.
An In-depth Technical Guide to the Inhibition of B-Raf V600E Mutant by Raf265
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of activating mutations in the B-Raf proto-oncogene, particularly the V600E substitution, has revolutionized the therapeutic landscape for metastatic melanoma and other malignancies. This mutation leads to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a key driver of cellular proliferation and survival. Raf265 (also known as CHIR-265) is a potent, orally bioavailable small-molecule inhibitor targeting the Raf family of kinases, including the B-Raf V600E mutant. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative inhibitory profile, and its effects on downstream signaling and cellular fate. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.
Introduction: The B-Raf V600E Mutation and the MAPK Pathway
The RAS/RAF/MEK/ERK, or MAPK, pathway is a critical signaling cascade that transduces extracellular signals to the nucleus, thereby regulating a multitude of cellular processes including proliferation, differentiation, and survival. The B-Raf serine/threonine kinase is a central component of this pathway. The substitution of valine with glutamic acid at codon 600 (V600E) in the B-Raf protein results in a constitutively active kinase that signals independently of upstream RAS activation. This aberrant signaling is a key oncogenic driver in approximately 50% of melanomas and is also found in a subset of other cancers.
This compound is a novel multikinase inhibitor with potent activity against both wild-type and mutant B-Raf, as well as other kinases involved in tumor progression and angiogenesis, such as VEGFR2[1]. Its ability to target the constitutively active B-Raf V600E mutant makes it a compound of significant interest in oncology drug development.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by directly binding to the ATP-binding pocket of the B-Raf V600E kinase, thereby preventing the phosphorylation and subsequent activation of its downstream target, MEK. This blockade of the MAPK cascade leads to the inhibition of ERK phosphorylation, which in turn prevents the activation of transcription factors responsible for cell cycle progression and survival. The inhibition of this pathway ultimately results in cell cycle arrest and apoptosis in B-Raf V600E-mutant cancer cells[2].
Furthermore, this compound's inhibitory activity against VEGFR2 contributes to its anti-cancer effects by disrupting tumor angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis[1].
Below is a diagram illustrating the MAPK signaling pathway and the point of inhibition by this compound.
Quantitative Data on this compound Inhibition
The potency of this compound has been evaluated in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of Kinases by this compound
| Kinase Target | IC50 (nM) | Reference |
| B-Raf V600E | 0.5 | |
| B-Raf (wild-type) | 70 | |
| C-Raf | 19 | |
| VEGFR2 | 30 (EC50) | [2] |
| c-Kit | <100 | |
| PDGFRβ | <100 |
IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.
Table 2: Cellular Activity of this compound in B-Raf V600E Mutant Cell Lines
| Cell Line | Cancer Type | Proliferation IC50 (µM) | Reference |
| A375 | Melanoma | 0.04 - 0.2 | |
| Malme-3M | Melanoma | 0.04 - 0.2 | |
| WM-1799 | Melanoma | 0.04 - 0.2 | |
| SKMEL-28 | Melanoma | Similar to Ba/F3-B-RAF V600E | |
| Ba/F3-B-RAF V600E | Pro-B Cell Line | 0.14 | |
| HT29 | Colorectal Cancer | 5 - 10 | [2] |
| MDAMB231 | Breast Cancer | 5 - 10 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
B-Raf V600E Kinase Inhibition Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of inhibitors like this compound.
Materials:
-
B-Raf(V600E) recombinant enzyme
-
5x Kinase Buffer 1
-
ATP (500 µM)
-
5X Raf substrate (e.g., inactive MEK1)
-
Kinase-Glo® MAX reagent (Promega)
-
White, 96-well microplate
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a master mixture containing 6 µl 5x Kinase Buffer 1, 1 µl ATP (500 µM), 10 µl 5X Raf substrate, and 8 µl of nuclease-free water per well[1].
-
Inhibitor Addition: Add 5 µl of the test inhibitor (this compound) at various concentrations to the designated wells of the 96-well plate. For positive and blank controls, add 5 µl of the inhibitor solvent (e.g., DMSO)[1].
-
Enzyme Addition: Thaw the B-Raf(V600E) enzyme on ice and dilute it to the working concentration using 1x Kinase Buffer 1. Add 20 µl of the diluted enzyme to all wells except the "Blank" wells. To the "Blank" wells, add 20 µl of 1x Kinase Buffer 1[1].
-
Kinase Reaction: Incubate the plate at 30°C for 45 minutes[1].
-
Signal Detection: After the incubation, add 50 µl of Kinase-Glo Max reagent to each well. Cover the plate with aluminum foil and incubate at room temperature for 15 minutes[1].
-
Data Acquisition: Measure the luminescence using a microplate reader[1]. The signal is inversely proportional to the kinase activity.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Materials:
-
B-Raf V600E mutant cell line (e.g., A375)
-
Complete cell culture medium
-
96-well, flat-bottomed tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 200 µl of complete medium[2]. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add this compound at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48 hours[2].
-
MTT Addition: Add 20 µl of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[2].
-
Formazan Solubilization: Carefully remove the supernatant and add 200 µl of DMSO to each well to dissolve the formazan crystals[2].
-
Data Acquisition: Measure the absorbance at 595 nm using a microplate reader[2]. The absorbance is directly proportional to the number of viable cells.
Western Blotting for MAPK Pathway Proteins
This protocol is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, following treatment with this compound.
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound is a potent inhibitor of the B-Raf V600E mutant, demonstrating significant anti-proliferative and pro-apoptotic effects in preclinical models of melanoma and other cancers harboring this mutation. Its dual-targeting of B-Raf and VEGFR2 presents a promising therapeutic strategy by simultaneously inhibiting tumor cell growth and angiogenesis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for B-Raf V600E-driven cancers. Further investigation into the clinical efficacy and safety profile of this compound is warranted.
References
CHIR-265 and the VEGFR-2 Signaling Cascade: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHIR-265, also known as RAF265, is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both the Raf serine/threonine kinases and the Vascular Endothelial Growth factor Receptor 2 (VEGFR-2). This dual inhibition allows CHIR-265 to simultaneously disrupt two critical pathways in tumor progression: the MAPK/ERK signaling cascade, which drives cell proliferation and survival, and the VEGFR-2 signaling pathway, a key mediator of tumor angiogenesis. This technical guide provides a comprehensive overview of the interaction between CHIR-265 and the VEGFR-2 signaling cascade, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Introduction to CHIR-265 and VEGFR-2
CHIR-265 is a multi-kinase inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models.[1] Its efficacy stems from its ability to concurrently inhibit Raf kinases (B-Raf, mutant B-RafV600E, and c-Raf) and VEGFR-2.[2][3] The inhibition of the Raf/MEK/ERK pathway is a primary mechanism for its direct anti-proliferative and pro-apoptotic effects on tumor cells.[1][2]
VEGFR-2, a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth, invasion, and metastasis.[4] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[4] By inhibiting VEGFR-2, CHIR-265 disrupts this pro-angiogenic signaling, thereby impeding the tumor's ability to establish and maintain a blood supply.[5]
Quantitative Data: Inhibitory Profile of CHIR-265
The potency of CHIR-265 against its primary targets has been quantified in various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) reported in the literature.
| Target | Assay Type | IC50 / EC50 (nM) | Reference(s) |
| VEGFR-2 | Cell-free (p-VEGFR-2) | EC50 = 30 | [2][3] |
| B-Raf (wild-type) | Biochemical | IC50 = 3-60 | [2][3] |
| B-Raf (V600E) | Biochemical | IC50 = 3-60 | [2][3] |
| c-Raf | Biochemical | IC50 = 3-60 | [2][3] |
| c-Kit | Biochemical | IC50 in low nM range | |
| PDGFRβ | Cell-based | EC50 = 790 | |
| p-ERK | Cell-based (SK-MEL-28, Malme-3M, A375M) | EC50 = 140-300 |
Table 1: Inhibitory Activity of CHIR-265 against Key Kinase Targets.
The VEGFR-2 Signaling Cascade and its Inhibition by CHIR-265
The binding of VEGF-A to VEGFR-2 triggers a complex network of intracellular signaling pathways. CHIR-265, by blocking the kinase activity of VEGFR-2, effectively abrogates these downstream signals. The primary pathways affected include:
-
The PLCγ-PKC-MAPK Pathway: Activated VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ). This leads to the activation of Protein Kinase C (PKC), which in turn can activate the Raf-MEK-ERK (MAPK) cascade, promoting endothelial cell proliferation.
-
The PI3K-Akt Pathway: VEGFR-2 activation also leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K then activates Akt, a key signaling node that promotes endothelial cell survival and migration.
-
The p38 MAPK Pathway: This pathway, also activated by VEGFR-2, is involved in endothelial cell migration and actin cytoskeleton reorganization.
The following diagram illustrates the VEGFR-2 signaling cascade and the point of inhibition by CHIR-265.
Caption: VEGFR-2 signaling cascade and inhibition by CHIR-265.
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of CHIR-265 against VEGFR-2 kinase in a cell-free system.
Objective: To quantify the IC50 or EC50 value of CHIR-265 for VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
ATP (Adenosine triphosphate)
-
CHIR-265 (or other test inhibitor)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP formation, or a phosphotyrosine-specific antibody for ELISA)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of CHIR-265 in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the substrate (Poly(Glu, Tyr)), and the serially diluted CHIR-265.
-
Enzyme Addition: Add the recombinant VEGFR-2 kinase to each well to initiate the reaction. Include a "no enzyme" control and a "no inhibitor" (vehicle) control.
-
ATP Addition: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Proceed with the chosen detection method to measure kinase activity. For ADP-Glo™, this involves adding a reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. For ELISA, this involves transferring the reaction mixture to an antibody-coated plate.
-
Data Analysis: The signal from the detection method is inversely proportional to the inhibitory activity of CHIR-265. Plot the percentage of inhibition against the logarithm of the CHIR-265 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor and anti-angiogenic efficacy of CHIR-265 in a mouse xenograft model.
Objective: To assess the in vivo efficacy of CHIR-265 on tumor growth and to analyze its effects on VEGFR-2 signaling and angiogenesis within the tumor microenvironment.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line (e.g., A375 melanoma, which has a B-RafV600E mutation)
-
CHIR-265 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Reagents for tissue fixation (formalin) and processing
-
Antibodies for immunohistochemistry (e.g., anti-p-VEGFR-2, anti-CD31 for microvessel density, anti-Ki-67 for proliferation)
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the chosen tumor cells into the flank of the immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer CHIR-265 orally to the treatment group at a predetermined dose and schedule (e.g., daily or twice daily). Administer the vehicle to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.
-
Endpoint and Tissue Collection: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Pharmacodynamic Analysis:
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin. Section the tissue and perform IHC staining for p-VEGFR-2 to assess target inhibition, CD31 to quantify microvessel density (a measure of angiogenesis), and Ki-67 to measure cell proliferation.
-
Western Blotting: Snap-freeze a portion of the tumor in liquid nitrogen. Lyse the tissue to extract proteins and perform western blotting to analyze the phosphorylation status of VEGFR-2, MEK, and ERK.
-
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups. Quantify the IHC staining and western blot signals to assess the biological effects of CHIR-265.
References
- 1. novctrd.com [novctrd.com]
- 2. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A first‐in‐human phase I, multicenter, open‐label, dose‐escalation study of the oral RAF/VEGFR‐2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first-in-human phase I, multicenter, open-label, dose-escalation study of the oral RAF/VEGFR-2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Targets of Raf265 Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raf265 (also known as CHIR-265) is a potent, orally bioavailable multi-kinase inhibitor with primary activity against Raf kinases (B-Raf, B-Raf V600E, and C-Raf) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] Its mechanism of action centers on the suppression of the mitogen-activated protein kinase (MAPK/ERK) signaling cascade, a critical pathway for cell proliferation and survival that is frequently dysregulated in various cancers, particularly melanoma.[3][4] This technical guide provides a comprehensive overview of the downstream targets of this compound inhibition, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways.
Core Mechanism of Action
This compound exerts its anti-tumor effects by binding to and inhibiting the kinase activity of both wild-type and mutant forms of Raf proteins.[2] This inhibition prevents the phosphorylation and activation of the downstream kinases MEK1 and MEK2.[2] Consequently, the phosphorylation and activation of ERK1 and ERK2 are suppressed, leading to the modulation of numerous downstream substrates involved in cell cycle progression, apoptosis, and angiogenesis.[2][5] Additionally, this compound's inhibition of VEGFR2 disrupts tumor angiogenesis, further contributing to its anti-neoplastic activity.[1][3]
Key Downstream Signaling Pathways and Targets
The primary downstream consequence of this compound inhibition is the attenuation of the MAPK/ERK signaling pathway. This leads to a cascade of effects on various cellular processes, as detailed below.
MAPK/ERK Pathway Inhibition
-
p-MEK and p-ERK: Treatment with this compound leads to a significant reduction in the phosphorylation of MEK (p-MEK) and, subsequently, ERK (p-ERK).[2][6] This is a direct indicator of on-target activity and is often used as a pharmacodynamic biomarker in preclinical and clinical studies.[5][7] A dose-dependent inhibition of p-ERK has been observed in patient tumor biopsies.[5][7]
Cell Cycle Regulation
-
Cyclin D1 and p27: The MAPK/ERK pathway plays a crucial role in regulating the cell cycle. Inhibition of this pathway by this compound leads to a decrease in the expression of Cyclin D1, a key protein for G1 phase progression.[6][8] Concurrently, an increase in the levels of the cyclin-dependent kinase inhibitor p27 has been observed, contributing to cell cycle arrest.[8] In some responding tumors, a reduction in phospho-cyclin D1 is also noted.[6]
Apoptosis Induction
-
Bcl-2 Family Proteins: this compound has been shown to induce apoptosis in cancer cells.[2] This is mediated, in part, by the downregulation of the anti-apoptotic protein Bcl-2.[2] Furthermore, in responding tumors, an induction of the pro-apoptotic mediator BCL2-like 11 (BIM) has been observed.[1][6]
Angiogenesis
-
VEGFR2 Signaling: By directly inhibiting VEGFR2, this compound blocks the signaling cascade initiated by VEGF.[1][3] This leads to a reduction in the proliferation of human microvascular endothelial cells (hMVEC) and disrupts tumor angiogenesis.[2] In clinical studies, a decrease in soluble VEGFR-2 (sVEGFR-2) levels was observed in patients treated with this compound.[5][9]
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects on tumor growth.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / EC50 (nM) | Reference |
| B-Raf V600E | Cell-free assay | 3 - 60 | [2] |
| B-Raf (wild type) | Cell-free assay | 3 - 60 | [2] |
| C-Raf | Cell-free assay | 3 - 60 | [2] |
| VEGFR2 | Cell-free assay | 30 (EC50) | [2] |
| B-Raf V600E | Cell-based assay | 140 (EC50) | [8] |
| VEGFR2 | Cell-based assay | 190 (EC50) | [8] |
| PDGFRβ | Cell-based assay | 790 (EC50) | [8] |
| c-Kit | Cell-based assay | 1100 (EC50) | [8] |
Table 2: Preclinical Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| HCT116 (colorectal) | 12 mg/kg | 71 - 72 | [2] |
| A375M (melanoma) | 100 mg/kg (orally) | Significant decrease in tumor volume | [2] |
| Human Melanoma Biopsy | 40 mg/kg, every day for 30 days | >50% reduction in 7 of 17 tumors (41%) | [1][10] |
| A375M (melanoma) | 30 mg/kg, orally q2d | Robust stasis/tumor growth inhibition | [3] |
| A375M (melanoma) | 100 mg/kg, orally q2d | Tumor regression | [3] |
Experimental Protocols
The following are generalized protocols for key experiments used to determine the downstream targets of this compound.
Western Blotting for Phosphorylated Kinases
This protocol is used to assess the phosphorylation status of MEK and ERK in response to this compound treatment.
-
Cell Lysis: Treat cancer cells with varying concentrations of this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry (IHC) for Tumor Biomarkers
This protocol is used to evaluate the expression of biomarkers like p-ERK, Ki-67, and Cyclin D1 in tumor tissues from xenograft models or patient biopsies.
-
Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against p-ERK, Ki-67, or Cyclin D1 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Quantify the staining intensity and percentage of positive cells using a microscope and image analysis software.
In Vitro Raf Kinase Assay
This assay measures the direct inhibitory effect of this compound on Raf kinase activity.
-
Reaction Setup: In a 96-well plate, combine recombinant active Raf kinase (B-Raf, C-Raf, or B-Raf V600E), a kinase buffer, and varying concentrations of this compound.
-
Substrate Addition: Add a kinase-dead MEK1 protein as a substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Quantify the amount of phosphorylated MEK1. This can be done using various methods, including:
-
ELISA: Using an antibody specific for phosphorylated MEK.
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into MEK1.
-
Luminescence-based Assay: Using an ADP-Glo™ kinase assay that measures ADP production.
-
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Mechanisms of Resistance to this compound
Resistance to Raf inhibitors, including this compound, is a significant clinical challenge. The primary mechanisms involve the reactivation of the MAPK pathway or the activation of bypass signaling pathways.
-
Reactivation of MAPK Signaling:
-
Mutations in Downstream Effectors: Acquired mutations in MEK1 can render it constitutively active, bypassing the need for Raf-mediated phosphorylation.
-
Upregulation of other Kinases: Increased expression or activation of other kinases, such as Protein Kinase D3 (PRKD3), can contribute to the reactivation of the MAPK pathway.[11]
-
C-RAF Activation: In some contexts, resistance can be driven by the activation of C-RAF.
-
-
Activation of Bypass Pathways:
Visualizations
Signaling Pathways
Caption: this compound inhibits B-Raf, C-Raf, and VEGFR2.
Experimental Workflow
Caption: Western Blot workflow for p-ERK detection.
Resistance Mechanisms
Caption: Mechanisms of resistance to this compound.
References
- 1. This compound inhibits the growth of advanced human melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase D3 sensitizes RAF inhibitor this compound in melanoma cells by preventing reactivation of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Growth of Advanced Human Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first‐in‐human phase I, multicenter, open‐label, dose‐escalation study of the oral RAF/VEGFR‐2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dissecting Therapeutic Resistance to RAF Inhibition in Melanoma by Tumor Genomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
The Pharmacodynamics of CHIR-265 (RAF265) in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHIR-265, also known as RAF265, is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both the RAF serine/threonine kinases and the vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] This dual inhibition allows CHIR-265 to exert both direct anti-proliferative and pro-apoptotic effects on tumor cells and to disrupt the process of tumor angiogenesis. This technical guide provides an in-depth overview of the pharmacodynamics of CHIR-265 in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the critical signaling pathways and experimental workflows.
Mechanism of Action
CHIR-265 functions as a multi-kinase inhibitor, with its primary targets being key components of the mitogen-activated protein kinase (MAPK) signaling pathway and the angiogenesis pathway.
Inhibition of the RAF/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[3] Mutations in the BRAF gene, particularly the V600E mutation, are common in various cancers, leading to constitutive activation of this pathway and uncontrolled cell growth.[4] CHIR-265 potently inhibits both wild-type and mutant forms of B-Raf, as well as c-Raf.[4] By binding to and inhibiting these kinases, CHIR-265 blocks the downstream phosphorylation of MEK and ERK, ultimately leading to cell cycle arrest and apoptosis in cancer cells with activating BRAF or RAS mutations.[4][5]
Inhibition of VEGFR-2 and Angiogenesis
Tumor growth beyond a certain size is dependent on the formation of new blood vessels, a process known as angiogenesis. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process. CHIR-265 is a potent inhibitor of VEGFR-2 phosphorylation.[4] By blocking VEGFR-2 signaling, CHIR-265 can inhibit the proliferation and migration of endothelial cells, thereby disrupting tumor angiogenesis and limiting the tumor's access to essential nutrients and oxygen.[1]
Quantitative Pharmacodynamic Data
The in vitro activity of CHIR-265 has been characterized across various cancer cell lines and kinase assays. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of CHIR-265
| Kinase Target | IC50 (nM) |
| B-Raf (V600E) | 0.5 |
| c-Raf | 19 |
| B-Raf (wild-type) | 70 |
Data sourced from preclinical studies.[4]
Table 2: In Vitro Cellular Activity of CHIR-265
| Cell Line | Cancer Type | BRAF Status | IC50 (µM) for Proliferation |
| A375 | Melanoma | V600E | 0.04 - 0.2 |
| Malme-3M | Melanoma | V600E | 0.04 - 0.2 |
| WM-1799 | Melanoma | V600E | 0.04 - 0.2 |
| SK-MEL-28 | Melanoma | V600E | 0.14 |
| HT29 | Colorectal | V600E | 5 - 10 |
| HCT116 | Colorectal | K-Ras mutant | Not specified |
Data compiled from multiple preclinical investigations.[4][6]
Table 3: Anti-Angiogenic Activity of CHIR-265
| Assay | Cell Type | EC50 (nM) |
| VEGFR-2 Phosphorylation | - | 30 |
| VEGF-stimulated Proliferation | hMVEC | 20 |
hMVEC: human Dermal Microvascular Endothelial Cells. Data from in vitro studies.[5]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of CHIR-265.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CHIR-265 against specific Raf kinases.
Methodology:
-
Reaction Setup: Combine recombinant Raf kinase and its substrate, MEK, in an assay buffer (50 mM Tris, pH 7.5, 15 mM MgCl₂, 0.1 mM EDTA, and 1 mM DTT) in a polypropylene assay plate.
-
Compound Addition: Add serial dilutions of CHIR-265 (in 100% DMSO) to the reaction wells. Include a DMSO-only control.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP diluted in the assay buffer.
-
Incubation: Incubate the plate for 45-60 minutes at room temperature to allow for the phosphorylation of MEK by Raf.
-
Termination of Reaction: Stop the reaction by adding a stop reagent containing 30 mM EDTA.
-
Detection: Transfer the reaction mixture to a filtration plate to capture the phosphorylated MEK. Wash the plate multiple times with a wash buffer. After drying, add a scintillation fluid to each well.
-
Data Analysis: Determine the amount of incorporated ³³P using a microplate scintillation counter. Calculate the IC50 values by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the effect of CHIR-265 on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of CHIR-265 for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Express the data as a percentage of viable cells compared to the vehicle-treated control and calculate the IC50 values.
Western Blot Analysis for p-ERK Inhibition
Objective: To determine the effect of CHIR-265 on the phosphorylation of ERK in cancer cells.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with CHIR-265 for a specified duration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the anti-angiogenic potential of CHIR-265 by assessing its effect on the formation of capillary-like structures by endothelial cells.
Methodology:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Compound Treatment: Immediately treat the cells with various concentrations of CHIR-265.
-
Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.
-
Staining and Visualization: Stain the cells with a fluorescent dye such as Calcein AM and visualize the tube-like structures using a fluorescence microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
Apoptosis Assay (Annexin V Staining)
Objective: To determine if CHIR-265 induces apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Treat cancer cells with CHIR-265 for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Conclusion
CHIR-265 demonstrates a robust and multifaceted pharmacodynamic profile in cancer cells. Its potent dual inhibition of the RAF/MEK/ERK signaling pathway and VEGFR-2-mediated angiogenesis provides a strong rationale for its clinical development in cancers characterized by aberrant MAPK signaling and a dependence on angiogenesis. The experimental protocols detailed in this guide offer a comprehensive framework for the continued investigation and characterization of CHIR-265 and other multi-targeted kinase inhibitors. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential across a range of malignancies.
References
- 1. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 2. This compound | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Growth of Advanced Human Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Raf265: A Multi-Kinase Inhibitor Targeting RAF and VEGFR Pathways
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Raf265, also known as CHIR-265, is a potent, orally bioavailable small-molecule inhibitor that targets multiple kinases crucial for tumor growth and angiogenesis. Primarily recognized for its activity against the RAF kinase family, including wild-type B-RAF, C-RAF, and the oncogenic B-RAF V600E mutant, this compound also demonstrates significant inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This dual mechanism of action positions this compound as a compelling agent for cancer therapy, simultaneously tackling tumor cell proliferation through the MAPK signaling pathway and blocking the formation of new blood vessels that supply tumors. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.
Mechanism of Action
This compound functions as a multi-kinase inhibitor, primarily targeting key components of the RAS/RAF/MEK/ERK signaling pathway and the VEGFR signaling cascade.
-
RAF Kinase Inhibition : The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Activating mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers, leading to constitutive activation of this pathway and uncontrolled cell growth. This compound potently inhibits both wild-type and mutant B-RAF, as well as C-RAF. By binding to and inhibiting these kinases, this compound blocks the downstream phosphorylation of MEK and ERK, ultimately leading to cell cycle arrest and apoptosis in tumor cells dependent on this pathway.
-
VEGFR2 Inhibition : Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are key mediators of this process. This compound exhibits potent inhibitory activity against VEGFR2. This inhibition disrupts tumor angiogenesis, limiting the supply of nutrients and oxygen to the tumor.
The dual inhibition of both the RAF/MEK/ERK and VEGFR2 pathways by this compound suggests a synergistic anti-tumor effect, targeting both the tumor cells directly and their supportive microenvironment.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50/EC50 (nM) | Cell Line/Conditions |
| B-RAF (V600E) | Biochemical Assay | 0.5 | - |
| B-RAF (wild-type) | Biochemical Assay | 70 | - |
| C-RAF | Biochemical Assay | 19 | - |
| VEGFR2 | Biochemical Assay | <100 | - |
| c-Kit | Biochemical Assay | <100 | - |
| PDGFRβ | Biochemical Assay | <100 | - |
| B-RAF (V600E) | Cell-based Assay | 140 | - |
| VEGFR2 | Cell-based Assay | 30 | Cell-free assay |
| VEGFR2 | Cell-based Assay | 190 | - |
| PDGFRβ | Cell-based Assay | 790 | - |
| c-Kit | Cell-based Assay | 1100 | - |
IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration. Data compiled from multiple sources.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | B-RAF Status | IC50 (µM) |
| A375 | Melanoma | V600E | 0.04 - 0.2 |
| Malme-3M | Melanoma | V600E | 0.04 - 0.2 |
| WM-1799 | Melanoma | V600E | 0.04 - 0.2 |
| SK-MEL-28 | Melanoma | V600E | 0.14 |
| HT29 | Colorectal | V600E | 1 - 3 (IC20) |
| MDAMB231 | Breast | Wild-type | 5 - 10 |
IC20: 20% inhibitory concentration. Data compiled from multiple sources.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | B-RAF Status | Dosage | Outcome |
| HCT116 | Colorectal | K-RAS mutant | 12 mg/kg | 71% to 72% Tumor Volume Inhibition |
| A375M | Melanoma | V600E | 100 mg/kg (oral) | Inhibition of FDG accumulation and decreased tumor volume |
| Patient-derived melanoma | Melanoma | V600E/K | 40 mg/kg (daily) | 2 of 9 tumors responded (>50% reduction in tumor growth) |
| Patient-derived melanoma | Melanoma | Wild-type | 40 mg/kg (daily) | 5 of 8 tumors responded (>50% reduction in tumor growth) |
Data compiled from multiple sources.
Table 4: Summary of Phase I Clinical Trial of this compound in Melanoma
| Parameter | Finding |
| Number of Patients | 77 |
| Maximum Tolerated Dose (MTD) | 48 mg once daily (continuous) |
| Serum Half-life | ~200 hours |
| Objective Response Rate | 12.1% (8 of 66 evaluable patients) |
| Responses Observed In | Both B-RAF mutant and B-RAF wild-type patients |
| Common Adverse Events | Fatigue (52%), diarrhea (34%), weight loss (31%), vitreous floaters (27%) |
Data compiled from a first-in-human phase I study.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: this compound inhibits the MAPK signaling pathway.
Caption: this compound inhibits the VEGFR2 signaling pathway.
Experimental Workflow Diagram
Caption: Preclinical and clinical evaluation workflow for this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases (e.g., B-RAF V600E, C-RAF, VEGFR2).
-
Materials :
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
This compound (in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 15 mM MgCl2, 2 mM DTT)
-
Microplate reader
-
-
Procedure :
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant kinase, the kinase-specific peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, radiometric assay).
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
-
Objective : To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Materials :
-
Cancer cell lines (e.g., A375, Malme-3M)
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the drug concentration.
-
Western Blot Analysis for Pathway Modulation
-
Objective : To evaluate the effect of this compound on the phosphorylation of downstream targets in the MAPK pathway (p-MEK, p-ERK).
-
Materials :
-
Cancer cell lines
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (anti-p-MEK, anti-p-ERK, anti-total MEK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure :
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins, using a loading control (e.g., β-actin) for normalization.
-
In Vivo Tumor Xenograft Study
-
Objective : To assess the anti-tumor efficacy of this compound in a preclinical animal model.
-
Materials :
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell lines for implantation
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure :
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) to evaluate the efficacy of the treatment.
-
Conclusion
This compound is a promising multi-kinase inhibitor with a dual mechanism of action that targets both tumor cell proliferation and angiogenesis. Its potent inhibition of RAF kinases, particularly the B-RAF V600E mutant, and VEGFR2 has been demonstrated in a range of preclinical models. While early clinical trials have shown some anti-tumor activity in melanoma patients, further investigation is warranted to optimize its therapeutic potential, possibly in combination with other targeted agents or immunotherapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the utility of this compound and similar multi-targeted kinase inhibitors in oncology.
Structural Biology of RAF265 Binding to RAF Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and biophysical interactions between the multi-kinase inhibitor RAF265 (Regorafenib) and its target, the RAF kinase. This document details the binding mechanism, summarizes key quantitative data, provides generalized experimental protocols for characterization, and visualizes relevant biological and experimental workflows.
Introduction to this compound and the RAF Kinase Target
This compound, also known as Regorafenib or CHIR-265, is an orally bioavailable small molecule that functions as a multi-kinase inhibitor.[1][2] It is a diphenylurea derivative that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[3] Key targets include the RAF serine/threonine kinases (B-RAF and C-RAF), Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and others.[4][5]
The RAF kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway, often through activating mutations in BRAF (e.g., V600E), is a hallmark of many human cancers, making RAF kinases a prime target for therapeutic intervention.[4] this compound was developed as a potent inhibitor of both wild-type and mutant forms of RAF kinases.[4]
Structural Insights into the this compound-BRAF Kinase Complex
The structural basis for this compound's inhibition of RAF kinase has been elucidated through X-ray crystallography. The co-crystal structure of this compound bound to the kinase domain of wild-type B-RAF has been solved at a resolution of 3.17 Å and is available in the Protein Data Bank (PDB) under the accession code 5CT7 .[6]
Overall Binding Mode
This compound binds to the ATP-binding pocket of the B-RAF kinase domain in a "Type II" inhibitor fashion. This binding mode stabilizes an inactive conformation of the kinase, characterized by the "DFG-out" orientation of the DFG (Asp-Phe-Gly) motif at the start of the activation loop.[7] In this conformation, the aspartate residue of the DFG motif is flipped out of its catalytically active position, preventing the proper coordination of magnesium and ATP, thus inhibiting kinase activity.
Key Amino Acid Interactions
The binding of this compound to the B-RAF kinase domain is stabilized by a network of hydrogen bonds and hydrophobic interactions.[7] Analysis of the 5CT7 crystal structure reveals several key interactions:
-
Hinge Region Interaction: The imidazole and pyridyl moieties of this compound form a bidentate hydrogen bond interaction with the backbone of Cys532 in the hinge region of the kinase. The imidazole NH acts as a hydrogen bond donor to the carbonyl oxygen of Cys532, while the pyridyl nitrogen accepts a hydrogen bond from the backbone amide of Cys532.[7]
-
DFG Motif and αC-Helix Interaction: The benzimidazole nitrogen of this compound forms a hydrogen bond with the backbone amide of Asp594 in the DFG motif. Additionally, the anilide NH group of the inhibitor donates a hydrogen bond to the side chain of Glu501 located in the αC-helix.[7]
-
Selectivity Pocket: The N-methyl group of the benzimidazole ring extends into a hydrophobic pocket, often referred to as the "selectivity pocket," which is partially defined by the "gatekeeper" residue, Thr529 .[7]
These interactions collectively anchor this compound in the ATP-binding site and stabilize the inactive "DFG-out" conformation, leading to potent inhibition of RAF kinase activity.
Quantitative Analysis of this compound-RAF Kinase Binding
| Target | IC50 (µM) | Assay Type |
| B-RAF (V600E) | 0.0005 | Biochemical Kinase Assay |
| B-RAF (wild-type) | 0.070 | Biochemical Kinase Assay |
| C-RAF | 0.019 | Biochemical Kinase Assay |
| VEGFR2 | 0.030 (EC50) | Cell-free phosphorylation assay |
Table 1: Summary of reported IC50 and EC50 values for this compound against various kinases. Data sourced from Williams et al. (2015) and Selleck Chemicals product information.[5][7]
Experimental Protocols
This section provides detailed, generalized methodologies for key experiments used to characterize the binding of inhibitors like this compound to RAF kinase.
Protein Expression and Purification for Structural and Biophysical Studies
Objective: To produce highly pure and active RAF kinase for use in crystallography and binding assays.
Methodology (based on protocols for similar kinases):
-
Cloning and Expression:
-
The human B-RAF kinase domain (e.g., residues 434-717) is cloned into a suitable expression vector, often with an N-terminal or C-terminal tag (e.g., His6-tag, GST-tag) to facilitate purification.
-
The expression vector is transformed into a suitable expression host, such as E. coli (e.g., BL21(DE3) strain) or insect cells (e.g., Sf9 cells using a baculovirus expression system).
-
Protein expression is induced under optimized conditions of temperature and inducer concentration (e.g., IPTG for E. coli, viral infection for insect cells).
-
-
Cell Lysis and Initial Purification:
-
Cells are harvested and lysed by sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors and DNase.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The cleared lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, Glutathione-Sepharose for GST-tagged proteins).
-
-
Tag Removal and Further Purification:
-
The affinity tag is often removed by enzymatic cleavage (e.g., TEV protease, thrombin) to obtain a more native protein.
-
The protein is further purified by ion-exchange chromatography to separate the kinase from contaminants and the cleavage enzyme.
-
A final size-exclusion chromatography step is performed to obtain a monodisperse, highly pure protein preparation in a suitable buffer for downstream applications.
-
-
Quality Control:
-
Protein purity is assessed by SDS-PAGE.
-
Protein concentration is determined by UV-Vis spectrophotometry or a colorimetric assay (e.g., Bradford, BCA).
-
The activity of the purified kinase is confirmed using a kinase activity assay.
-
X-ray Crystallography of the this compound-RAF Kinase Complex
Objective: To determine the three-dimensional structure of this compound in complex with RAF kinase.
Methodology (based on PDB entry 5CT7 and general protocols):
-
Complex Formation:
-
Purified RAF kinase is concentrated to a suitable concentration (e.g., 5-10 mg/mL).
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution in a slight molar excess.
-
The complex is incubated to allow for binding.
-
-
Crystallization:
-
The protein-inhibitor complex is subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion.
-
A wide range of crystallization screens (different buffers, precipitants, and additives) are tested at different temperatures to identify initial crystallization hits.
-
Crystallization conditions are optimized to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed, integrated, and scaled.
-
The structure is solved by molecular replacement using a known kinase structure as a search model.
-
The model is built and refined against the experimental data, and the inhibitor is fitted into the electron density map.
-
The final structure is validated for its geometric and stereochemical quality.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) of the this compound-RAF kinase interaction.
Methodology (Generalized Protocol):
-
Sample Preparation:
-
Purified RAF kinase and this compound are prepared in an identical, well-dialyzed buffer to minimize heats of dilution.
-
The concentrations of the protein and the inhibitor are accurately determined.
-
Samples are degassed immediately before the experiment.
-
-
ITC Experiment:
-
The sample cell of the ITC instrument is filled with the RAF kinase solution (e.g., 10-50 µM).
-
The injection syringe is filled with the this compound solution (e.g., 100-500 µM).
-
A series of small injections of this compound into the kinase solution are performed at a constant temperature.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow versus time) are integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change versus molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy change (ΔS) are calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetic parameters (association rate constant (kon), dissociation rate constant (koff)) and the binding affinity (Kd) of the this compound-RAF kinase interaction.
Methodology (Generalized Protocol):
-
Sensor Chip Preparation:
-
A suitable sensor chip (e.g., CM5 chip) is activated.
-
RAF kinase is immobilized onto the sensor chip surface via amine coupling or another suitable chemistry. A reference channel is prepared by performing the immobilization chemistry without the protein.
-
-
Binding Analysis:
-
A series of concentrations of this compound in a suitable running buffer are prepared.
-
The this compound solutions are injected sequentially over the sensor surface (both the kinase-immobilized and reference channels).
-
The association of the inhibitor is monitored in real-time as an increase in the SPR signal.
-
After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
The reference channel data are subtracted from the active channel data to obtain the specific binding sensorgrams.
-
The sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kon and koff values.
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the RAF signaling pathway and a general workflow for characterizing a kinase inhibitor.
The RAS-RAF-MEK-ERK Signaling Pathway
General Workflow for Kinase Inhibitor Characterization
Conclusion
This compound is a potent Type II inhibitor of RAF kinases, effectively stabilizing an inactive "DFG-out" conformation of the kinase domain. Its binding is characterized by key hydrogen bond interactions with the hinge region, the DFG motif, and the αC-helix. While detailed public data on its binding kinetics and thermodynamics are limited, its low nanomolar IC50 values against B-RAF V600E and C-RAF underscore its high potency. The experimental protocols outlined in this guide provide a framework for the in-depth characterization of the binding properties of this compound and other kinase inhibitors, which is essential for understanding their mechanism of action and for the development of next-generation therapeutics targeting the RAF signaling pathway.
References
- 1. Regorafenib in Patients With Solid Tumors With BRAF Alterations: Results From the Targeted Agent and Profiling Utilization Registry (TAPUR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ Analysis of Membrane-Protein Binding Kinetics and Cell–Surface Adhesion Using Plasmonic Scattering Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Cancer Cure [biomeddb.org]
- 4. This compound | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. rcsb.org [rcsb.org]
- 7. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The Early Discovery and Development of Raf265: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Raf265 (also known as CHIR-265) is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both the Raf serine/threonine kinases and the vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] This dual inhibition allows this compound to simultaneously target tumor cell proliferation and angiogenesis, two critical pathways in cancer progression.[1] Developed as a next-generation pan-Raf inhibitor, preclinical and early clinical studies have demonstrated its activity against tumors harboring BRAF mutations as well as wild-type BRAF.[3][4] This technical guide provides an in-depth overview of the early discovery and development of this compound, detailing its mechanism of action, key preclinical and clinical findings, and the experimental protocols used in its evaluation.
Introduction
The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway, often through activating mutations in the BRAF gene, is a key driver in a significant portion of human cancers, including approximately 50% of melanomas.[4][5] This has made the BRAF kinase a prime target for therapeutic intervention.[6] Additionally, the VEGF pathway, through its receptor VEGFR-2, is a master regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4]
This compound was designed as a multi-kinase inhibitor to concurrently block these two essential pathways.[3][7] Its chemical structure, 1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine, is a member of the imidazo-benzimidazole class of compounds.[2][6] This whitepaper will detail the preclinical and early clinical journey of this compound, providing a comprehensive resource for researchers in the field of oncology drug development.
Mechanism of Action
This compound exerts its anti-tumor activity through the potent and selective inhibition of key kinases in two distinct signaling pathways.
Inhibition of the RAF/MEK/ERK Pathway
This compound is a potent inhibitor of multiple Raf kinase isoforms, including B-Raf, wild-type C-Raf, and the oncogenic B-Raf V600E mutant.[8] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation and activation of their downstream target, MEK. This, in turn, inhibits the phosphorylation of ERK, a key effector of the pathway that translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and survival.[9][10] The inhibition of this pathway leads to cell cycle arrest and apoptosis in tumor cells dependent on BRAF signaling.[8]
Inhibition of the VEGFR-2 Pathway
In addition to its effects on the RAF/MEK/ERK pathway, this compound is also a potent inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[1] By blocking the ATP-binding site of VEGFR-2, this compound prevents its autophosphorylation and the subsequent activation of downstream signaling cascades that mediate endothelial cell proliferation, migration, and survival.[11] This anti-angiogenic activity of this compound can restrict the tumor's blood supply, thereby inhibiting its growth and potential for metastasis.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | Assay Type | IC50 / EC50 (nM) | Reference |
| B-Raf (wild-type) | Biochemical | 70 | [5] |
| B-Raf (V600E) | Biochemical | 0.5 | [5] |
| C-Raf | Biochemical | 19 | [5] |
| B-Raf (V600E) | Cell-based | 140 | [4] |
| VEGFR-2 | Cell-based | 30 | [8] |
| PDGFRβ | Cell-based | 790 | [4] |
| c-Kit | Cell-based | 1100 | [4] |
Table 2: In Vitro Cellular Proliferation Inhibition
| Cell Line | Cancer Type | BRAF Status | IC50 (µM) | Reference |
| A375 | Melanoma | V600E | 0.14 | [8] |
| Malme-3M | Melanoma | V600E | 0.04 - 0.2 | [5] |
| WM-1799 | Melanoma | V600E | 0.04 - 0.2 | [5] |
| HT29 | Colorectal | V600E | 1 - 3 (IC20) | [8] |
| MDAMB231 | Breast | G464V | 5 - 10 | [8] |
Table 3: In Vivo Tumor Growth Inhibition
| Xenograft Model | Cancer Type | Dosing | Tumor Volume Inhibition (%) | Reference |
| HCT116 | Colorectal | 12 mg/kg | 71 - 72 | [8] |
| A375M | Melanoma | 100 mg/kg (oral) | Significant reduction | [8] |
Table 4: Preclinical and Clinical Pharmacokinetics
| Species | Dose | Route | Key Parameters | Reference |
| Mouse | 10, 30, 100 mg/kg | Oral (q2d) | Dose-dependent tumor regression/stasis | [12] |
| Human | 48 mg (MTD) | Oral (once daily) | T1/2: ~200 hours | [1][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development of this compound.
Biochemical Kinase Assay (Radiometric)
This protocol is adapted from methodologies used to determine the in vitro potency of this compound against Raf kinases.[8]
-
Reagents and Materials:
-
Recombinant Raf and MEK kinases
-
Assay Buffer: 50 mM Tris (pH 7.5), 15 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT
-
This compound (serially diluted in 100% DMSO)
-
[γ-³³P]ATP
-
Stop Reagent: 30 mM EDTA
-
Polypropylene 96-well assay plates
-
Filtration plates
-
Wash Buffer
-
Scintillation fluid
-
Microplate reader
-
-
Procedure:
-
Prepare a 2x concentration of Raf and MEK kinases in the assay buffer.
-
Dispense 15 µL of the kinase mixture into each well of a 96-well polypropylene plate. Include wells with MEK and DMSO only for background measurement.
-
Add 3 µL of 10x concentrated this compound dilutions to the appropriate wells.
-
Initiate the kinase reaction by adding 12 µL of 2.5x [γ-³³P]ATP solution to each well.
-
Incubate the plate for 45-60 minutes at room temperature.
-
Stop the reaction by adding 70 µL of the stop reagent.
-
Pre-wet the filtration plates with 70% ethanol for 5 minutes, followed by rinsing with wash buffer.
-
Transfer 90 µL of the reaction mixture from the assay plate to the filtration plate.
-
Wash the filtration plate six times with wash buffer using a filtration apparatus.
-
Dry the plates and add 100 µL of scintillation fluid to each well.
-
Determine the counts per minute (CPM) using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cellular Proliferation Assay (MTT Assay)
This protocol is based on standard MTT assays used to assess the effect of this compound on cancer cell line viability.[8]
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Absorbance plate reader
-
-
Procedure:
-
Seed 1 x 10⁴ cells in 200 µL of complete medium per well in a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Add serial dilutions of this compound to the wells to achieve final concentrations ranging from 0.1 to 10 µM. Include vehicle control wells (DMSO).
-
Incubate the plate for 48 hours.
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the supernatant.
-
Add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 595 nm using an absorbance plate reader.
-
Express the data as a percentage of viable cells compared to the vehicle control and calculate the IC50 values.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for establishing and evaluating the efficacy of this compound in a tumor xenograft model.
-
Materials and Methods:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject the desired cancer cell line into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at the specified dose and schedule. Administer the vehicle to the control group.
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume using the formula: Volume = (width² x length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition percentage.
-
Western Blotting for Phospho-ERK
This protocol describes the detection of phosphorylated ERK in cell lysates to confirm the on-target activity of this compound.
-
Reagents and Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK (typically diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK and a loading control (e.g., β-actin) to normalize the results.
-
Conclusion
The early discovery and development of this compound have established it as a promising dual inhibitor of the RAF/MEK/ERK and VEGFR-2 pathways. Its potent in vitro and in vivo activity against a range of cancer models, particularly those with BRAF mutations, provided a strong rationale for its clinical investigation. The data summarized in this technical guide highlights the key preclinical findings and the experimental methodologies that were instrumental in characterizing the pharmacological profile of this compound. This comprehensive overview serves as a valuable resource for researchers and scientists in the ongoing effort to develop more effective targeted therapies for cancer. Further clinical development will be necessary to fully elucidate the therapeutic potential of this compound in various cancer indications.
References
- 1. A first‐in‐human phase I, multicenter, open‐label, dose‐escalation study of the oral RAF/VEGFR‐2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. A first-in-human phase I, multicenter, open-label, dose-escalation study of the oral RAF/VEGFR-2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Phase I/II, Open Label, Dose Escalation Trial to Evaluate the Safety, Pharmacokinetics, and Pharmacodynamics of this compound (CHIR-265) Administered Orally to Patients with Locally Advanced or Metastatic Melanoma. | Research with human participants [onderzoekmetmensen.nl]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Interspecies evaluation of a physiologically based pharmacokinetic model to predict the biodistribution dynamics of dendritic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for Raf265 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raf265, also known as CHIR-265, is a potent, orally bioavailable small-molecule inhibitor targeting multiple kinases, primarily BRAF (both wild-type and V600E mutant), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] Its mechanism of action involves the direct inhibition of these kinases, leading to the disruption of the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival, and the inhibition of angiogenesis by blocking the VEGFR2 pathway.[4][5] This dual activity makes this compound a compound of significant interest in oncology research, particularly for tumors harboring BRAF mutations, such as melanoma.[1][6]
These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound, including biochemical kinase assays and cell-based proliferation and signaling assays.
Data Presentation
Table 1: Biochemical Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| B-Raf (V600E) | < 100 | Biochemical |
| B-Raf (wild-type) | < 100 | Biochemical |
| c-Raf | < 100 | Biochemical |
| VEGFR2 | < 100 | Biochemical |
| c-Kit | < 100 | Biochemical |
| PDGFRβ | < 100 | Biochemical |
Source:[1]
Table 2: Cellular Activity of this compound
| Cell-Based Assay | Cell Line | EC50 / IC50 |
| B-Raf (V600E) Activity | - | 140 nM (EC50) |
| VEGFR2 Phosphorylation | - | 190 nM (EC50) |
| PDGFRβ Activity | - | 790 nM (EC50) |
| c-Kit Activity | - | 1100 nM (EC50) |
| Proliferation (B-Raf V600E) | A375, Malme-3M, WM-1799 | 40 - 200 nM (IC50) |
| Proliferation (wt-B-Raf) | HT29 | 1 - 3 µM (IC20) |
| Proliferation (wt-B-Raf) | MDAMB231 | 5 - 10 µM (IC50) |
Signaling Pathway
The following diagram illustrates the primary signaling pathways targeted by this compound.
Caption: this compound inhibits the Ras/Raf/MEK/ERK and VEGFR2 signaling pathways.
Experimental Protocols
Biochemical Raf Kinase Assay
This protocol describes a radiometric assay to measure the ability of this compound to inhibit the kinase activity of Raf enzymes.
Workflow:
Caption: Workflow for the biochemical Raf kinase assay.
Materials:
-
Purified active Raf kinase (e.g., B-Raf V600E, c-Raf)
-
MEK protein (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT
-
[γ-³³P]ATP
-
This compound compound
-
100% DMSO
-
Stop Reagent: 30 mM EDTA
-
Polypropylene assay plates
-
Filter plates
-
Scintillation fluid
-
Microplate reader capable of detecting radioactivity (e.g., Wallac Microbeta 1450)
Procedure:
-
Prepare a 2x concentrated solution of Raf and MEK in the assay buffer.
-
Dispense 15 µL of the Raf/MEK mixture into each well of a polypropylene assay plate. For background control wells, add only MEK and DMSO without Raf.
-
Prepare serial dilutions of this compound in 100% DMSO. Add 3 µL of the 10x concentrated this compound dilutions to the appropriate wells.
-
Initiate the kinase reaction by adding 12 µL of 2.5x [γ-³³P]ATP diluted in assay buffer to each well.
-
Incubate the plate for 45-60 minutes at room temperature.
-
Stop the reaction by adding 70 µL of the stop reagent to each well.
-
Transfer the reaction mixture to a filter plate and wash six times with wash buffer using a filtration apparatus.
-
Dry the filter plates completely.
-
Add 100 µL of scintillation fluid to each well.
-
Determine the counts per minute (CPM) using a microplate reader.[2]
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.
Workflow:
Caption: Workflow for the cell-based MTT proliferation assay.
Materials:
-
Cancer cell lines (e.g., A375 for B-Raf V600E, HT29 for wild-type B-Raf)
-
Appropriate cell culture medium with 10% fetal bovine serum
-
96-well cell culture plates
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Absorbance plate reader
Procedure:
-
Seed 1 x 10⁴ cells in 200 µL of medium per well in a 96-well plate.[2]
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the wells and add the medium containing the desired final concentrations of this compound (e.g., 0.1 to 10 µM).[2][9]
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[2][9]
-
Carefully remove the supernatant.
-
Add 200 µL of DMSO to each well to dissolve the formazan crystals.[2][9]
-
Measure the absorbance at 595 nm using a plate reader.[2][9]
-
Express the data as a percentage of viable cells compared to the untreated control and calculate the IC50 value.
Western Blot for Phospho-ERK and Phospho-MEK
This protocol is used to assess the inhibitory effect of this compound on the downstream signaling of the Raf pathway in cells.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A decrease in the levels of phospho-MEK and phospho-ERK with increasing concentrations of this compound indicates successful target inhibition.[10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. This compound | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound Inhibits the Growth of Advanced Human Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CHIR-265 Treatment in Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR-265, also known as RAF265, is a potent, orally bioavailable small molecule inhibitor with significant antineoplastic activity.[1] It functions as a pan-RAF inhibitor, targeting C-RAF, wild-type B-RAF, and the oncogenic B-RAF V600E mutant, a common driver mutation in melanoma.[2][3] Additionally, CHIR-265 exhibits inhibitory activity against the vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis.[3][4] This dual mechanism of action, targeting both tumor cell proliferation and its blood supply, makes CHIR-265 a compelling agent for investigation in melanoma treatment.
These application notes provide a summary of the effects of CHIR-265 on melanoma cell lines and detailed protocols for key experimental assays to evaluate its efficacy.
Mechanism of Action
CHIR-265 exerts its anti-melanoma effects through the simultaneous inhibition of two critical signaling pathways:
-
RAF/MEK/ERK Pathway: In melanoma cells harboring B-RAF mutations (e.g., V600E), the RAF/MEK/ERK signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival.[5] CHIR-265, as a pan-RAF inhibitor, directly binds to and inhibits the kinase activity of RAF isoforms, thereby blocking the downstream phosphorylation of MEK and ERK.[2][3] This inhibition leads to cell cycle arrest and the induction of apoptosis.[2][3]
-
VEGFR2 Signaling Pathway: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis by binding to its receptor, VEGFR2, on endothelial cells.[6] CHIR-265's inhibition of VEGFR2 phosphorylation disrupts this signaling cascade, thereby impeding tumor angiogenesis.[3][4]
Data Presentation
In Vitro Efficacy of CHIR-265 in Melanoma Cell Lines
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of CHIR-265 in various melanoma cell lines. These values represent the concentration of the drug required to inhibit the biological process (e.g., cell proliferation) by 50%.
| Cell Line | B-RAF Status | CHIR-265 (this compound) IC50 (µM) | Reference |
| A375 | V600E | 0.04 - 0.2 | [2] |
| Malme-3M | V600E | 0.04 - 0.2 | [2] |
| WM-1799 | V600E | 0.04 - 0.2 | [2] |
| SK-MEL-28 | V600E | Not explicitly stated, but proliferation is inhibited | [2] |
Kinase Inhibitory Activity of CHIR-265
The table below details the IC50 values of CHIR-265 against various kinases, highlighting its potency as a pan-RAF and VEGFR inhibitor.
| Kinase Target | CHIR-265 (this compound) IC50 (µM) | Reference |
| B-RAF (V600E) | 0.0005 | [2] |
| B-RAF (wild-type) | 0.070 | [2] |
| C-RAF | 0.019 | [2] |
| VEGFR2 (KDR) | 0.020 | [2] |
| c-KIT | 0.020 | [2] |
| PDGFRβ | 0.006 | [2] |
Mandatory Visualizations
Caption: CHIR-265 inhibits the RAF/MEK/ERK signaling pathway.
Caption: CHIR-265 inhibits the VEGFR2 signaling pathway.
Caption: General experimental workflow for evaluating CHIR-265.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of CHIR-265 on the viability of melanoma cell lines.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
CHIR-265 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count melanoma cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
CHIR-265 Treatment:
-
Prepare serial dilutions of CHIR-265 in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the CHIR-265 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the CHIR-265 concentration to determine the IC50 value.
-
Western Blot for Phospho-ERK (p-ERK) Analysis
This protocol is to assess the effect of CHIR-265 on the phosphorylation of ERK, a key downstream effector in the RAF/MEK/ERK pathway.
Materials:
-
Melanoma cell lines
-
Complete growth medium
-
CHIR-265 stock solution (in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed melanoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of CHIR-265 for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein samples to the same concentration and boil with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and a housekeeping protein like GAPDH.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis induced by CHIR-265.
Materials:
-
Melanoma cell lines
-
Complete growth medium
-
CHIR-265 stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed melanoma cells in 6-well plates and treat with CHIR-265 at various concentrations for a desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of CHIR-265 on the cell cycle distribution of melanoma cells.
Materials:
-
Melanoma cell lines
-
Complete growth medium
-
CHIR-265 stock solution (in DMSO)
-
6-well cell culture plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed melanoma cells in 6-well plates and treat with CHIR-265 for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can also be indicative of apoptosis.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Adaptive resistance of melanoma cells to RAF inhibition via reversible induction of a slowly dividing de‐differentiated state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK-MAPK Pathway Antibody Kit PK30019 | Proteintech [ptglab.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Raf265-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raf265 is a potent, orally bioavailable small-molecule inhibitor targeting Raf kinases (B-Raf, B-Raf V600E, and c-Raf) and VEGFR2.[1][2] Its mechanism of action involves the suppression of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, and the inhibition of tumor angiogenesis.[1][3] Despite the initial efficacy of Raf inhibitors, the development of drug resistance is a significant clinical challenge, often leading to disease progression. Understanding the mechanisms of resistance is crucial for the development of next-generation therapies and combination strategies.
These application notes provide a comprehensive guide to establishing a this compound-resistant cell line in vitro. This model system is an invaluable tool for investigating the molecular mechanisms of acquired resistance to this compound and for screening novel therapeutic agents that can overcome this resistance. The protocols detailed below cover the generation of the resistant cell line, its characterization, and the analysis of underlying signaling pathway alterations.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a stepwise dose-escalation method to generate a this compound-resistant cell line. This approach mimics the development of acquired resistance under continuous drug pressure.[4][5]
1.1. Materials:
-
Parental cancer cell line (e.g., A375 or SK-MEL-28, which harbor the BRAF V600E mutation)[6]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder, to be dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
1.2. Initial IC50 Determination:
-
Culture the parental cell line to ~80% confluency.
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]
-
Prepare a serial dilution of this compound in complete culture medium.
-
Replace the medium in the 96-well plates with the medium containing varying concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Determine cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay (see Protocol 2).
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
1.3. Dose-Escalation Procedure:
-
Start by continuously exposing the parental cell line to this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[8]
-
Culture the cells in the presence of the drug, changing the medium with fresh drug every 2-3 days.
-
When the cells become confluent, passage them and re-seed them in a new flask with the same concentration of this compound.
-
Once the cells show a stable growth rate similar to the parental cells, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).[4][8]
-
If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.[9]
-
At each stable concentration, cryopreserve a batch of cells.[4]
-
Repeat this process of stepwise dose escalation over several months. The goal is to establish a cell line that can proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold) than the initial IC50 of the parental line.[4]
-
The resulting cell line is the this compound-resistant (this compound-R) cell line.
1.4. Maintenance of the Resistant Cell Line:
-
Continuously culture the this compound-R cell line in the presence of the final concentration of this compound to maintain the resistant phenotype.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay quantitatively measures ATP, an indicator of metabolically active cells, to determine cell viability.[10]
2.1. Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
2.2. Procedure:
-
Seed parental and this compound-R cells in opaque-walled 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of medium and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][11]
-
Measure luminescence using a luminometer.
-
Calculate the IC50 values for both the parental and resistant cell lines. The resistance index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is used to analyze the activation status of key proteins in the MAPK and PI3K/AKT signaling pathways.[2]
3.1. Materials:
-
Parental and this compound-R cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-MEK, MEK, p-ERK, ERK, p-AKT, AKT, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
3.2. Procedure:
-
Culture parental and this compound-R cells to ~80% confluency. Treat with this compound at the respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Protocol 4: Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.[12]
4.1. Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
4.2. Procedure:
-
Seed parental and this compound-R cells in 6-well plates and treat with this compound at their respective IC50 concentrations for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
Table 1: IC50 Values and Resistance Index
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental | [Insert Value] | 1.0 |
| This compound-R | [Insert Value] | [Calculate Value] |
Table 2: Western Blot Densitometry Analysis
| Protein | Parental (Relative Intensity) | This compound-R (Relative Intensity) |
| p-MEK/MEK | [Insert Value] | [Insert Value] |
| p-ERK/ERK | [Insert Value] | [Insert Value] |
| p-AKT/AKT | [Insert Value] | [Insert Value] |
Table 3: Apoptosis Assay Results
| Cell Line | % Live Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Parental | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound-R | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Mandatory Visualizations
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Experimental workflow for generating a resistant cell line.
Caption: Mechanisms of resistance to Raf inhibitors.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. delivery-files.atcc.org [delivery-files.atcc.org]
- 6. Melanoma Cell Resistance to Vemurafenib Modifies Inter-Cellular Communication Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OUH - Protocols [ous-research.no]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. ch.promega.com [ch.promega.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for Raf265 IC50 Determination in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raf265, also known as CHIR-265, is a potent, orally bioavailable small molecule inhibitor with a multi-targeted profile. It primarily targets BRAF (both wild-type and V600E mutant), C-RAF, and the vascular endothelial growth factor receptor 2 (VEGFR2).[1][2][3] By inhibiting these kinases, this compound disrupts the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to reduced tumor cell proliferation and induction of apoptosis.[4][5][6][7] Additionally, its inhibition of VEGFR2 impedes tumor angiogenesis.[4][5][7] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency in different cancer cell lines.[8] These application notes provide detailed protocols for determining the IC50 of this compound in cancer cells using common cell viability assays.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting key kinases in the RAS/RAF/MEK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[6] In many cancers, particularly melanoma, activating mutations in BRAF, such as the V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell growth.[9][10][11] this compound also targets VEGFR2, a key receptor in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][5]
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | BRAF Status | IC50 (µM) | Reference |
| A375 | Melanoma | V600E | 0.04 - 0.2 | [12] |
| Malme-3M | Melanoma | V600E | 0.04 - 0.2 | [12] |
| WM-1799 | Melanoma | V600E | 0.04 - 0.2 | [12] |
| SK-MEL-28 | Melanoma | V600E | 0.14 | [8] |
| A375M | Melanoma | V600E | 0.14 | [8] |
| HT29 | Colorectal Cancer | V600E | 5 - 10 | [8][13] |
| MDAMB231 | Breast Cancer | Wild-type | 5 - 10 | [8][13] |
| A549 | Lung Cancer | Wild-type | >10 (5 with RAD001) | [13][14] |
| HCT116 | Colorectal Cancer | Wild-type | >10 (10 with RAD001) | [13][14] |
| TT | Medullary Thyroid Cancer | Wild-type | 0.09 | [15] |
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of this compound involves cell culture, treatment with a serial dilution of the compound, assessment of cell viability, and data analysis to calculate the IC50 value.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., A375, SK-MEL-28)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Resazurin sodium salt
-
Multi-channel pipette
-
Microplate reader (absorbance and fluorescence capabilities)
-
CO2 incubator (37°C, 5% CO2)
Protocol 1: MTT Assay for IC50 Determination
This protocol is adapted from established MTT assay procedures.[12]
1. Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Dilute the cell suspension in complete medium to a final concentration that will result in 3,000-10,000 cells per well in a 100 µL volume. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. This compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. On the day of treatment, prepare a serial dilution of this compound in complete culture medium. A common starting concentration is 10 µM, with 2- or 3-fold dilutions. c. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls. e. Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
3. MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[14] b. Incubate the plate for 4 hours at 37°C. c. After incubation, carefully remove the medium containing MTT. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] e. Gently shake the plate for 10 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Normalize the data to the vehicle control to determine the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Protocol 2: Resazurin Assay for IC50 Determination
This protocol is based on standard resazurin (also known as AlamarBlue) assay procedures.[2][4][16]
1. Cell Seeding and Treatment: a. Follow steps 1a-2e from the MTT assay protocol.
2. Resazurin Assay: a. After the 48-72 hour drug incubation, add 20 µL of resazurin solution (0.15 mg/mL in sterile PBS) to each well.[4] b. Incubate the plate for 1 to 4 hours at 37°C, protected from light.[4] The optimal incubation time may vary depending on the cell line's metabolic activity.
3. Data Acquisition and Analysis: a. Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[4] b. Follow steps 4b-4d from the MTT assay protocol to analyze the data and determine the IC50 value.
Conclusion
These protocols provide a detailed framework for the accurate and reproducible determination of this compound IC50 values in cancer cell lines. The choice between the MTT and Resazurin assays will depend on available laboratory equipment and specific experimental needs. Adherence to these standardized procedures will ensure high-quality, comparable data that is essential for the continued investigation and development of this compound as a potential anti-cancer therapeutic.
References
- 1. biotium.com [biotium.com]
- 2. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 10. differential-sensitivity-of-melanoma-cell-lines-with-braf-v600e-mutation-to-the-specific-raf-inhibitor-plx4032 - Ask this paper | Bohrium [bohrium.com]
- 11. BRAFV600E mutations in malignant melanoma are associated with increased expressions of BAALC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. labbox.es [labbox.es]
Application Notes and Protocols: Western Blot Analysis of p-ERK after Raf265 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through activating mutations in genes like BRAF, is a hallmark of many cancers, including melanoma.[2][4] Raf265 is a potent and selective inhibitor of RAF kinases, including the frequently mutated B-RAF, and also targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4] By inhibiting RAF, this compound blocks the downstream phosphorylation of MEK and subsequently ERK (p-ERK), leading to reduced cell proliferation and tumor growth.[4][5]
This document provides a detailed protocol for performing Western blot analysis to quantify the phosphorylation of ERK1/2 (p-ERK1/2) in response to this compound treatment. Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, making it an essential tool for evaluating the efficacy of targeted inhibitors like this compound.[6][7][8]
Signaling Pathway and Drug Mechanism
The diagram below illustrates the MAPK/ERK signaling pathway and the inhibitory action of this compound. Growth factor binding to receptor tyrosine kinases (RTKs) activates RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK, which subsequently phosphorylates ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[1][9] this compound exerts its therapeutic effect by directly inhibiting the kinase activity of RAF, thereby preventing the phosphorylation of MEK and ERK.[4][5]
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the inhibition of ERK phosphorylation in various cancer cell lines as determined by Western blot analysis. The data is presented as the ratio of phosphorylated ERK (p-ERK) to total ERK, normalized to the untreated control.
| Cell Line | This compound Concentration (µM) | p-ERK / Total ERK Ratio (Normalized to Control) | Reference |
| HT29 (Colon Cancer) | 0.1 | ~0.8 | [5] |
| 1 | ~0.4 | [5] | |
| 10 | ~0.2 | [5] | |
| HCT116 (Colon Cancer) | 0.1 | ~0.9 | [5] |
| 1 | ~0.5 | [5] | |
| 10 | ~0.3 | [5] | |
| A375 (Melanoma) | 0.04 | Significant Decrease | [2] |
| 0.2 | Strong Decrease | [2] | |
| TT (Medullary Thyroid Cancer) | IC50 dose | Significant Decrease | [10] |
Note: The values for HT29 and HCT116 cells are estimated from the graphical data presented in the cited literature. The IC50 for TT cells was not explicitly stated in the figure legend but resulted in a significant decrease in p-ERK.
Experimental Workflow
The diagram below outlines the major steps involved in the Western blot analysis of p-ERK following this compound treatment.
Caption: Workflow for Western blot analysis of p-ERK.
Detailed Experimental Protocols
1. Cell Culture and this compound Treatment
-
1.1. Culture your chosen cancer cell line (e.g., HT29, A375) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
1.2. Seed the cells in 6-well plates or 100 mm dishes and allow them to adhere and reach 70-80% confluency.
-
1.3. Prepare stock solutions of this compound in DMSO.
-
1.4. The day of the experiment, replace the growth medium with a fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
1.5. Incubate the cells for the desired treatment duration (e.g., 2-4 hours).[5][10]
2. Cell Lysis and Protein Extraction
-
2.1. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[11]
-
2.2. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
2.3. For adherent cells, use a cell scraper to collect the cell lysate into pre-chilled microcentrifuge tubes.[11]
-
2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
2.5. Centrifuge the lysates at 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.
-
2.6. Carefully transfer the supernatant (protein extract) to fresh, pre-chilled tubes. Store at -80°C for long-term use or proceed to the next step.
3. Protein Quantification
-
3.1. Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[13]
-
3.2. Prepare sample aliquots for SDS-PAGE by diluting the lysate with 2x Laemmli sample buffer to a final concentration of 1x.[11]
-
3.3. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7][11]
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
4.1. Load equal amounts of protein (typically 20-50 µg per lane) into the wells of a 10-12% polyacrylamide gel.[14]
-
4.2. Include a pre-stained molecular weight marker in one lane to monitor protein separation.
-
4.3. Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.[7][8]
5. Protein Transfer
-
5.1. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7][15]
-
5.2. This can be done using a wet or semi-dry transfer system according to the manufacturer's protocol. Ensure good contact between the gel and the membrane and avoid air bubbles.
6. Blocking
-
6.1. After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[8][13] This step prevents non-specific binding of the antibodies.
7. Antibody Incubation
-
7.1. Primary Antibody: Incubate the membrane with the primary antibody specific for phosphorylated ERK1/2 (e.g., rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)) diluted in blocking buffer (e.g., 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle agitation.[8][16][17]
-
7.2. Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8][15]
-
7.3. Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.[8][16]
-
7.4. Final Washes: Wash the membrane three times for 10 minutes each with TBST.
8. Signal Detection and Analysis
-
8.1. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
8.2. Incubate the membrane with the ECL reagent for the recommended time (usually 1-5 minutes).[15]
-
8.3. Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
8.4. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.[8][16] Alternatively, a separate gel can be run in parallel and blotted for total ERK.
-
8.5. Quantify the band intensities using densitometry software. The level of p-ERK is typically expressed as a ratio of the p-ERK signal to the total ERK signal to account for any variations in protein loading.
References
- 1. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 14. 12% SDS-PAGE Western Blot [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. abcepta.com [abcepta.com]
Application Notes and Protocols: Evaluating Cell Proliferation with Raf265 Using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raf265, also known as CHIR-265, is a potent and orally bioavailable small molecule inhibitor with significant anti-proliferative and anti-angiogenic properties.[1][2][3] It primarily targets the RAF kinases (B-Raf, C-Raf, and mutant B-Raf V600E) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][5] The dysregulation of the Ras/Raf/MEK/ERK signaling pathway is a critical factor in many human cancers, making it a key target for therapeutic intervention.[][7] this compound has demonstrated efficacy in inhibiting tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines, particularly those with B-Raf mutations.[4][5] This document provides a detailed protocol for assessing the anti-proliferative effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[8]
Mechanism of Action
This compound exerts its anti-cancer effects through the dual inhibition of the RAF/MEK/ERK signaling cascade and VEGFR2-mediated angiogenesis.[1][2] In cancer cells with activating B-Raf mutations, such as the V600E mutation commonly found in melanoma, the MAPK pathway is constitutively active, leading to uncontrolled cell proliferation and survival.[7][9] this compound directly inhibits B-Raf and C-Raf, thereby blocking the phosphorylation of downstream MEK and ERK proteins.[4] This inhibition leads to the downregulation of key proteins involved in cell cycle progression, such as Cyclin D1, and the induction of apoptosis.[5][10] By also targeting VEGFR2, this compound can disrupt the formation of new blood vessels, which are essential for tumor growth and metastasis.[1][2]
Data Presentation: In Vitro Anti-proliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by proliferation assays.
| Cell Line | Cancer Type | B-Raf Status | IC50 (µM) | Reference |
| A375 | Melanoma | V600E Mutant | 0.04 - 0.2 | [9] |
| Malme-3M | Melanoma | V600E Mutant | 0.04 - 0.2 | [9] |
| SK-MEL-28 | Melanoma | V600E Mutant | 0.14 | [4] |
| HT29 | Colorectal Cancer | Wild-Type | 5 - 10 | [4] |
| MDAMB231 | Breast Cancer | Wild-Type | 5 - 10 | [4] |
| HCT116 | Colorectal Cancer | Wild-Type | >10 | [11] |
| A549 | Lung Cancer | Wild-Type | >10 | [11] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | Various | 0.83 - 5.54 | [10] |
Experimental Protocol: MTT Cell Proliferation Assay
This protocol details the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials and Reagents
-
Cancer cell line of interest (e.g., A375, HT29)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-595 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding (Day 1):
-
Harvest cultured cells and perform a cell count to determine cell viability and concentration.
-
Dilute the cells in complete growth medium to the desired seeding density (e.g., 1 x 10^4 cells per 200 µL).
-
Seed 200 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[11]
-
-
This compound Treatment (Day 2):
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).[4] A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) must be included.
-
Carefully aspirate the medium from the wells and replace it with 200 µL of the medium containing the various concentrations of this compound or the vehicle control.
-
-
MTT Addition and Incubation (Day 4):
-
Formazan Solubilization and Absorbance Reading (Day 4):
-
Carefully remove the supernatant from each well without disturbing the formazan crystals.[4][11]
-
Add 200 µL of DMSO to each well to dissolve the formazan crystals.[4][11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 595 nm using a microplate reader.[4][11]
-
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The MTT assay is a reliable and straightforward method to quantify the anti-proliferative effects of this compound on cancer cell lines. The provided protocol and background information offer a comprehensive guide for researchers to effectively evaluate the in vitro efficacy of this potent kinase inhibitor. The dual-targeting mechanism of this compound against both the RAF/MEK/ERK pathway and VEGFR2 makes it a compound of significant interest in cancer research and drug development.
References
- 1. This compound | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hub.hku.hk [hub.hku.hk]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Raf265 in Combination with 5-Fluorouracil (5-FU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raf265, a potent multi-kinase inhibitor, targets the RAF/MEK/ERK signaling pathway, a critical cascade often dysregulated in various cancers.[1][2][3][4][5][6] It also exhibits anti-angiogenic properties through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[4][5][7] 5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that functions as an antimetabolite, disrupting DNA and RNA synthesis.[8][9][10] The combination of this compound and 5-FU has been investigated as a promising therapeutic strategy to enhance anti-tumor efficacy and overcome drug resistance in several cancer types, including gastric, colorectal, and hepatocellular carcinoma.[1][2][3][8][11][12]
Preclinical studies have demonstrated that this combination can lead to synergistic or enhanced antitumor effects compared to either agent alone.[1][3][11][12] For instance, in gastric cancer models, the combination of sorafenib (a compound with a similar mechanism of action to this compound) and 5-FU more effectively inhibited the growth of xenograft tumors.[11] Furthermore, this combination has shown efficacy in 5-FU-resistant gastric cancer cells.[11] In colorectal cancer, the combination of this compound and 5-FU has been shown to have anti-migratory and invasive effects.[1][2][3][13] It is important to note that the efficacy of this combination can be schedule-dependent, with at least one study in hepatocellular carcinoma showing a synergistic effect when 5-FU is administered before sorafenib, but an antagonistic effect with the reverse sequence.[12]
These application notes provide a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for in vitro and in vivo evaluation, and diagrams of the relevant signaling pathway and a typical experimental workflow.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the combination of this compound (or the closely related compound Sorafenib) and 5-FU.
Table 1: In Vitro Efficacy of this compound and 5-FU Combination
| Cell Line | Cancer Type | Drug(s) | Concentration | Effect | Source |
| NCI-N87 | Gastric Cancer | Sorafenib | 16.345 ± 5.391 μM | IC50 | [11] |
| HT29 | Colorectal Cancer | This compound | Various | Inhibition of cell proliferation | [1][2][13] |
| HCT116 | Colorectal Cancer | This compound | Various | Inhibition of cell proliferation | [1][2][13] |
| MHCC97H | Hepatocellular Carcinoma | Sorafenib + 5-FU | Not Specified | Synergistic inhibition of proliferation (5-FU followed by Sorafenib) | [12] |
| SMMC-7721 | Hepatocellular Carcinoma | Sorafenib + 5-FU | Not Specified | Synergistic inhibition of proliferation (5-FU followed by Sorafenib) | [12] |
Table 2: In Vivo Efficacy of this compound and 5-FU Combination in Xenograft Models
| Animal Model | Cancer Type | Treatment | Dosing Schedule | Outcome | Source |
| BALB/c nude mice | Gastric Cancer | Sorafenib + 5-FU | Sorafenib: 20 mg/kg/day; 5-FU: 50 mg/kg/week | Enhanced antitumor effects compared to single agents (p < 0.05) | [11] |
| Mouse Model | Colorectal Cancer | This compound + 5-FU | Not Specified | Demonstrated anti-tumor and anti-metastatic effect | [1][2][3][13] |
Table 3: Clinical Trial Data for Sorafenib and 5-FU Combination
| Phase | Cancer Type | Number of Patients | Treatment Regimen | Key Findings | Source |
| Phase II | Advanced Hepatocellular Carcinoma | 39 | Sorafenib: 400 mg twice daily; 5-FU: 200 mg/m²/day for 14 days every 3 weeks | Disease control rate: 46.2% stable disease; Median time to progression: 8 months; Median overall survival: 13.7 months | [14] |
| Phase I | Advanced Hepatocellular Carcinoma | Not Specified | Sorafenib: 800 mg daily; 5-FU: Dose escalation | Recommended Phase II dose of 5-FU: 350 mg/m²/day; Disease control rate: 75% | [15] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the RAF/MEK/ERK signaling pathway.
Caption: RAF/MEK/ERK signaling pathway and points of inhibition by this compound and 5-FU.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of the this compound and 5-FU combination.
Caption: A typical experimental workflow for evaluating the this compound and 5-FU combination.
Experimental Protocols
In Vitro Protocols
1. Cell Culture and Drug Preparation
-
Cell Lines: Human gastric cancer cell line NCI-N87, human colorectal carcinoma cell lines HT29 and HCT116, and human hepatocellular carcinoma cell lines MHCC97H and SMMC-7721 can be used.[1][2][13][11][12]
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: this compound and 5-FU are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Aliquots are stored at -20°C. Working solutions are prepared by diluting the stock solutions in a culture medium to the desired final concentrations immediately before use.
2. Cell Viability Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound, 5-FU, or the combination of both. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
3. Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After drug treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of MEK and ERK overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Protocol
1. Xenograft Mouse Model
-
Animals: Female BALB/c nude mice (4-6 weeks old) are used.[11]
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Treatment Initiation: When the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups:
-
Vehicle control
-
This compound alone
-
5-FU alone
-
This compound and 5-FU combination
-
-
Drug Administration: this compound is typically administered orally, while 5-FU is administered via intraperitoneal injection. Dosing schedules should be based on preclinical data (e.g., this compound at 20 mg/kg/day and 5-FU at 50 mg/kg/week).[11]
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. Mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.
References
- 1. stemcell.com [stemcell.com]
- 2. Preclinical analysis of the anti-tumor and anti-metastatic effects of this compound on colon cancer cells and CD26(+) cancer stem cells in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical analysis of the anti-tumor and anti-metastatic effects of this compound on colon cancer cells and CD26+ cancer stem cells in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound Inhibits the Growth of Advanced Human Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. news-medical.net [news-medical.net]
- 11. Sorafenib inhibits 5-fluorouracil-resistant gastric cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schedule-dependent antitumor effects of 5-fluorouracil combined with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phase II trial of sorafenib in combination with 5-fluorouracil infusion in advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase I Study of Combination Therapy with Sorafenib and 5-Fluorouracil in Patients with Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Xenograft Models in Raf265 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing preclinical xenograft models for the study of Raf265, a multi-kinase inhibitor targeting the RAF/MEK/ERK and VEGFR signaling pathways. This document includes detailed protocols for establishing and utilizing these models, quantitative data from representative studies, and visualizations of the key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule that inhibits several key kinases involved in cancer cell proliferation and angiogenesis. Its primary targets include B-Raf (both wild-type and V600E mutant), C-Raf, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] By targeting the RAF/MEK/ERK (MAPK) signaling cascade, this compound can inhibit the growth of tumors with activating mutations in this pathway.[1] Concurrently, its inhibition of VEGFR2 allows it to suppress tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] Preclinical studies in various xenograft models have demonstrated the anti-tumor efficacy of this compound, leading to its investigation in clinical trials.[3][4]
Preclinical Xenograft Models for this compound Efficacy Studies
A variety of cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models have been employed to evaluate the preclinical efficacy of this compound. These models have been instrumental in understanding its mechanism of action, identifying sensitive and resistant tumor types, and optimizing dosing schedules.
Data Presentation: Summary of Preclinical Xenograft Studies with this compound
The following tables summarize the quantitative data from key preclinical studies of this compound in various cancer xenograft models.
Table 1: Efficacy of this compound in Melanoma Xenograft Models
| Xenograft Model | Cancer Type | Cell Line / Patient Tumor | BRAF/NRAS Status | This compound Dosage & Schedule | Key Findings & Efficacy Data |
| Orthotopic PDX | Melanoma | 17 patient tumors | 9 BRAF mutant, 8 BRAF wild-type | 40 mg/kg, daily, oral gavage | 41% of tumors (7/17) showed >50% reduction in tumor growth. Responders included both BRAF mutant (2/7) and BRAF wild-type (5/7) tumors.[4] |
| Subcutaneous CDX | Melanoma | A375M | BRAF V600E | 100 mg/kg, q2d, oral gavage | Induced tumor regression.[5][6] |
| Subcutaneous CDX | Melanoma | A375M | BRAF V600E | 10, 30, 100 mg/kg, q2d, oral gavage | Dose-dependent tumor growth inhibition; 100 mg/kg led to tumor regression, 30 mg/kg resulted in stasis, and 10 mg/kg showed modest inhibition.[5] |
Table 2: Efficacy of this compound in Colorectal Cancer Xenograft Models
| Xenograft Model | Cancer Type | Cell Line | BRAF/KRAS Status | This compound Dosage & Schedule | Key Findings & Efficacy Data |
| Subcutaneous CDX | Colorectal Cancer | HCT116 | KRAS mutant | 12 mg/kg, daily, oral gavage | 71-72% tumor volume inhibition.[7] |
Table 3: Efficacy of this compound in Other Cancer Xenograft Models
| Xenograft Model | Cancer Type | Cell Line | Key Genetic Alteration | This compound Dosage & Schedule | Key Findings & Efficacy Data |
| Subcutaneous CDX | Bladder Cancer | Not Specified | RAF1-amplified | Not Specified | Demonstrated antitumor activity.[8] |
| Subcutaneous CDX | Medullary Thyroid Cancer | TT-raf (estrogen-inducible raf-1) | RET mutation | Estradiol-induced Raf-1 activation | 8-fold decrease in tumor volume compared to control.[9] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Resistance Pathways
This compound exerts its anti-tumor effects by dual inhibition of the MAPK signaling pathway and VEGFR2-mediated angiogenesis. However, resistance can emerge through various mechanisms, including the reactivation of the MAPK pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first‐in‐human phase I, multicenter, open‐label, dose‐escalation study of the oral RAF/VEGFR‐2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug resistance in targeted cancer therapies with RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In-vivo activation of Raf-1 inhibits tumor growth and development in a xenograft model of human medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ki-67 and TUNEL Staining in Raf265-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raf265 is a multi-kinase inhibitor that targets RAF kinases (BRAF, c-RAF) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its mechanism of action involves the inhibition of the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival, and the disruption of tumor angiogenesis.[1] Consequently, this compound is investigated for its potential to reduce tumor cell growth and induce apoptosis. This document provides detailed protocols for assessing two key indicators of this compound efficacy in tumor tissues: cell proliferation, measured by Ki-67 immunohistochemical staining, and apoptosis, measured by the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.
Data Presentation
The following tables summarize the quantitative effects of this compound on tumor cell proliferation (Ki-67) and apoptosis (TUNEL) as reported in preclinical studies.
Table 1: Effect of this compound on Ki-67 Proliferation Index in Human Melanoma Xenografts
| Tumor ID | BRAF/NRAS Status | Treatment Group | Ki-67 Positive Cells (%) | % Reduction in Ki-67 Staining | Statistical Significance (p-value) |
| V27 | WT/WT | Vehicle Control | 35 | - | - |
| V27 | WT/WT | This compound (40 mg/kg/day) | 15 | 57% | p ≤ 0.05 |
| V28 | WT/WT | Vehicle Control | 40 | - | - |
| V28 | WT/WT | This compound (40 mg/kg/day) | 20 | 50% | p ≤ 0.05 |
| V19 | V600E/WT | Vehicle Control | 50 | - | - |
| V19 | V600E/WT | This compound (40 mg/kg/day) | 25 | 50% | p ≤ 0.05 |
| V35 | WT/WT | Vehicle Control | 30 | - | - |
| V35 | WT/WT | This compound (40 mg/kg/day) | 18 | 40% | p ≤ 0.05 |
| V33 | WT/WT | Vehicle Control | 28 | - | - |
| V33 | WT/WT | This compound (40 mg/kg/day) | 20 | 29% | p = 0.08 (not significant) |
Data adapted from a study on orthotopic implants of patient-derived melanoma tumors in mice.[1]
Table 2: Induction of Apoptosis by this compound in Colorectal Cancer Cell Lines (Annexin V Assay)
| Cell Line | Genetic Status | This compound Concentration (µM) | % of Apoptotic Cells (Annexin V Positive) |
| HT29 | BRAF V600E, KRAS WT | 0 (Control) | 10.5 ± 2.41% |
| HT29 | BRAF V600E, KRAS WT | 15 | 35.1 ± 6.77% |
| HCT116 | BRAF WT, KRAS G13D | 0 (Control) | 20.1 ± 2.99% |
| HCT116 | BRAF WT, KRAS G13D | 15 | 42.2 ± 3.58% |
Data from an in vitro study on colorectal cancer cell lines. The Annexin V assay is a common method to detect apoptosis, conceptually similar to the TUNEL assay's goal of identifying apoptotic cells.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for assessing its effects on tumor tissues.
Experimental Protocols
Protocol 1: Ki-67 Immunohistochemical Staining
This protocol is for the detection of the Ki-67 proliferation marker in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
1. Deparaffinization and Rehydration:
-
Submerge slides in Xylene: 2 changes, 5 minutes each.
-
Transfer slides through a graded series of ethanol:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
-
Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
-
Submerge slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer and incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline with Tween 20 (TBST) for 5 minutes.
3. Immunohistochemical Staining:
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with TBST: 3 changes, 5 minutes each.
-
Blocking: Incubate sections with a blocking serum (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking serum and incubate sections with a primary anti-Ki-67 antibody (diluted according to the manufacturer's instructions) in a humidified chamber overnight at 4°C.
-
Rinse slides with TBST: 3 changes, 5 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
Rinse slides with TBST: 3 changes, 5 minutes each.
-
Signal Amplification: Incubate sections with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes at room temperature.
-
Rinse slides with TBST: 3 changes, 5 minutes each.
-
Chromogen Development: Incubate sections with a DAB (3,3'-diaminobenzidine) substrate solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Rinse slides with distilled water to stop the reaction.
4. Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
5. Quantification of Ki-67 Proliferation Index:
-
Identify "hot spots" of Ki-67 staining at low magnification.
-
At high magnification (e.g., 400x), count the number of Ki-67 positive (brown nuclei) and negative (blue nuclei) tumor cells in at least three to five representative fields.
-
The Ki-67 proliferation index is calculated as: (Number of Ki-67 positive cells / Total number of tumor cells counted) x 100%.
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol is for the detection of apoptotic cells in FFPE tumor tissue sections by labeling the 3'-hydroxyl ends of fragmented DNA.
1. Deparaffinization and Rehydration:
-
Follow the same procedure as described in Protocol 1, Step 1.
2. Permeabilization:
-
Incubate slides with Proteinase K solution (20 µg/mL in 10 mM Tris-HCl, pH 7.4-8.0) for 15-30 minutes at room temperature.
-
Rinse slides with PBS (Phosphate-Buffered Saline): 2 changes, 5 minutes each.
3. TUNEL Reaction:
-
Equilibration: Add 50-100 µL of Equilibration Buffer to the tissue sections and incubate for 5-10 minutes at room temperature.
-
Labeling: Prepare the TdT (Terminal deoxynucleotidyl transferase) reaction mixture containing TdT enzyme and fluorescently labeled dUTP (e.g., FITC-dUTP) according to the manufacturer's instructions.
-
Remove the Equilibration Buffer and add 50 µL of the TdT reaction mixture to each section.
-
Incubate the slides in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Stop Reaction: Immerse the slides in a stop/wash buffer (provided in most kits) or 2X SSC for 15 minutes at room temperature.
-
Rinse slides with PBS: 3 changes, 5 minutes each.
4. Counterstaining and Mounting:
-
If desired, counterstain the nuclei with a DNA stain such as DAPI or Propidium Iodide (PI). Incubate with the counterstain for 5-15 minutes at room temperature.
-
Rinse slides with PBS.
-
Mount with an aqueous mounting medium.
5. Quantification of Apoptotic Index:
-
Using a fluorescence microscope, visualize the TUNEL-positive cells (e.g., green fluorescence for FITC) and the total number of cells (e.g., blue fluorescence for DAPI).
-
Capture images from at least three to five random fields per section.
-
The apoptotic index is calculated as: (Number of TUNEL-positive cells / Total number of cells) x 100%.[3] Necrotic regions should be avoided during quantification to ensure accuracy.
References
- 1. This compound Inhibits the Growth of Advanced Human Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical analysis of the anti-tumor and anti-metastatic effects of this compound on colon cancer cells and CD26+ cancer stem cells in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preparing Raf265 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Raf265 (also known as CHIR-265) in cell culture experiments. This compound is a potent and orally bioavailable multi-kinase inhibitor targeting key signaling pathways involved in cancer cell proliferation and angiogenesis.[1][2][3]
Mechanism of Action
This compound is a selective inhibitor of both B-Raf and C-Raf kinases, including the oncogenic B-Raf V600E mutant.[4][5] It also potently inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][6][7] By targeting these kinases, this compound disrupts the Ras/Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers, leading to reduced tumor cell growth and induction of apoptosis.[6][7] Its inhibition of VEGFR2 also interferes with tumor angiogenesis.[6][7]
Below is a diagram illustrating the primary signaling pathways targeted by this compound.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 / EC50 | Assay Type |
| B-Raf | 3-60 nM | Cell-free |
| B-Raf (V600E) | 3-60 nM | Cell-free |
| C-Raf | 3-60 nM | Cell-free |
| VEGFR2 | 30 nM (EC50) | Cell-free |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) |
| A375M | Melanoma | IC50 | 0.14 |
| HT29 | Colorectal Cancer | IC20 | 1 - 3 |
| HT29 | Colorectal Cancer | IC50 | 5 - 10 |
| MDAMB231 | Breast Cancer | IC20 | 1 - 3 |
| MDAMB231 | Breast Cancer | IC50 | 5 - 10 |
| A549 | Lung Cancer | IC20 | 1 |
| HCT116 | Colorectal Cancer | IC20 | 1 |
Experimental Protocols
Materials
-
This compound powder (CAS: 927880-90-8)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line of interest
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Biosafety cabinet
-
Incubator (37°C, 5% CO2)
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Calculate the required amount of this compound: The molecular weight of this compound is 518.41 g/mol .[2][4] To prepare a 10 mM stock solution, weigh out 5.18 mg of this compound powder.
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the weighed this compound powder. For 5.18 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, use a sonicator to ensure the compound is completely dissolved. A clear solution should be obtained.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 3 years as a powder, and for months in DMSO).[2] For use within one month, the solution can be stored at -20°C.[8]
Note: Use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[4]
Protocol for Treating Cells with this compound
This protocol outlines the steps for diluting the this compound stock solution and treating cells in culture.
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): Depending on the desired final concentration, it may be necessary to prepare one or more intermediate dilutions of the stock solution in cell culture medium.
-
Prepare final working concentrations: Dilute the stock or intermediate solution directly into the cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1 µM to 10 µM).[4] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
Example: Cell Viability (MTT) Assay Protocol
This protocol is an example of how to use prepared this compound in a common cell-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 200 µL of medium.[4][10]
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0.1 to 10 µM.[10] Remove the old medium from the wells and add 200 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours.[4][10]
-
Formazan Solubilization: Carefully remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.[4][10]
-
Absorbance Measurement: Measure the absorbance at 595 nm using a plate reader.[4][10] The data can then be used to calculate cell viability as a percentage of the control and to determine IC50 values.
Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
References
- 1. This compound(CHIR-265) | 927880-90-8 [chemicalbook.com]
- 2. ChemGood [chemgood.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. RAF 265 | CAS 927880-90-8 | CHIR 265 | this compound | Tocris Bioscience [tocris.com]
- 6. This compound | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Orthotopic Mouse Models in Raf265 Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing orthotopic mouse models for evaluating the efficacy of Raf265, a potent multi-kinase inhibitor. The protocols detailed herein are intended for preclinical assessment of this compound in clinically relevant tumor microenvironments, offering a robust platform for translational cancer research.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule that functions as a potent inhibitor of both RAF kinases (including B-RAF and C-RAF) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] The dual mechanism of action allows this compound to not only target the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently deregulated in various cancers through mutations in genes like B-RAF, but also to inhibit tumor angiogenesis.[1] Preclinical studies have demonstrated its potential in treating cancers with activating B-RAF mutations, as well as some tumors with wild-type B-RAF.
The Importance of Orthotopic Mouse Models
Orthotopic mouse models involve the implantation of cancer cells or patient-derived tumor tissue into the corresponding organ of origin in an immunodeficient mouse. This approach offers significant advantages over traditional subcutaneous xenograft models by more accurately recapitulating the native tumor microenvironment. This includes crucial interactions between tumor cells and the surrounding stroma, which can significantly influence tumor growth, metastasis, and response to therapeutic agents like this compound.
Signaling Pathway of this compound Action
This compound primarily exerts its anti-tumor effects by inhibiting the MAPK/ERK signaling cascade. In cancers with activating B-RAF mutations (e.g., V600E), the pathway is constitutively active, leading to uncontrolled cell proliferation and survival. This compound directly inhibits the mutated B-RAF kinase, thereby blocking downstream signaling to MEK and ERK. Additionally, its inhibition of VEGFR-2 disrupts the signaling necessary for angiogenesis, cutting off the tumor's blood supply.
Experimental Workflow for this compound Efficacy Testing in Orthotopic Models
The following diagram outlines the general workflow for assessing the in vivo efficacy of this compound using orthotopic patient-derived xenograft (PDX) or cell line-derived models.
Detailed Experimental Protocols
I. Orthotopic Melanoma Patient-Derived Xenograft (PDX) Model
This protocol is adapted from studies evaluating this compound in patient-derived melanoma tumors.[1][2]
1. Materials:
-
Fresh human metastatic melanoma tumor tissue from consenting patients.
-
Immunodeficient mice (e.g., athymic nude mice).
-
Surgical instruments.
-
Matrigel (optional).
-
This compound formulated for oral administration.
-
Vehicle control.
2. Protocol: a. Tumor Preparation: i. Collect fresh tumor tissue under sterile conditions. ii. Mechanically mince the tumor into small fragments (1-2 mm³). b. Orthotopic Implantation: i. Anesthetize the mouse. ii. Make a small incision in the skin. iii. Create a subcutaneous pocket and implant a single tumor fragment. For melanoma, a dermal or subdermal implantation site is orthotopic. iv. Suture the incision. c. Tumor Growth Monitoring: i. Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). ii. Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume (Volume = (length × width²) / 2). d. Treatment: i. Once tumors reach the desired size, randomize mice into treatment and control groups. ii. Administer this compound orally (e.g., 40 mg/kg daily) or the vehicle control for a defined period (e.g., 30 days).[1][2] e. Endpoint Analysis: i. Monitor tumor growth throughout the treatment period. ii. At the end of the study, euthanize the mice and excise the tumors. iii. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) to analyze biomarkers such as pMEK, pERK, and Ki-67.[2] iv. Another portion can be snap-frozen for molecular analysis.
II. Orthotopic Colorectal Cancer Model (BRAF-mutant)
1. Materials:
-
BRAF-mutant colorectal cancer cell line (e.g., HT-29).
-
Immunodeficient mice.
-
Surgical instruments.
-
Matrigel.
2. Protocol: a. Cell Preparation: Culture and harvest colorectal cancer cells. Resuspend a defined number of cells (e.g., 1 x 10⁶) in a mixture of media and Matrigel. b. Orthotopic Implantation (Cecal): i. Anesthetize the mouse and make a midline abdominal incision. ii. Exteriorize the cecum. iii. Inject the cell suspension into the cecal wall. iv. Return the cecum to the abdominal cavity and close the incision. c. Tumor Growth Monitoring and Treatment: Follow steps I.c and I.d as described for the melanoma model. Tumor growth can be monitored using in vivo imaging if luciferase-expressing cell lines are used. d. Endpoint Analysis: Follow step I.e, with a focus on primary tumor growth and potential metastasis to the liver.
III. Orthotopic Thyroid Cancer Model (BRAF-mutant)
1. Materials:
-
BRAF-mutant thyroid cancer cell line (e.g., 8505C).
-
Immunodeficient mice.
-
Surgical instruments.
2. Protocol: a. Cell Preparation: Prepare a single-cell suspension of the thyroid cancer cells. b. Orthotopic Implantation (Intrathyroidal): i. Anesthetize the mouse and make a small incision in the neck to expose the thyroid gland. ii. Carefully inject the cell suspension directly into one of the thyroid lobes. iii. Suture the incision. c. Tumor Growth Monitoring and Treatment: Follow steps I.c and I.d. Tumor growth may be monitored by palpation or imaging. d. Endpoint Analysis: Follow step I.e, assessing primary tumor growth and potential local invasion or metastasis.
IV. Orthotopic Lung Cancer Model (BRAF-mutant)
1. Materials:
-
BRAF-mutant non-small cell lung cancer (NSCLC) cell line.
-
Immunodeficient mice.
-
Surgical instruments.
2. Protocol: a. Cell Preparation: Prepare a single-cell suspension of the lung cancer cells. b. Orthotopic Implantation (Intrathoracic): i. Anesthetize the mouse. ii. Make a small incision in the chest wall. iii. Inject the cell suspension directly into the lung parenchyma. iv. Close the incision. c. Tumor Growth Monitoring and Treatment: Follow steps I.c and I.d. Tumor growth must be monitored using imaging techniques (e.g., bioluminescence, micro-CT). d. Endpoint Analysis: Follow step I.e, evaluating primary tumor burden and metastasis to contralateral lung or other organs.
Data Presentation
Quantitative Efficacy of this compound in Orthotopic Melanoma PDX Models
| Patient Tumor ID | BRAF Status | N-RAS Status | c-KIT Status | Treatment Group | Mean Tumor Volume at Day 30 (mm³) ± SD | Tumor Growth Inhibition (%) |
| V27 | Wild-Type | Wild-Type | Wild-Type | Vehicle | 1500 ± 200 | - |
| V27 | Wild-Type | Wild-Type | Wild-Type | This compound (40 mg/kg) | 400 ± 100 | 73.3 |
| V28 | Wild-Type | Wild-Type | Wild-Type | Vehicle | 1200 ± 150 | - |
| V28 | Wild-Type | Wild-Type | Wild-Type | This compound (40 mg/kg) | 300 ± 80 | 75.0 |
| V35 | V600E | Wild-Type | Wild-Type | Vehicle | 1800 ± 250 | - |
| V35 | V600E | Wild-Type | Wild-Type | This compound (40 mg/kg) | 1600 ± 200 | 11.1 |
| V19 | Wild-Type | Q61R | Wild-Type | Vehicle | 2000 ± 300 | - |
| V19 | Wild-Type | Q61R | Wild-Type | This compound (40 mg/kg) | 500 ± 120 | 75.0 |
| V33 | V600K | Wild-Type | Wild-Type | Vehicle | 1600 ± 180 | - |
| V33 | V600K | Wild-Type | Wild-Type | This compound (40 mg/kg) | 1400 ± 150 | 12.5 |
| V25 | Wild-Type | Wild-Type | L576P | Vehicle | 1400 ± 200 | - |
| V25 | Wild-Type | Wild-Type | L576P | This compound (40 mg/kg) | 450 ± 100 | 67.9 |
| V34 | Wild-Type | Wild-Type | Wild-Type | Vehicle | 1300 ± 150 | - |
| V34 | Wild-Type | Wild-Type | Wild-Type | This compound (40 mg/kg) | 350 ± 90 | 73.1 |
Data adapted from a preclinical study on this compound in melanoma PDX models.[1][2] Note that in this study, a response was defined as >50% reduction in tumor growth, and a higher response rate was observed in BRAF wild-type tumors.[1][2]
Biomarker Modulation by this compound in Responding Melanoma PDX Tumors
| Biomarker | Change with this compound Treatment | Implication |
| pMEK1 | Reduced | Inhibition of the MAPK pathway upstream of ERK.[2] |
| pERK1/2 | No consistent reduction | Suggests potential for pathway reactivation or other mechanisms of action.[2] |
| Ki-67 | Reduced | Decreased tumor cell proliferation.[1][2] |
| Cyclin D1 | Reduced | Cell cycle arrest. |
| BCL2-like 11 (BIM) | Increased | Induction of apoptosis.[2] |
This table summarizes the observed changes in key biomarkers in this compound-responsive tumors from orthotopic melanoma models.[1][2]
Conclusion
Orthotopic mouse models provide a powerful and clinically relevant platform for the preclinical evaluation of this compound. The detailed protocols and application notes presented here offer a framework for robust efficacy testing in various cancer types. The data from melanoma PDX models highlight the potential of this compound and underscore the importance of using orthotopic models to understand the complex interplay between targeted therapies and the tumor microenvironment. These models are invaluable tools for identifying predictive biomarkers and optimizing therapeutic strategies for future clinical applications.
References
Application Notes and Protocols for Raf265 in RAF-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raf265 is a potent, orally bioavailable small molecule inhibitor targeting multiple kinases, primarily the RAF serine/threonine kinases (BRAF, c-RAF) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Its dual mechanism of action, inhibiting both a key oncogenic signaling pathway and angiogenesis, makes it a valuable tool for studying and potentially treating RAF-driven cancers, including melanoma.[3][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in in vitro and in vivo cancer research.
Introduction
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[5] Aberrant activation of this pathway, often through mutations in the BRAF gene (e.g., V600E), is a hallmark of a significant percentage of human cancers, particularly melanoma.[6][7] this compound was developed to target this pathway by directly inhibiting both wild-type and mutant forms of BRAF, as well as c-RAF.[7] Furthermore, its inhibition of VEGFR2, a key mediator of angiogenesis, provides an additional anti-tumor mechanism by disrupting the blood supply to tumors.[3][4]
Mechanism of Action
This compound exerts its anti-tumor effects through the dual inhibition of the RAF/MEK/ERK signaling cascade and VEGFR2-mediated angiogenesis.
-
RAF Inhibition : By binding to and inhibiting the kinase activity of BRAF (including the common V600E mutant) and c-RAF, this compound blocks the phosphorylation of their downstream target, MEK.[2] This, in turn, prevents the phosphorylation and activation of ERK, a key effector of the pathway that promotes cell proliferation and survival.[2][8]
-
VEGFR2 Inhibition : this compound also targets VEGFR2, a receptor tyrosine kinase essential for angiogenesis, the formation of new blood vessels.[3][4] By inhibiting VEGFR2, this compound can suppress tumor-associated neovascularization, thereby limiting tumor growth and metastasis.
This dual-targeting strategy makes this compound a subject of interest for overcoming some of the resistance mechanisms observed with single-agent RAF inhibitors.
Data Presentation
In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) | Reference |
| BRAF (V600E) | < 20 | [1][2] |
| BRAF (wild-type) | < 100 | [1][2] |
| c-RAF | < 100 | [1][2] |
| VEGFR2 | < 20 | [1][2] |
| c-KIT | > 100 | [1][2] |
| PDGFRβ | > 100 | [1][2] |
Cellular Activity
| Cell Line | BRAF Status | IC50 (µM) | Reference |
| HT29 (Colon) | V600E | 5 - 10 | |
| MDAMB231 (Breast) | G464V | 5 - 10 | |
| A375 (Melanoma) | V600E | 0.04 - 0.2 | [5] |
| Malme-3M (Melanoma) | V600E | 0.04 - 0.2 | [5] |
| WM-1799 (Melanoma) | V600E | 0.04 - 0.2 | [5] |
In Vivo Efficacy in Xenograft Models
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| HCT116 (Colon) Xenograft | 12 mg/kg, daily | 71 - 72 | |
| Advanced Human Melanoma Xenografts | 40 mg/kg, daily | > 50% in 7 out of 17 tumors | [1][6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (595 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1 x 10^4 cells in 200 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.1 to 10 µM.
-
Carefully remove the medium from the wells and add 200 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 595 nm using a plate reader.
-
-
Data Analysis:
-
Express the data as the percentage of viable cells compared to the vehicle control.
-
Plot the percentage of viable cells against the log of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of MAPK Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of MEK and ERK in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA Lysis Buffer (see recipe below)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (p-MEK, total MEK, p-ERK, total ERK)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Add protease and phosphatase inhibitors immediately before use.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to the plate and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-ERK, 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for total protein):
-
The membrane can be stripped and re-probed with antibodies for total MEK and total ERK to confirm equal protein loading.
-
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest (e.g., A375 melanoma)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 100% PEG-400)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Study Endpoint:
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Immunohistochemistry (IHC) for Proliferation Markers
This protocol is for the detection of Ki-67 and Cyclin D1 in paraffin-embedded tumor tissues from xenograft studies.
Materials:
-
Paraffin-embedded tumor sections on slides
-
Xylene
-
Ethanol (graded series)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibodies (anti-Ki-67, anti-Cyclin D1)
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Block non-specific binding sites with blocking buffer.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody (anti-Ki-67 or anti-Cyclin D1) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP.
-
Develop the signal with DAB substrate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope and quantify the percentage of positively stained cells.
-
Visualizations
Caption: RAF/MEK/ERK Signaling Pathway and the inhibitory action of this compound.
Caption: Dual inhibitory mechanism of this compound on RAF signaling and angiogenesis.
Caption: Experimental workflow for evaluating the efficacy of this compound.
References
- 1. nsjbio.com [nsjbio.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 7. assaygenie.com [assaygenie.com]
- 8. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Long-Term Raf265 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for long-term in vitro studies involving Raf265 (also known as CHIR-265), a potent inhibitor of Raf kinases and VEGFR2. The following sections summarize key quantitative data, outline experimental procedures, and visualize relevant biological pathways and workflows.
Introduction
This compound is a multi-kinase inhibitor that targets key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[1][2][3] It has shown potent activity against wild-type B-Raf, C-Raf, and the mutant B-Raf (V600E), as well as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][5][6] Its mechanism of action involves the inhibition of downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[1][4] These protocols are designed to guide researchers in establishing long-term in vitro models to study the efficacy, resistance mechanisms, and cellular effects of this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound against various kinases and cancer cell lines as reported in the literature.
Table 1: this compound Kinase Inhibition
| Target Kinase | IC50/EC50 (nM) | Assay Type |
| B-Raf (V600E) | 0.5 | Biochemical Assay[2] |
| B-Raf (wild-type) | 70 | Biochemical Assay[2] |
| C-Raf | 19 | Biochemical Assay[2] |
| VEGFR2 | 30 (EC50) | Cell-free Assay[4][6] |
| c-Kit | <100 | Biochemical Assay[7] |
| PDGFRβ | <100 | Biochemical Assay[7] |
Table 2: this compound Anti-Proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | B-Raf Status | IC50 (µM) |
| A375 | Melanoma | V600E | 0.04 - 0.2[2] |
| Malme-3M | Melanoma | V600E | 0.04 - 0.2[2] |
| WM-1799 | Melanoma | V600E | 0.04 - 0.2[2] |
| HT29 | Colorectal Cancer | V600E | 5 - 10 (IC50)[4] |
| MDAMB231 | Breast Cancer | Wild-type | 5 - 10 (IC50)[4] |
Experimental Protocols
Protocol 1: Long-Term Cell Culture with this compound
This protocol describes the establishment and maintenance of cancer cell lines under continuous, long-term exposure to this compound to study acquired resistance and chronic effects.
Materials:
-
Cancer cell lines (e.g., A375, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell culture flasks (T25 or T75)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed the chosen cancer cell lines in T25 flasks at a density of 2 x 10^5 cells per flask in complete culture medium. Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
Initial this compound Treatment: The following day, replace the medium with fresh complete medium containing this compound at a concentration equivalent to the IC20 or a sub-lethal dose determined from short-term viability assays.[4] A vehicle control (DMSO) should be run in parallel.
-
Cell Maintenance and Drug Replenishment:
-
Monitor cell morphology and confluence daily.
-
Replace the medium with fresh this compound-containing medium every 2-3 days.
-
When cells reach 80-90% confluence, subculture them. Re-seed a fraction of the cells into new flasks with fresh this compound-containing medium.
-
-
Dose Escalation (Optional, for resistance studies):
-
Once cells show normal growth kinetics in the presence of the initial this compound concentration, gradually increase the drug concentration in a stepwise manner.
-
Allow the cells to adapt to each new concentration before proceeding to the next.
-
-
Long-Term Culture: Continue this process for an extended period (e.g., 3-6 months) to establish a this compound-resistant cell line.
-
Periodic Characterization: At regular intervals, perform assays (e.g., cell viability, western blotting) to monitor changes in drug sensitivity and signaling pathways.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of long-term this compound treatment.
Materials:
-
Cells cultured with and without long-term this compound exposure
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Protocol 3: Western Blotting for MAPK Pathway Analysis
This protocol is to analyze the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, following this compound treatment. This compound has been shown to block the phosphorylation of MEK and ERK.[4]
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein electrophoresis equipment (gels, running buffer, transfer system)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the MAPK signaling pathway and VEGFR2.
General Experimental Workflow for Long-Term this compound Studies
Caption: Workflow for in vitro long-term this compound treatment and analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Raf265 Drug Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to the kinase inhibitor Raf265.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a multi-kinase inhibitor that primarily targets RAF kinases, including BRAF (both wild-type and V600E mutant) and CRAF.[1][2] It also inhibits other kinases involved in angiogenesis, such as VEGFR2.[1][2] Its therapeutic effect in melanoma is largely attributed to the suppression of the MAPK/ERK signaling pathway.[1]
Q2: My BRAF V600E mutant melanoma cells are showing resistance to this compound. What are the most common resistance mechanisms?
The most frequently observed resistance mechanisms to RAF inhibitors like this compound can be broadly categorized into two groups:
-
Reactivation of the MAPK Pathway: This is the most common escape mechanism. It can occur through several alterations, including:
-
Acquired mutations in upstream activators like NRAS.[3]
-
Upregulation or isoform switching to CRAF, which can bypass BRAF inhibition.[3][4]
-
Mutations in the downstream kinase MEK1 that render it constitutively active.[4][5]
-
Upregulation of other kinases, such as COT1 (MAP3K8), that can also activate MEK.[5]
-
-
Activation of Bypass Signaling Pathways: Tumor cells can activate alternative survival pathways to circumvent their dependency on the MAPK pathway. A key bypass pathway is the PI3K/AKT/mTOR pathway, which can be activated by:
Q3: Are secondary mutations in BRAF a common cause of resistance to this compound?
While less common than pathway reactivation, secondary mutations in the BRAF gene itself have been identified through in vitro mutagenesis screens as a potential mechanism of resistance to this compound.[6]
Q4: What is the role of Protein Kinase D3 (PRKD3) in this compound sensitivity?
Studies have shown that the knockdown of Protein Kinase D3 (PRKD3) can sensitize melanoma cells to this compound.[7] PRKD3 appears to play a role in the reactivation of the MAPK signaling pathway, and its inhibition can enhance the efficacy of this compound.[7]
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in a previously sensitive BRAF V600E cell line.
-
Question: My BRAF V600E mutant cell line, which was initially sensitive to this compound, is now showing signs of resistance (e.g., increased proliferation at the same drug concentration). What should I investigate first?
-
Answer: The first step is to verify the reactivation of the MAPK pathway.
-
Assess ERK Phosphorylation: Perform a Western blot to check the phosphorylation status of ERK (p-ERK1/2). A significant increase in p-ERK levels in the presence of this compound, compared to the initial sensitive state, is a strong indicator of resistance due to MAPK pathway reactivation.
-
Investigate Upstream Activators: If p-ERK is reactivated, the next step is to identify the cause.
-
Problem 2: No significant reactivation of the MAPK pathway is observed, but cells are still resistant to this compound.
-
Question: I've confirmed that my cells are resistant to this compound, but I don't see a significant increase in p-ERK levels. What other mechanisms could be at play?
-
Answer: In the absence of MAPK reactivation, it is likely that the cells have activated a bypass signaling pathway.
-
Assess AKT Phosphorylation: Perform a Western blot to check the phosphorylation status of AKT (p-AKT). Increased p-AKT levels suggest the activation of the PI3K/AKT pathway.
-
Investigate PTEN status: Check for loss of PTEN expression by Western blot. PTEN is a negative regulator of the PI3K/AKT pathway, and its loss can lead to pathway activation.[3]
-
Evaluate Receptor Tyrosine Kinase (RTK) Expression: Increased expression of RTKs such as PDGFRβ or IGF-1R can drive PI3K/AKT signaling.[3]
-
Problem 3: How can I experimentally confirm if PRKD3 is involved in the observed this compound resistance?
-
Question: I suspect that PRKD3 might be contributing to this compound resistance in my cell line. How can I test this?
-
Answer: You can use siRNA to knock down PRKD3 expression and observe the effect on this compound sensitivity.
-
Transfect with PRKD3 siRNA: Transfect your resistant cells with siRNA targeting PRKD3. Include a non-targeting siRNA as a control.
-
Confirm Knockdown: After 48-72 hours, confirm the knockdown of PRKD3 protein levels by Western blot.
-
Assess this compound Sensitivity: Treat the PRKD3-knockdown cells and control cells with a dose range of this compound and perform a cell viability assay (e.g., MTT or CellTiter-Glo). A significant decrease in the IC50 for this compound in the PRKD3-knockdown cells compared to the control would indicate that PRKD3 contributes to the resistance.
-
Data Presentation
Table 1: IC50 Values of this compound in Sensitive Melanoma Cell Lines
| Cell Line | BRAF Status | This compound IC50 (µM) |
| A375 | V600E | 0.04 - 0.2 |
| Malme-3M | V600E | 0.04 - 0.2 |
| WM-1799 | V600E | 0.04 - 0.2 |
Table 2: Representative Example of Acquired Resistance to this compound
| Cell Line | Treatment | Fold Change in IC50 |
| A2058 (Parental) | - | 1 |
| A2058R (Resistant) | Chronic Vemurafenib Exposure | >30 |
Note: Data for A2058R is for vemurafenib, but illustrates a typical fold-change in resistance for RAF inhibitors.[8]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant cell lines through continuous exposure to escalating doses of the drug.
-
Initial IC50 Determination: Determine the initial IC50 of this compound for your parental cell line using a standard cell viability assay.
-
Initial Dosing: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Escalation: Continue this process of adaptation and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., >10-fold the initial IC50).
-
Characterization of Resistant Line: Once a resistant line is established, confirm the shift in IC50 compared to the parental line. The resistant cells should be maintained in a medium containing a maintenance dose of this compound.
Protocol 2: Western Blot for MAPK and PI3K/AKT Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.
-
Cell Lysis:
-
Treat sensitive and resistant cells with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
CRAF
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection kit.
-
Protocol 3: siRNA-mediated Knockdown of PRKD3
This protocol provides a general guideline for transfecting cells with siRNA to knockdown PRKD3.
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute the PRKD3 siRNA (or non-targeting control siRNA) in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the transfection complexes to the cells in fresh serum-free or complete medium (depending on the reagent's protocol).
-
Post-Transfection: Incubate the cells for 48-72 hours.
-
Analysis:
-
Confirm PRKD3 knockdown by Western blot.
-
Perform cell viability assays with this compound to assess changes in drug sensitivity.
-
Visualizations
Caption: Mechanisms of acquired resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Experimental workflow for testing PRKD3 involvement.
References
- 1. This compound Inhibits the Growth of Advanced Human Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adaptive resistance of melanoma cells to RAF inhibition via reversible induction of a slowly dividing de‐differentiated state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Dissecting Therapeutic Resistance to RAF Inhibition in Melanoma by Tumor Genomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-RAF mutations confer resistance to RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase D3 sensitizes RAF inhibitor this compound in melanoma cells by preventing reactivation of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming chemoresistance to b-raf inhibitor in melanoma via targeted inhibition of phosphoenolpyruvate carboxykinase1 using 3-mercaptopropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to CHIR-265
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming acquired resistance to CHIR-265 (also known as RAF265). The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and summary data tables.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CHIR-265?
CHIR-265 is a potent, orally bioavailable small-molecule inhibitor that targets multiple kinases. Its primary mechanism involves the inhibition of Raf kinases, including C-Raf, wild-type B-Raf, and the oncogenic B-Raf V600E mutant, which are critical components of the Ras/Raf/MEK/ERK signaling pathway.[1][2][3] By blocking Raf activity, CHIR-265 prevents the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis in cancer cells with pathway mutations.[2][3] Additionally, CHIR-265 inhibits the vascular endothelial growth factor receptor 2 (VEGFR-2), thereby disrupting tumor angiogenesis.[1][4]
Q2: What are the common mechanisms of acquired resistance to RAF inhibitors like CHIR-265?
Acquired resistance to RAF inhibitors is a significant clinical challenge and typically arises from two main strategies employed by cancer cells:
-
Reactivation of the MAPK Pathway: Tumor cells can find ways to reactivate the ERK signaling cascade despite the presence of the RAF inhibitor. This can occur through various alterations, including:
-
Secondary Mutations: Mutations in downstream components like MEK1/2 or upstream activators like NRAS.[5]
-
Gene Amplification: Increased copy number of the BRAF V600E gene.[5]
-
Alternative Splicing: Generation of BRAF V600E splice variants that can dimerize and signal in a RAS-independent manner.[5][6]
-
RAF Dimerization and Kinase Switching: Increased formation of RAF dimers or a switch in dependence from B-RAF to C-RAF, which can be less sensitive to the inhibitor.[7][8]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative, parallel signaling pathways to promote survival and proliferation, rendering the inhibition of the MAPK pathway ineffective. The most common bypass pathway involves the activation of the PI3K/AKT/mTOR signaling cascade.[9][10] This is often driven by the upregulation of receptor tyrosine kinases (RTKs) such as PDGFRβ and IGF-1R.[6][8][11]
Q3: How can I detect the emergence of resistance in my experiments?
The development of resistance can be identified by several experimental observations:
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Loss of Drug Efficacy: A decrease in the growth-inhibitory effects of CHIR-265 in cell culture or a resumption of tumor growth in xenograft models after an initial response.
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Biochemical Marker Analysis: Using Western blotting to monitor the phosphorylation status of key signaling proteins. A rebound in phospho-ERK (p-ERK) levels in the presence of CHIR-265 suggests MAPK pathway reactivation. Persistently low p-ERK but elevated phospho-AKT (p-AKT) levels indicate the activation of a bypass pathway.
-
Dose-Response Shift: Performing a dose-response cell viability assay will show a rightward shift in the IC50 curve, indicating that higher concentrations of the drug are required to achieve the same level of inhibition.
Q4: What are the primary strategies to overcome acquired resistance to CHIR-265?
The most effective strategy to combat acquired resistance is the use of combination therapies that target both the primary pathway and the resistance mechanism simultaneously.[12] Based on the identified resistance mechanism, rational combinations can be designed. For instance, combining a BRAF inhibitor with a MEK inhibitor can delay the onset of resistance.[13][14]
Troubleshooting Guide: Experimental Scenarios
This guide addresses specific issues that may arise during your experiments with CHIR-265.
Scenario 1: Previously sensitive cancer cells are now growing in the presence of CHIR-265.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of CHIR-265 in the suspected resistant cells versus the parental, sensitive cells. A significant increase in IC50 confirms resistance.
-
Analyze Signaling Pathways: Lyse the parental and resistant cells (both treated and untreated with CHIR-265) and perform a Western blot to check the phosphorylation levels of ERK (p-ERK) and AKT (p-AKT).
-
Interpret Results & Select Combination:
-
If p-ERK is restored in resistant cells, this indicates MAPK pathway reactivation. Consider a combination with a MEK inhibitor (e.g., Trametinib).
-
If p-ERK remains suppressed but p-AKT is elevated , this points to the activation of the PI3K/AKT bypass pathway. Consider a combination with a PI3K inhibitor (e.g., BEZ235) or an mTOR inhibitor (e.g., Everolimus).[9][15]
-
-
Scenario 2: Combination therapy with a MEK inhibitor is not effective in overcoming resistance.
-
Possible Cause: The resistance is driven by a MAPK-independent bypass pathway.
-
Troubleshooting Steps:
-
Re-evaluate Signaling: Confirm that the MEK inhibitor is effectively blocking p-ERK.
-
Probe for Bypass Pathways: Perform a Western blot for p-AKT and other markers of the PI3K pathway (e.g., p-S6). Elevated levels strongly suggest this pathway is driving resistance.
-
Test Alternative Combinations: Evaluate the synergistic effects of CHIR-265 combined with a PI3K or dual PI3K/mTOR inhibitor. Studies have shown that a triple combination of BRAF, MEK, and PI3K/mTORC1/2 inhibitors can be highly effective in triggering apoptosis in resistant cells.[11]
-
Data Presentation
Table 1: Summary of Acquired Resistance Mechanisms to RAF Inhibitors
| Resistance Category | Specific Mechanism | Key Molecular Players |
| MAPK Pathway Reactivation | NRAS Mutation | NRAS (Q61K, etc.) |
| BRAF Amplification | BRAF V600E | |
| BRAF Splice Variants | p61 BRAF V600E | |
| MEK1/2 Mutation | MEK1, MEK2 | |
| RAF Kinase Dimerization/Switching | C-RAF, A-RAF | |
| Bypass Pathway Activation | PI3K/AKT/mTOR Signaling | PI3K, AKT, mTOR, PTEN loss |
| RTK Upregulation | PDGFRβ, IGF-1R, ERBB3 |
Table 2: Rational Combination Strategies to Overcome CHIR-265 Resistance
| Combination Agent Class | Example Drug | Rationale for Combination |
| MEK Inhibitor | Trametinib, Selumetinib | Provides vertical inhibition of the MAPK pathway to prevent or overcome reactivation.[10] |
| PI3K Inhibitor | BEZ235 (dual PI3K/mTOR), Alpelisib | Blocks the most common bypass survival signaling pathway.[11] |
| mTOR Inhibitor | Everolimus, AZD8055 | Inhibits a key downstream node in the PI3K/AKT pathway.[9] |
| IGF-1R Inhibitor | Linsitinib | Targets a specific upstream RTK known to activate the PI3K/AKT bypass pathway.[8] |
| HSP90 Inhibitor | Tanespimycin (17-AAG) | Destabilizes the BRAF V600E protein, potentially overcoming resistance mediated by its amplification or modification.[13] |
Mandatory Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review [mdpi.com]
- 6. Combinatorial therapies to overcome B-RAF inhibitor resistance in melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of acquired resistance to BRAF V600E inhibition in colon cancers converge on RAF dimerization and are sensitive to its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired resistance to BRAF inhibitors mediated by a RAF kinase switch in melanoma can be overcome by co-targeting MEK and IGF-1R/PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Overcoming resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combinatorial treatments that overcome PDGFRβ-driven resistance of melanoma cells to V600EB-RAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 13. Strategies for Overcoming Resistance in Tumours Harboring BRAF Mutations | MDPI [mdpi.com]
- 14. Promising Strategies for Overcoming BRAF Inhibitor Resistance Based on Known Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential Therapeutic Strategies to Overcome Acquired Resistance to BRAF or MEK Inhibitors in BRAF Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Raf265 and the MAPK Pathway
Welcome to the technical support center for researchers investigating Raf265-induced paradoxical activation of the MAPK pathway. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as CHIR-265, is an orally bioavailable small molecule that functions as a pan-RAF inhibitor, targeting wild-type B-RAF, mutant B-RAF (V600E), and c-RAF.[1][2] Additionally, it exhibits potent inhibitory activity against VEGFR2, a key receptor in angiogenesis.[1][2][3] Its multi-targeted nature means it can affect both tumor cell proliferation and blood supply.
Q2: What is paradoxical activation of the MAPK pathway?
Paradoxical activation is a phenomenon where RAF inhibitors, intended to block the MAPK pathway, unexpectedly cause its activation in cells with wild-type BRAF and upstream activation of RAS (e.g., through RAS mutations or receptor tyrosine kinase signaling).[4][5][6][7][8][9] This occurs because the inhibitor binding to one RAF protomer in a dimer can allosterically transactivate the other, drug-free protomer, leading to downstream signaling through MEK and ERK.[9][10]
Q3: Why do I observe increased p-ERK levels in my wild-type B-RAF cells after this compound treatment?
This is a classic sign of paradoxical activation. In cells with wild-type B-RAF and active RAS, this compound can promote the dimerization of RAF isoforms. While one RAF molecule in the dimer is inhibited by the drug, it facilitates the activation of the unbound RAF molecule, leading to increased phosphorylation of MEK and subsequently ERK.[4][6][10]
Q4: Does paradoxical activation by this compound always lead to increased cell proliferation?
Not necessarily. While paradoxical activation can stimulate proliferation in some contexts, the overall effect of this compound on cell fate is complex.[9] this compound also potently inhibits VEGFR2 and other kinases, which can counteract the proliferative signal from paradoxical MAPK activation, particularly in an in vivo setting where angiogenesis is crucial.[1][2] Some studies have shown that this compound can have anti-tumor effects that are independent of ERK inhibition.[3][11]
Q5: Are there newer generations of RAF inhibitors that avoid paradoxical activation?
Yes, newer RAF inhibitors, often called "paradox breakers," have been developed.[5][9][10] These compounds are designed to inhibit mutant B-RAF without causing the conformational changes that lead to the transactivation of wild-type RAF in dimers.[5][9]
Troubleshooting Guide
Issue 1: Unexpected increase in p-ERK levels after this compound treatment in a B-RAF wild-type cell line.
-
Possible Cause: You are likely observing paradoxical activation of the MAPK pathway. This is an expected phenomenon in cells with upstream RAS activation.
-
Troubleshooting Steps:
-
Confirm Genotype: Verify the B-RAF and RAS mutation status of your cell line. Paradoxical activation is prominent in B-RAF wild-type cells with mutant RAS.
-
Dose-Response Analysis: Perform a dose-response experiment. Paradoxical activation often occurs at specific concentrations of the inhibitor.
-
Time-Course Analysis: Measure p-ERK levels at different time points after treatment to understand the dynamics of the activation.
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Assess Downstream Markers: In addition to p-ERK, analyze the phosphorylation status of MEK (p-MEK) to confirm the activation is occurring upstream at the level of RAF.
-
Combination Therapy: Consider co-treating cells with a MEK inhibitor (e.g., Trametinib) to block the downstream effects of paradoxical RAF activation.[10]
-
Issue 2: No significant inhibition of proliferation in a B-RAF mutant cell line treated with this compound.
-
Possible Cause:
-
Drug inactivity or degradation.
-
Cell line resistance.
-
Incorrect assay interpretation.
-
-
Troubleshooting Steps:
-
Confirm Drug Activity: Test the this compound on a sensitive control cell line known to respond (e.g., A375 melanoma cells with B-RAF V600E mutation).
-
Check for Resistance Mechanisms: The cells may have acquired resistance, for example, through upregulation of receptor tyrosine kinases or mutations in downstream pathway components.
-
Optimize Assay Conditions: Ensure the cell density, drug concentration, and incubation time for your proliferation assay (e.g., MTT, CellTiter-Glo) are optimized.
-
Evaluate Apoptosis: In addition to proliferation, assess markers of apoptosis (e.g., cleaved PARP, caspase activity) as this compound can induce cell death.[1]
-
Issue 3: Discrepancy between in vitro and in vivo results with this compound.
-
Possible Cause: The in vivo tumor microenvironment is significantly more complex. This compound's anti-angiogenic effects via VEGFR2 inhibition play a major role in vivo but are not captured in standard 2D cell culture.[1][3]
-
Troubleshooting Steps:
-
Analyze Angiogenesis Markers: In your in vivo studies, assess markers of angiogenesis in the tumor tissue (e.g., CD31 staining for blood vessel density).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure the concentration of this compound in the plasma and tumor tissue to ensure adequate drug exposure. Correlate drug levels with target engagement (e.g., p-ERK levels in the tumor).
-
Consider Host Factors: The host immune system and stromal components can influence drug response.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound in Various Cell Lines
| Cell Line | B-RAF Status | Antiproliferation IC50 (µM) | p-ERK Inhibition IC50 (µM) |
| A375 | V600E | 0.04 | Not Specified |
| Malme-3M | V600E | 0.2 | Not Specified |
| WM-1799 | V600E | Not Specified | Not Specified |
| SKMEL-28 | V600E | Not Specified | Not Specified |
| HT29 | Wild-Type | 5-10 (IC50) | Not Specified |
| MDAMB231 | Wild-Type | Not Specified | Not Specified |
Data compiled from publicly available information.[1][12]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 7. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation | eLife [elifesciences.org]
- 8. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Next Generation RAF Inhibitors that Dissociate Paradoxical Activation from Inhibition of the MAPK Pathway | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 10. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits the growth of advanced human melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Managing Raf265 Toxicity in Preclinical Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Raf265 toxicity in preclinical studies. All information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as CHIR-265, is an orally bioavailable small molecule that functions as a potent dual inhibitor of Raf kinases (B-Raf, B-Raf V600E, and C-Raf) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Its primary mechanism of action involves the suppression of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival, and is often dysregulated in cancer.[3][4] Additionally, by inhibiting VEGFR-2, this compound disrupts tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][5]
Q2: What are the most common toxicities observed with this compound in preclinical studies?
Based on preclinical and clinical data, the most frequently reported toxicities associated with this compound administration include fatigue, gastrointestinal issues (such as diarrhea and weight loss), and hematological toxicities like thrombocytopenia.[6][7][8] These adverse effects are often dose-dependent.
Q3: What are the known inhibitory concentrations (IC50) and effective concentrations (EC50) for this compound?
The inhibitory and effective concentrations of this compound vary depending on the target and the cell line. The following tables summarize key quantitative data from preclinical studies.
Data Presentation
Table 1: this compound In Vitro Inhibitory Activity
| Target/Cell Line | Assay Type | IC50 / EC50 | Reference |
| C-Raf/B-Raf/B-Raf V600E | Cell-free assay | 3-60 nM | [2] |
| VEGFR2 phosphorylation | Cell-free assay | 30 nM (EC50) | [2] |
| A375 (B-Raf V600E Melanoma) | Proliferation assay | 0.04 - 0.2 µM | [9] |
| Malme-3M (B-Raf V600E Melanoma) | Proliferation assay | 0.04 - 0.2 µM | [9] |
| WM-1799 (B-Raf V600E Melanoma) | Proliferation assay | 0.04 - 0.2 µM | [9] |
| SKMEL-28 (B-Raf V600E Melanoma) | Proliferation assay | ~0.14 µM | [2] |
| HT29 (Colon Cancer) | Proliferation assay | 5 - 10 µM | [2] |
| MDAMB231 (Breast Cancer) | Proliferation assay | 5 - 10 µM | [2] |
| Ba/F3-B-Raf V600E | Proliferation assay | 0.14 µM | [9] |
| Ba/F3-KDR (VEGFR2) | Proliferation assay | 0.19 µM | [9] |
| Ba/F3-KIT | Proliferation assay | ~0.02 µM | [9] |
| Ba/F3-PDGFRβ | Proliferation assay | ~0.02 µM | [9] |
Table 2: this compound In Vivo Dose and Toxicity Data
| Species | Model | Dose | Observed Effect/Toxicity | Reference |
| Mouse | HCT116 xenograft | 12 mg/kg | 71% to 72% tumor volume inhibition | [1] |
| Mouse | A375M xenograft | 100 mg/kg (orally, q2d) | Tumor regression | [3] |
| Mouse | A375M xenograft | 30 mg/kg (orally, q2d) | Robust tumor stasis/growth inhibition | [3] |
| Mouse | A375M xenograft | 10 mg/kg (orally, q2d) | Modest tumor growth inhibition | [3] |
| Mouse | Non-tumor bearing | 20 mg/kg (q2d) with RAD001 (12 mg/kg daily) | Dose-limiting toxicity (10% weight loss) | [5] |
| Human | Phase I Clinical Trial | 48 mg (once daily) | Maximum Tolerated Dose (MTD) | [6][7] |
| Human | Phase I Clinical Trial | >48 mg (daily) | Unacceptable acute, delayed, and prolonged toxicity | [8] |
Troubleshooting Guides
Issue 1: Animals are exhibiting signs of fatigue and lethargy.
Q: What are the typical signs of fatigue in mice treated with this compound, and how can I objectively measure it?
A: In preclinical models, fatigue can manifest as reduced voluntary activity, decreased grooming, and a hunched posture.[3][10] To objectively assess fatigue, you can monitor locomotor activity using running wheels or open-field tests.[3][10] A significant decrease in activity compared to baseline or vehicle-treated controls is a key indicator.
Experimental Protocol: Assessing Chemotherapy-Related Fatigue in Mice
-
Baseline Monitoring: For one week prior to treatment, acclimatize mice to individual housing with running wheels and monitor their daily activity to establish a baseline.[3]
-
Drug Administration: Administer this compound or vehicle control at the predetermined dose and schedule.
-
Activity Monitoring: Continue to record running wheel activity and general locomotor activity on the cage floor throughout the treatment and for a designated recovery period (e.g., 4 weeks).[3]
-
Neurological Assessment: Perform a neurologic assessment to check for motor deficits that could confound activity measurements.[3]
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Data Analysis: Compare the activity levels of the this compound-treated group to the control group and to their own baseline data. A significant reduction in activity is indicative of fatigue.
Issue 2: Animals are experiencing significant weight loss and diarrhea.
Q: How can I manage and quantify this compound-induced gastrointestinal toxicity?
A: Gastrointestinal toxicity is a known side effect of this compound and other kinase inhibitors.[11] Management involves supportive care, and quantification requires regular monitoring of body weight, food and water intake, and stool consistency.
Experimental Protocol: Evaluating Gastrointestinal Toxicity in Mice
-
Daily Monitoring: Record the body weight and food and water consumption of each animal daily.
-
Stool Assessment: Visually inspect the stool daily and use a scoring system to grade diarrhea severity (e.g., 0 = normal, 1 = soft, 2 = watery).
-
Histopathological Analysis: At the end of the study, collect intestinal tissues for histopathological evaluation to assess for mucosal damage, inflammation, and other signs of toxicity.[12]
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Supportive Care: If animals experience severe diarrhea or weight loss exceeding predefined limits (e.g., >15-20% of initial body weight), provide supportive care such as subcutaneous fluids and nutritional supplements, as per your institution's animal care guidelines. Consider dose reduction or temporary cessation of treatment if necessary.
Issue 3: Complete blood counts (CBCs) show a significant drop in platelet levels.
Q: What is the mechanism of this compound-induced thrombocytopenia and how should it be monitored?
A: Drug-induced thrombocytopenia can occur through various mechanisms, including bone marrow suppression affecting megakaryocyte differentiation or immune-mediated platelet destruction.[13] For this compound, which inhibits VEGFR-2, effects on hematopoiesis are a potential cause.[13] Regular monitoring of platelet counts is crucial.
Experimental Protocol: Monitoring for Hematological Toxicity
-
Baseline Blood Collection: Prior to the start of treatment, collect a baseline blood sample from each animal for a complete blood count (CBC) analysis.
-
Serial Blood Sampling: Collect blood samples at regular intervals during the treatment period (e.g., weekly or bi-weekly) to monitor changes in platelet counts, as well as red and white blood cell parameters.
-
Endpoint Analysis: Perform a final CBC at the termination of the study.
-
Bone Marrow Analysis (Optional): If severe thrombocytopenia is observed, consider collecting bone marrow at necropsy for histopathological analysis to assess megakaryocyte numbers and morphology.
-
Management: If severe thrombocytopenia occurs, consider dose modification. In a clinical setting, management might include platelet transfusions or the use of thrombopoietin receptor agonists, though this is less common in preclinical studies.[14]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Development of a Mouse Model for Assessing Fatigue during Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of a mouse model for assessing fatigue during chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical analysis of the anti-tumor and anti-metastatic effects of this compound on colon cancer cells and CD26(+) cancer stem cells in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. A first-in-human phase I, multicenter, open-label, dose-escalation study of the oral RAF/VEGFR-2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A first‐in‐human phase I, multicenter, open‐label, dose‐escalation study of the oral RAF/VEGFR‐2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Clinically Translatable Mouse Model for Chemotherapy-Related Fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diarrhea Induced by Small Molecule Tyrosine Kinase Inhibitors Compared With Chemotherapy: Potential Role of the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Adverse Event Recognition and Management in Practice and on Clinical Trials [jhoponline.com]
Improving the solubility of Raf265 for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Raf265 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as CHIR-265, is a potent, orally bioavailable small molecule inhibitor of multiple intracellular kinases.[1] Its primary targets are the RAF kinases (B-RAF, C-RAF, and mutant B-RAF V600E) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] By inhibiting these targets, this compound can suppress tumor cell proliferation and angiogenesis.[2][3] It is classified as a member of the benzimidazole class of compounds.[3]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is a lipophilic molecule with poor aqueous solubility (approximately 1 μM).[4] Its solubility in common organic solvents is summarized in the table below. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing stock solutions.[5][6][7]
Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 26 mg/mL (50.15 mM)[8] to 100 mg/mL (192.89 mM)[5][7] | Use fresh, high-quality DMSO as moisture can reduce solubility.[7] |
| Ethanol | 10 mg/mL (19.29 mM)[8] to 33 mg/mL (63.65 mM)[5][7] | May require sonication to fully dissolve.[8] |
| Water | Insoluble[5][7] |
Q3: My this compound is not dissolving properly. What can I do?
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Use the appropriate solvent: For creating stock solutions for in vitro experiments, DMSO is the recommended solvent.[5][6][7]
-
Ensure solvent quality: Use anhydrous, high-purity DMSO. The presence of water can significantly decrease the solubility of this compound.[7]
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound in ethanol.[8]
-
Warming: For certain formulations, gentle warming may be necessary to achieve a clear solution.[8]
-
Fresh preparation: It is always best to prepare solutions fresh for each experiment to avoid potential precipitation over time.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 518.41 g/mol .[6]
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[8]
Protocol 2: Formulation of this compound for In Vivo Animal Studies
Due to its poor aqueous solubility, this compound requires a specific vehicle for oral administration in animal models. The following is a common formulation.
Materials:
-
This compound powder
-
Ethanol (EtOH)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare the vehicle by mixing the components in the following ratio: 10% EtOH, 40% PEG300, 5% Tween-80, and 45% saline.
-
First, dissolve the calculated amount of this compound in ethanol.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween-80 and mix again until the solution is clear.
-
Finally, add the saline to the mixture and mix to obtain a clear solution with a solubility of at least 1 mg/mL.[8]
-
This formulation should be prepared fresh before each administration.
Visualizations
This compound Signaling Pathway
References
- 1. This compound(CHIR-265) | 927880-90-8 [chemicalbook.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. ChemGood [chemgood.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing Raf265 Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Raf265 (also known as CHIR-265). Our goal is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that functions as a multi-kinase inhibitor.[1][2] Its primary targets are the Raf kinases (C-Raf, B-Raf, and the oncogenic B-Raf V600E mutant) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][6] By inhibiting Raf kinases, this compound disrupts the RAS/Raf/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation and survival.[3][5] Its inhibition of VEGFR-2 interferes with tumor angiogenesis, the process of forming new blood vessels that supply tumors with nutrients.[3][5]
Q2: Which cancer cell lines are most sensitive to this compound?
A2: Cell lines harboring a B-Raf V600E mutation are generally the most sensitive to this compound.[6][7] Cells with activating RAS mutations (e.g., K-Ras) also show sensitivity, although typically less than B-Raf mutant lines.[6] The anti-tumor activity in cell lines without B-Raf or RAS mutations may be more attributable to the anti-angiogenic effects of VEGFR-2 inhibition.[7]
Q3: What is a typical starting concentration for in vitro experiments?
A3: For in vitro cell-based assays, a common starting concentration range is 0.1 to 10 µM.[4] However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the IC50 for your specific cell line.
Q4: What are the recommended doses for in vivo animal studies?
A4: In preclinical xenograft models, this compound has been shown to be effective at various oral doses. For example, in an A375M mouse xenograft model, doses of 10, 30, and 100 mg/kg administered every two days demonstrated modest to robust tumor growth inhibition, with the 100 mg/kg dose inducing tumor regression.[8] Another study in HCT116 xenografts showed a 71% to 72% tumor volume inhibition at a dose of 12 mg/kg.[4] As with in vitro studies, the optimal in vivo dose will depend on the tumor model and experimental design.
Q5: What are the known mechanisms of resistance to this compound?
A5: Resistance to Raf inhibitors like this compound can emerge through various mechanisms. These can include the reactivation of the MAPK signaling pathway through mutations in downstream components like MEK1 or upstream activators like RAS.[9][10][11] Additionally, activation of parallel or "bypass" signaling pathways, such as the PI3K/Akt pathway, can also contribute to resistance.[10] Some studies have also identified mutations in C-Raf that can confer resistance.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly low efficacy in B-Raf mutant cell lines. | - Cell line misidentification or contamination.- Degraded this compound compound.- Presence of drug efflux pumps.- Development of acquired resistance. | - Authenticate cell line using STR profiling.- Use a fresh aliquot of this compound and verify its purity.- Test for the expression of ABC transporters.- Perform genomic sequencing to check for secondary mutations in the MAPK pathway. |
| Paradoxical activation of the MAPK pathway. | - In cell lines with wild-type B-Raf and high RAS activity, some Raf inhibitors can induce a conformational change in Raf dimers, leading to pathway activation. | - Use cell lines with a B-Raf mutation for initial efficacy studies.- Carefully select doses to avoid paradoxical activation; lower doses may be more effective in some wild-type B-Raf contexts.- Co-treat with a MEK inhibitor. |
| High toxicity observed in animal models. | - Off-target effects of the multi-kinase inhibitor.- Formulation and bioavailability issues.- The dose is too high for the specific animal strain or model. | - Monitor animals closely for weight loss, changes in behavior, and other signs of toxicity.[8]- Reduce the dosage or the frequency of administration.- Consider a different vehicle for drug delivery to improve tolerability. |
| Inconsistent results between experiments. | - Variability in cell culture conditions (e.g., cell density, serum concentration).- Inconsistent drug preparation and storage.- Technical variability in assays. | - Standardize all cell culture and experimental protocols.- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Include appropriate positive and negative controls in all assays. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 / EC50 | Reference |
| B-Raf V600E expressing cells | Various | B-Raf V600E | EC50 = 140 nM | [7] |
| hMVEC (VEGF-stimulated) | Endothelial Cells | N/A | EC50 = 30 nM (for VEGFR2 phosphorylation) | [4] |
| HT29 | Colorectal Cancer | B-Raf V600E | IC20 of 1 to 3 µM | [4] |
| MDAMB231 | Breast Cancer | K-Ras G13D | IC50 of 5 to 10 µM | [4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| A375M | Melanoma | 10, 30, 100 mg/kg (orally, q2d) | Modest inhibition to tumor regression | [8] |
| HCT116 | Colorectal Cancer | 12 mg/kg | 71-72% Tumor Volume Inhibition | [4] |
| HT29 | Colorectal Cancer | Not specified | Potent anti-tumor activity | [6] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed 1 x 10^4 cells in 200 µL of complete growth medium per well in a 96-well plate.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
2. Western Blot for MAPK Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation of MEK and ERK.
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Denature protein lysates and run them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated to total protein.
-
Visualizations
Caption: this compound dual-inhibits Raf kinases and VEGFR-2.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. C-RAF mutations confer resistance to RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Raf265 formulation for oral administration in mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of Raf265 for oral administration in mice. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended vehicle for oral administration of this compound in mice?
A1: A frequently cited and effective vehicle for solubilizing this compound for oral gavage in mice is a solution of 60% polyethylene glycol 400 (PEG400) and 40% propylene glycol (PG).[1] This co-solvent system is suitable for administering this compound in a solution form, which can enhance oral bioavailability.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and orally bioavailable small molecule inhibitor that targets multiple kinases. Its primary mechanism involves the inhibition of Raf kinases (both wild-type B-Raf and C-Raf, as well as the B-Raf V600E mutant), which are key components of the Ras/Raf/MEK/ERK signaling pathway.[1] By blocking this pathway, this compound can suppress tumor cell proliferation and induce apoptosis. Additionally, this compound inhibits the vascular endothelial growth factor receptor 2 (VEGFR-2), thereby disrupting tumor angiogenesis.
Q3: What are some alternative formulations for poorly soluble kinase inhibitors like this compound?
A3: For kinase inhibitors with low aqueous solubility, several alternative formulation strategies can be employed. These include suspensions in aqueous vehicles containing suspending agents and surfactants, or lipid-based formulations. Common components for these alternative formulations include:
-
Aqueous Suspensions:
-
Lipid-Based Formulations:
Q4: What are the typical dosages of this compound used in mouse xenograft studies?
A4: In preclinical mouse models, this compound has been shown to be effective at various oral doses. Efficacy studies have utilized doses of 10, 30, and 100 mg/kg, administered on a schedule such as every two days (q2d).[1] The selection of the optimal dose will depend on the specific tumor model and the experimental endpoint.
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Formulation | Dose (p.o.) | Reference |
| T1/2 (half-life) | 41 h | Mouse | 60% PEG400 / 40% PG | 30 mg/kg | [1] |
| %F (Bioavailability) | 51% | Mouse | 60% PEG400 / 40% PG | 30 mg/kg | [1] |
| AUCinf, po (Area under the curve) | 4300 µM·h | Mouse | 60% PEG400 / 40% PG | 30 mg/kg | [1] |
| CL (Clearance) | 0.1 mL/min/kg | Mouse | 60% PEG400 / 40% PG | 5 mg/kg (i.v.) | [1] |
| Vss (Volume of distribution) | 0.5 L/kg | Mouse | 60% PEG400 / 40% PG | 5 mg/kg (i.v.) | [1] |
Table 2: Alternative Formulation Strategies for Poorly Soluble Kinase Inhibitors
| Formulation Type | Vehicle Composition | Advantages | Considerations |
| Co-solvent Solution | 60% PEG400 / 40% Propylene Glycol | Drug is fully dissolved, potentially leading to better absorption and less variability. | High viscosity may require careful handling during dosing. Potential for vehicle-related toxicity with chronic administration. |
| Aqueous Suspension | 0.5% CMC / 0.05% Tween 80 in Water | Lower viscosity than co-solvent systems, generally well-tolerated. | Requires uniform suspension to ensure consistent dosing. Drug particle size can influence absorption. |
| Lipid-Based Formulation | Corn Oil | Can enhance absorption of lipophilic drugs. | May influence the physiological state of the animal. |
| Self-Emulsifying System | 10% Solutol HS-15 / 90% PEG 600 | Can improve solubility and bioavailability of highly insoluble compounds. | More complex to prepare and characterize. |
Experimental Protocols
Protocol 1: Preparation of this compound in 60% PEG400 / 40% Propylene Glycol
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Sterile conical tubes
-
Vortex mixer
-
Warming plate or water bath (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and volume.
-
In a sterile conical tube, add the calculated volume of propylene glycol.
-
Add the calculated volume of PEG400 to the same tube.
-
Vortex the mixture thoroughly to ensure the PEG400 and PG are well mixed.
-
Weigh the required amount of this compound powder and add it to the PEG400/PG mixture.
-
Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Visually inspect the solution to ensure there are no undissolved particles. The final formulation should be a clear solution.
-
Store the prepared formulation at room temperature or as recommended for the stability of this compound, protected from light.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (flexible plastic needles are recommended to minimize trauma)
-
Syringes
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to administer based on its body weight and the target dose.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the side of the mouse's mouth and gently guide it along the roof of the mouth towards the esophagus. There should be no resistance. If resistance is felt, the needle may be in the trachea; withdraw and reposition.
-
Once the needle is correctly positioned in the esophagus, slowly dispense the formulation.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy.
Troubleshooting Guide
Issue 1: this compound precipitates out of the PEG400/PG solution.
-
Possible Cause: The concentration of this compound is too high for the vehicle, or the temperature has dropped, reducing solubility.
-
Solution:
-
Try gentle warming of the solution while vortexing to redissolve the compound.
-
If precipitation persists, consider preparing a fresh solution at a slightly lower concentration.
-
Ensure the formulation is stored at a stable room temperature.
-
Issue 2: The formulation is too viscous to draw into a syringe or administer accurately.
-
Possible Cause: The high percentage of PEG400 contributes to high viscosity.
-
Solution:
-
Gently warm the formulation to reduce its viscosity before drawing it into the syringe.
-
Use a larger gauge gavage needle if appropriate for the size of the mouse.
-
Consider preparing a less viscous alternative formulation, such as a suspension in 0.5% CMC and 0.05% Tween 80.
-
Issue 3: Mice show signs of distress or toxicity after oral gavage.
-
Possible Cause: The distress could be due to the gavage procedure itself, the volume administered, or a reaction to the vehicle.
-
Solution:
-
Ensure proper training and technique for oral gavage to minimize stress and the risk of injury.
-
The total volume administered should not exceed 10 mL/kg body weight.
-
If vehicle toxicity is suspected, especially with chronic dosing, consider a pilot study with the vehicle alone to assess tolerability. Alternative, less concentrated vehicles might be necessary. Corn oil, for example, has been shown to be well-tolerated in some studies.[2][3]
-
Issue 4: Inconsistent results or high variability in drug efficacy between animals.
-
Possible Cause: Inaccurate dosing due to improper formulation preparation or administration. For suspensions, non-uniformity of the drug particles can be a major issue.
-
Solution:
-
Ensure the this compound is fully dissolved in the PEG400/PG solution before administration.
-
If using a suspension, ensure it is vortexed thoroughly immediately before drawing each dose to ensure uniformity.
-
Double-check dose calculations and the accuracy of the pipettes and scales used.
-
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for this compound formulation and administration.
References
- 1. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Raf265 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Raf265 in their experiments. The information is designed to address common issues and ensure the generation of reliable and consistent data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address potential challenges encountered during this compound assays.
In Vitro Kinase Assays
Question: My calculated IC50 value for this compound in a cell-free kinase assay is significantly higher than the reported values (typically in the low nanomolar range). What could be the cause?
Answer: Several factors can lead to an unexpectedly high IC50 value for this compound in in vitro kinase assays. Consider the following possibilities:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the concentration of ATP in the assay. High concentrations of ATP will compete with this compound for binding to the kinase, leading to an artificially high IC50. It is recommended to use an ATP concentration that is at or near the Km value for the specific RAF kinase being tested.
-
Reagent Quality and Stability:
-
This compound Degradation: Ensure that the this compound stock solution has been stored correctly and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
Enzyme Activity: Verify the activity of the recombinant RAF kinase. Improper storage or multiple freeze-thaw cycles can reduce enzyme activity, affecting the assay window and inhibitor potency measurements.
-
-
Assay Conditions:
-
DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can inhibit kinase activity. Ensure the final DMSO concentration in the assay is consistent across all wells and ideally does not exceed 1%.
-
Incubation Time: The pre-incubation time of the kinase with the inhibitor before adding ATP can influence the measured IC50. Ensure this is consistent with your protocol.
-
-
Assay Detection Method: Some assay formats, like those based on fluorescence, can be susceptible to interference from test compounds. Run appropriate controls (e.g., inhibitor without enzyme) to check for autofluorescence or quenching by this compound.
Question: I am observing high variability between replicate wells in my RAF kinase assay. How can I improve the consistency?
Answer: High variability can obscure real effects. To improve assay precision, consider these points:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound and dispensing small volumes of reagents. Use calibrated pipettes and pre-wet the tips.
-
Reagent Mixing: Thoroughly mix all reagents, including the enzyme, substrate, and inhibitor solutions, before adding them to the assay plate.
-
Plate Edge Effects: Be mindful of potential "edge effects" in microplates, where wells on the perimeter may evaporate more quickly. If this is a concern, avoid using the outer wells for critical samples or ensure proper plate sealing.
-
Homogeneous Reagents: Ensure all components, especially enzyme and substrate solutions, are fully thawed and mixed to a homogenous state before use.
Cell-Based Assays
Question: The IC50 value of this compound in my cell proliferation assay (e.g., MTT assay) is much higher than expected or highly variable. Why?
Answer: Discrepancies between expected and observed IC50 values in cell-based assays can arise from several sources:
-
Cell Line Specifics: Different cell lines exhibit varying sensitivity to this compound due to their genetic background (e.g., BRAF, RAS mutation status) and expression levels of the target kinases. Ensure you are comparing your results to data from a comparable cell line.
-
Compound Solubility and Stability: this compound may have limited solubility or stability in cell culture media over the course of a multi-day experiment. Visually inspect for any precipitation of the compound in your stock solutions and in the assay wells. Consider the use of a suitable solvent and ensure it is maintained at a low final concentration.
-
MTT Assay-Specific Issues:
-
Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Incomplete solubilization is a common source of error. Ensure adequate mixing and a sufficient volume of a suitable solvent (e.g., DMSO or acidified isopropanol).
-
Chemical Interference: Components in your media or the this compound compound itself could interfere with the MTT reduction, leading to false readings.
-
MTT Toxicity: The MTT reagent itself can be toxic to cells, especially during longer incubation times. Optimize the MTT incubation period to be as short as possible while still allowing for sufficient formazan formation.
-
-
Cell Seeding Density: The initial number of cells seeded can impact the results. High cell densities may deplete nutrients and lead to contact inhibition, while very low densities can result in poor growth. Optimize the seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the assay.
Question: I am not observing the expected decrease in phosphorylated ERK (pERK) levels by Western blot after treating cells with this compound. What should I check?
Answer: A lack of pERK inhibition is a common issue and can be indicative of several biological and technical factors:
-
Paradoxical Activation: In cells with wild-type BRAF and activated upstream signaling (e.g., RAS mutations), RAF inhibitors like this compound can paradoxically increase pERK levels. This occurs because the inhibitor promotes the dimerization and transactivation of RAF isoforms. This is a known phenomenon for this class of inhibitors.[1][2][3][4][5]
-
Insufficient Drug Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration too short, to achieve effective inhibition of the RAF-MEK-ERK pathway. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
Rapid Signal Rebound: Inhibition of the RAF-MEK-ERK pathway can trigger feedback mechanisms that lead to a rapid rebound in signaling.[6] Consider analyzing pERK levels at earlier time points after this compound treatment.
-
Western Blotting Technique:
-
Phosphatase Activity: Cellular phosphatases can rapidly dephosphorylate proteins upon cell lysis. Ensure your lysis buffer contains fresh and effective phosphatase inhibitors.
-
Antibody Quality: Verify the specificity and sensitivity of your primary antibody for pERK. Include a positive control (e.g., cells stimulated with a growth factor) to ensure the antibody is working correctly.
-
Protein Loading: Ensure equal protein loading across all lanes by quantifying protein concentration and using a loading control like β-actin or GAPDH.
-
Question: I am seeing an increase in pERK levels after this compound treatment in my wild-type BRAF cell line. Is this expected?
Answer: Yes, this is a known phenomenon called "paradoxical activation" of the MAPK pathway. In cells with wild-type (WT) BRAF and upstream activation (e.g., a RAS mutation), some RAF inhibitors can promote the dimerization of RAF proteins, leading to the transactivation of CRAF and a subsequent increase in MEK and ERK phosphorylation.[1][2][3][4][5] If you observe this, consider:
-
Cell Line Genotype: Confirm the BRAF and RAS mutation status of your cell line. Paradoxical activation is characteristic of RAS-mutant, BRAF WT cells.
-
Alternative Readouts: In these cell lines, measuring the direct inhibitory effect of this compound on BRAF or CRAF might require a cell-free kinase assay. For cellular assays, consider assessing the inhibition of VEGFR2 signaling or other this compound targets.
-
Combination Therapies: In a research context, exploring combinations of this compound with a MEK inhibitor can sometimes overcome this paradoxical activation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Various Kinases
| Kinase Target | IC50 / EC50 (nM) | Assay Type |
| B-Raf (V600E) | 0.5 | Biochemical Assay |
| B-Raf (wild-type) | 70 | Biochemical Assay |
| C-Raf | 19 | Biochemical Assay |
| VEGFR2 | 30 | Cell-free Assay |
| c-Kit | <100 | Biochemical Assay |
| PDGFRβ | <100 | Biochemical Assay |
Note: IC50/EC50 values can vary depending on the specific assay conditions, particularly the ATP concentration in biochemical assays.[7][8][9]
Table 2: Cellular Activity of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | IC50 (µM) | Assay Type |
| A375 | Melanoma | V600E | 0.04 - 0.14 | Proliferation/Growth Inhibition |
| Malme-3M | Melanoma | V600E | 0.14 | Proliferation/Growth Inhibition |
| SK-MEL-28 | Melanoma | V600E | 0.14 | Proliferation/Growth Inhibition |
| WM-1799 | Melanoma | V600E | 0.2 | Proliferation/Growth Inhibition |
| HT29 | Colorectal | V600E | 5 - 10 | Proliferation/Growth Inhibition |
| MDAMB231 | Breast | G464V | 5 - 10 | Proliferation/Growth Inhibition |
| A549 | Lung | Wild-Type | >10 (5 with 1nM RAD001) | Proliferation/Growth Inhibition |
| HCT116 | Colorectal | Wild-Type | >10 (10 with 1nM RAD001) | Proliferation/Growth Inhibition |
Note: The cellular potency of this compound is highly dependent on the genetic context of the cell line, particularly the BRAF and RAS mutation status.[7][8][10]
Experimental Protocols
Protocol 1: In Vitro RAF Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a RAF kinase in a cell-free system.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT.
-
This compound Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
This compound Dilutions: Perform serial dilutions of the 10 mM stock in 100% DMSO to create 10x working solutions.
-
ATP Solution: Prepare a solution of [γ-³³P]ATP in assay buffer at a concentration that is 2.5 times the final desired concentration. The final ATP concentration should ideally be at the Km for the kinase.
-
-
Assay Procedure:
-
In a polypropylene assay plate, add 15 µL of a solution containing the RAF kinase and its substrate (e.g., MEK) at 2x the final concentration in assay buffer.
-
Add 3 µL of the 10x this compound dilutions to the appropriate wells. For the control (no inhibitor) and background (no enzyme) wells, add 3 µL of 100% DMSO.
-
Initiate the kinase reaction by adding 12 µL of the 2.5x [γ-³³P]ATP solution.
-
Incubate the plate for 45-60 minutes at 30°C.
-
Stop the reaction by adding 70 µL of a stop reagent (e.g., 30 mM EDTA).
-
-
Detection:
-
Transfer 90 µL of the reaction mixture to a filtration plate.
-
Wash the filtration plate multiple times with a wash buffer.
-
Dry the plate and add scintillation fluid to each well.
-
Determine the counts per minute (CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background CPM from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Protocol 2: MTT Cell Viability Assay
This protocol provides a method for determining the effect of this compound on the viability of adherent cancer cells.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 200 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at the desired final concentrations (e.g., 0.1 to 10 µM).
-
Carefully remove the medium from the wells and replace it with 200 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Express the data as a percentage of viable cells compared to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[8][10][11][12][13][14]
-
Protocol 3: Western Blot for pERK and Total ERK
This protocol outlines the steps to analyze the phosphorylation status of ERK in cells treated with this compound.
-
Cell Treatment and Lysis:
-
Plate cells and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, collect the lysate, and centrifuge to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK (e.g., Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
If necessary, strip the membrane of the pERK antibodies using a stripping buffer.
-
Repeat the immunoblotting process starting from the blocking step, using a primary antibody against total ERK.
-
-
Data Analysis:
Mandatory Visualizations
Caption: The RAF-MEK-ERK signaling pathway and points of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound assays.
Caption: Diagram illustrating normal inhibition vs. paradoxical activation by this compound.
References
- 1. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical activation of Raf by a novel Raf inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Tumor Cells with Raf Inhibitor LY3009120: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 5. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 6. Receptor-Driven ERK Pulses Reconfigure MAPK Signaling and Enable Persistence of Drug-Adapted BRAF-Mutant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
Technical Support Center: Investigating Unexpected Phenotypes with Raf265 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with Raf265.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a multi-kinase inhibitor that primarily targets BRAF (both wild-type and V600E mutant) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] By inhibiting BRAF, this compound aims to block the MAPK/ERK signaling pathway, thereby reducing tumor cell proliferation and inducing apoptosis.[1][3] Its inhibition of VEGFR2 disrupts tumor angiogenesis, limiting the blood supply to the tumor.[1][4]
Q2: We are observing paradoxical activation of the MAPK pathway (increased p-ERK levels) after this compound treatment in our BRAF wild-type cell line. Why is this happening?
This phenomenon, known as paradoxical activation, is a known effect of some RAF inhibitors in cells with wild-type BRAF and upstream activation of the pathway, often due to RAS mutations.[5][6] In this context, the inhibitor can promote the dimerization of RAF kinases, leading to a conformational change that paradoxically activates the downstream MEK/ERK signaling cascade.[7][8] This is a critical consideration when working with cell lines harboring RAS mutations.
Q3: Our cells initially responded to this compound, but now they have developed resistance. What are the common mechanisms of acquired resistance?
Acquired resistance to RAF inhibitors like this compound can occur through several mechanisms:
-
Reactivation of the MAPK pathway: This can be due to secondary mutations in BRAF or, more commonly, upregulation or mutations in upstream components like NRAS or KRAS.[9][10]
-
Activation of bypass pathways: Cells can circumvent the RAF blockade by activating parallel signaling pathways, such as the PI3K/AKT pathway, often through the upregulation of receptor tyrosine kinases (RTKs) like PDGFRβ or IGF-1R.[9][11]
-
Alternative splicing of BRAF: A truncated form of BRAF (V600E) that lacks the RAS-binding domain can lead to constitutive dimerization and sustained ERK signaling in the presence of the inhibitor.[11]
-
Upregulation of anti-apoptotic proteins: Increased expression of survival proteins can counteract the pro-apoptotic effects of this compound.
Q4: We are seeing an anti-tumor effect of this compound in our BRAF wild-type xenograft model. Is this expected?
Yes, this is a documented, albeit sometimes unexpected, phenotype. The efficacy of this compound in BRAF wild-type models can be attributed to several factors:[1][12]
-
Inhibition of other kinases: this compound is a multi-kinase inhibitor and can affect other targets that are important for the growth of that specific tumor model, such as c-KIT or PDGFR.[1][12]
-
Anti-angiogenic effects: The inhibition of VEGFR2 by this compound can restrict tumor growth by limiting its blood supply, independent of the BRAF mutation status.[1]
-
Inhibition of wild-type BRAF or CRAF: In some contexts, the tumor may still be dependent on signaling through wild-type RAF kinases, which are also inhibited by this compound.[4]
Q5: We have observed a change in cell morphology and a decrease in proliferation, but not a significant increase in apoptosis. What other cellular processes might be affected by this compound?
Besides apoptosis, this compound can induce other cellular phenotypes:
-
Cell cycle arrest: this compound has been shown to cause cell cycle arrest, which is reflected by a decrease in proliferation markers like Ki-67 and Cyclin D1.[3][13]
-
Senescence: In some contexts, activation of the RAF/MEK/ERK pathway can lead to oncogene-induced senescence.[1][4][14] While seemingly counterintuitive for an inhibitor, the complex cellular response to pathway modulation can sometimes result in a senescent phenotype.
-
Autophagy: Inhibition of the MAPK pathway has been linked to the induction of autophagy as a survival mechanism.[15][16] This could explain a lack of apoptosis, as the cells are instead using autophagy to cope with the stress of the inhibitor.
Troubleshooting Guides
Issue 1: Unexpectedly High IC50 Value in a BRAF Mutant Cell Line
Possible Causes and Solutions
-
Cell line integrity: Verify the identity and BRAF mutation status of your cell line using STR profiling and sequencing.
-
Drug stability: Ensure that your this compound stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay conditions: Optimize cell seeding density and incubation time for your specific cell line in the viability assay.
-
Acquired Resistance: Your cell line may have developed resistance over time in culture. Test for common resistance mechanisms (see FAQ Q3).
Issue 2: Paradoxical Increase in p-ERK Levels
Possible Causes and Solutions
-
RAS mutation status: Confirm the RAS mutation status of your cell line. Paradoxical activation is common in RAS-mutant, BRAF wild-type cells.[6][7]
-
Upstream RTK activation: High levels of growth factors in the serum of your culture media could be activating receptor tyrosine kinases (RTKs) that signal through RAS. Try performing the experiment in low-serum conditions.
-
Dimerization of RAF kinases: This is the underlying mechanism of paradoxical activation. Consider using a "paradox-breaker" RAF inhibitor if your experimental goals allow.[5]
Issue 3: Lack of Efficacy in a BRAF V600E Xenograft Model
Possible Causes and Solutions
-
Drug formulation and administration: Ensure proper formulation and administration of this compound for in vivo studies to achieve adequate bioavailability.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing schedule may not be optimal for maintaining a therapeutic concentration of the drug in the tumor tissue. Conduct a PK/PD study to correlate drug levels with target inhibition.
-
Tumor heterogeneity: The initial tumor may have contained a subpopulation of resistant cells that were selected for during treatment.
-
Activation of bypass pathways: The tumor may have adapted by activating alternative survival pathways. Analyze tumor samples for markers of resistance (e.g., p-AKT).
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Reference |
| BRAF (V600E) | 0.5 - 30 | [3][4] |
| BRAF (wild-type) | 70 | [4] |
| CRAF | 19 | [4] |
| VEGFR2 | 30 | [3] |
| c-KIT | <100 | [1] |
| PDGFRβ | <100 | [1] |
| RET | <100 | [1] |
| SRC | <100 | [1] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Western Blotting for Phospho-ERK Analysis
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysates, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize protein levels.
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mouse Xenograft Model
-
Cell Implantation:
-
Subcutaneously inject 1-5 million tumor cells in a mixture of media and Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers. When tumors reach a volume of 100-150 mm³, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 40 mg/kg) or vehicle control daily via oral gavage.[3]
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume 2-3 times per week. Monitor animal weight and overall health.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Mandatory Visualizations
Caption: this compound signaling pathway and potential bypass mechanism.
Caption: Troubleshooting workflow for unexpected this compound phenotypes.
Caption: Mechanism of paradoxical MAPK pathway activation by this compound.
References
- 1. Senescence of human fibroblasts induced by oncogenic Raf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits the Growth of Advanced Human Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Senescence of human fibroblasts induced by oncogenic Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the growth of advanced human melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | Oncogene Induced Senescence [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Autophagy-Dependent Survival of Mutant B-Raf Melanoma Cells Selected for Resistance to Apoptosis Induced by Inhibitors against Oncogenic B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Induction of cellular senescence by oncogenic RAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective autophagy elicited by RAF→MEK→ERK inhibition suggests a treatment strategy for RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Autophagy-Dependent Survival of Mutant B-Raf Melanoma Cells Selected for Resistance to Apoptosis Induced by Inhibitors against Oncogenic B-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Impact of Serum on Raf265 In Vitro Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of serum concentration on the in vitro activity of Raf265. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during experimentation.
Troubleshooting Guide
Researchers may encounter variability in the in vitro potency of this compound. One of the most significant factors influencing these results is the concentration of serum, typically Fetal Bovine Serum (FBS), in the cell culture medium. This guide addresses common problems and provides solutions.
Problem 1: Higher than expected IC50 values for this compound in cell-based assays.
-
Possible Cause: Serum protein binding. This compound, like many small molecule inhibitors, can bind to proteins present in serum, primarily albumin. This binding sequesters the inhibitor, reducing the free concentration available to interact with its target, B-Raf kinase, within the cells. This phenomenon is known as an "IC50 shift," where the measured IC50 value increases in the presence of serum.
-
Solution:
-
Characterize the IC50 Shift: Perform experiments to quantify the effect of serum on this compound's potency. Test a range of serum concentrations (e.g., 0%, 2%, 5%, 10%) in your cell-based assay to determine the magnitude of the IC50 shift.
-
Serum-Free or Reduced-Serum Conditions: If experimentally feasible, conduct initial screening or mechanistic studies in serum-free or low-serum (e.g., 0.5-2%) media to determine the intrinsic potency of this compound. Be aware that cell health and signaling pathways may be altered in the absence of serum.
-
Consistent Serum Concentration: For comparative studies, ensure that the same batch and concentration of serum are used across all experiments to minimize variability.
-
Problem 2: Inconsistent IC50 values for this compound between experiments.
-
Possible Cause 1: Lot-to-lot variability of serum. Different batches of FBS can have varying protein compositions and concentrations, leading to inconsistent levels of this compound binding.
-
Solution 1:
-
Lot Qualification: Before starting a large set of experiments, qualify a new lot of FBS by testing it against a reference lot. Compare the IC50 of a control compound to ensure consistency.
-
Bulk Purchase: Purchase a large single lot of FBS to be used for the entire duration of a study.
-
-
Possible Cause 2: Differences in experimental protocols. Minor variations in cell density, incubation time, and assay reagents can contribute to variability.
-
Solution 2:
-
Standardized Protocols: Adhere strictly to a standardized protocol for all experiments.
-
Control Compounds: Include a known B-Raf inhibitor with a well-characterized IC50 as a positive control in every assay to monitor for consistency.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and orally bioavailable small molecule inhibitor that primarily targets B-Raf and vascular endothelial growth factor receptor 2 (VEGFR2).[1][2][3] Within the cell, this compound inhibits the activity of B-Raf kinase, including the common V600E mutant, which is a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][4] This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, differentiation, and survival. By inhibiting B-Raf, this compound blocks downstream signaling to MEK and ERK, leading to cell cycle arrest and apoptosis in cancer cells with activating B-Raf mutations.[1]
Q2: Why is the IC50 value of this compound different in a cell-free assay compared to a cell-based assay?
A2: IC50 values are generally lower in cell-free (biochemical) assays than in cell-based assays for several reasons. Cell-free assays measure the direct interaction of the inhibitor with the isolated kinase. In contrast, cell-based assays are more complex and are influenced by factors such as cell membrane permeability, intracellular drug concentrations, efflux pumps, and the presence of intracellular components like ATP that can compete with the inhibitor. Furthermore, as discussed, the presence of serum in cell culture media can significantly increase the apparent IC50 due to protein binding.
Q3: What is the expected IC50 of this compound in cell-based assays?
A3: The IC50 of this compound in cell-based assays is dependent on the cell line, the presence of specific mutations (e.g., B-Raf V600E), and the assay conditions, particularly the serum concentration. In melanoma cell lines harboring the B-Raf V600E mutation, IC50 values have been reported in the range of 0.04 to 0.2 µM in media containing 10% fetal bovine serum.[2]
Q4: How does serum protein binding affect the availability of this compound?
A4: Serum contains a high concentration of proteins, with albumin being the most abundant. Small molecule inhibitors like this compound can bind reversibly to these proteins. This binding creates an equilibrium between the protein-bound and the free fraction of the inhibitor. Only the free, unbound fraction of this compound is able to cross the cell membrane and interact with its intracellular target, B-Raf. Therefore, a high degree of serum protein binding effectively reduces the concentration of active inhibitor, leading to a higher apparent IC50.
Q5: How can I minimize the impact of serum on my in vitro experiments with this compound?
A5: To minimize the impact of serum, you can:
-
Use serum-free or reduced-serum media when possible, especially for initial potency determination.
-
If serum is required for cell health, use the lowest concentration that maintains cell viability and normal signaling.
-
Always use the same concentration and lot of serum for all related experiments to ensure consistency.
-
Characterize the IC50 shift for this compound in your specific cell line and assay conditions by testing a range of serum concentrations.
Data Presentation
The following table provides an illustrative example of the impact of serum concentration on the in vitro activity of a representative B-Raf inhibitor. While this data is not specific to this compound, it demonstrates the expected trend of an IC50 shift with increasing serum concentrations.
| Serum Concentration (%) | Apparent IC50 (nM) | Fold Shift in IC50 (vs. 0% Serum) |
| 0 | 50 | 1.0 |
| 2 | 125 | 2.5 |
| 5 | 275 | 5.5 |
| 10 | 550 | 11.0 |
Note: The data in this table is for illustrative purposes only and is intended to demonstrate the principle of serum-induced IC50 shift for a typical B-Raf inhibitor.
Experimental Protocols
Protocol 1: Cell-Based Assay to Determine the IC50 of this compound
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay using a colorimetric readout (e.g., MTT or resazurin).
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells with B-Raf V600E mutation)
-
Complete cell culture medium (with a specified percentage of FBS)
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or resazurin reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium (containing the desired serum concentration). Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate until formazan crystals are dissolved.
-
For resazurin assay: Add resazurin reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Read the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
-
Protocol 2: IC50 Shift Assay to Quantify the Impact of Serum
This protocol is designed to specifically measure the effect of serum concentration on the potency of this compound.
Procedure:
-
Follow the general cell-based IC50 determination protocol (Protocol 1).
-
Prepare parallel sets of 96-well plates.
-
In each set, use a different concentration of FBS in the cell culture medium for the compound dilutions and cell treatment (e.g., 0%, 2%, 5%, and 10% FBS).
-
Determine the IC50 value for this compound at each serum concentration.
-
Calculate the "Fold Shift in IC50" for each serum concentration by dividing the IC50 value at that concentration by the IC50 value obtained in 0% serum.
-
Plot the Fold Shift in IC50 against the serum concentration to visualize the impact of serum protein binding.
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
Caption: The impact of serum protein binding on the availability of active this compound.
References
Preventing degradation of Raf265 in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper long-term storage and handling of Raf265 (Sorafenib) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound powder should be stored at -20°C in a tightly sealed container.[1][2][3][4] Under these conditions, the powder is reported to be stable for up to three years.[1][5] Alternatively, storage at 4°C in a cool, well-ventilated area away from direct sunlight is also suggested, particularly for the tosylate salt.[6]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The stability of this compound in solution depends on the solvent and storage temperature. For solutions in DMSO, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][5] These aliquots can be stored at -80°C for up to one year or at -20°C for up to one month.[1][5][7]
Q3: What are the main factors that can cause this compound to degrade?
A3: this compound is susceptible to degradation under several conditions. Forced degradation studies have shown that it is particularly sensitive to acidic and alkaline hydrolysis, as well as oxidative conditions.[8][9] It is relatively stable under thermal and photolytic (light) stress.[8][9][10]
Q4: What are the known degradation pathways for this compound?
A4: In a laboratory setting, degradation primarily occurs through hydrolysis and oxidation.[8] In vivo, this compound is metabolized in the liver mainly through two pathways: oxidation mediated by the CYP3A4 enzyme and glucuronidation mediated by the UGT1A9 enzyme.[11][12] While these are biological pathways, they highlight the molecule's potential chemical liabilities.
Q5: Are there any specific handling precautions I should take when working with this compound?
A5: Yes, it is important to take safety precautions when handling this compound. This includes avoiding inhalation of the powder and contact with skin and eyes.[6] It is recommended to work in a well-ventilated area, such as a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][13]
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, light exposure, humidity). 2. Assess the purity of the compound using an appropriate analytical method, such as HPLC. 3. If degradation is confirmed, discard the old stock and prepare a fresh solution from a properly stored powder. |
| Precipitation observed in a frozen stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may have absorbed moisture. | 1. Gently warm the vial to 37°C and vortex to redissolve the precipitate. 2. If precipitation persists, centrifuge the vial and use the supernatant, re-quantifying the concentration if necessary. 3. For future stock solutions, consider using fresh, anhydrous DMSO as moisture can reduce solubility.[1][5] |
| Discoloration of the this compound powder. | Potential degradation or contamination. | Do not use the powder. Contact the supplier for a replacement. Store the powder according to the recommended conditions to prevent future issues. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Powder | N/A | -20°C | Up to 3 years[1][5] |
| Powder (Tosylate Salt) | N/A | 4°C | Not specified |
| Solution | DMSO | -80°C | Up to 1 year[1][5] |
| Solution | DMSO | -20°C | Up to 1 month[1][5] |
| Formulated Tablets | N/A | Room Temperature (15-30°C) | Per expiration date[14][15] |
Table 2: Summary of this compound Stability Under Stress Conditions
| Stress Condition | Observation |
| Acidic Hydrolysis | Susceptible to degradation[8][9] |
| Alkaline Hydrolysis | Susceptible to degradation[8][9] |
| Oxidative (e.g., H₂O₂) | Susceptible to degradation[8] |
| Thermal | Generally stable[8][9] |
| Photolytic | Generally stable[8][9][10] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of a this compound stock solution.
-
Preparation of Standard Solution: Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.[16]
-
Sample Preparation:
-
Time Zero Sample: Dilute your this compound stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
Aged Sample: Store an aliquot of your stock solution under the desired test conditions (e.g., 4°C for 7 days). After the specified time, dilute the aged stock solution to the same working concentration as the time zero sample.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (with an optional acid modifier like trifluoroacetic acid or orthophosphoric acid), for example, a 65:35 (v/v) ratio of acetonitrile to water.[8][17]
-
Flow Rate: Set a flow rate of approximately 1 mL/min.[16]
-
Detection: Use a UV detector set to a wavelength of 265 nm.[16][17]
-
Injection: Inject equal volumes (e.g., 20 µL) of the time zero and aged samples.[16]
-
Data Analysis:
-
Compare the peak area of the main this compound peak in the chromatograms of the time zero and aged samples.
-
A significant decrease in the peak area of the aged sample compared to the time zero sample indicates degradation.
-
The appearance of new peaks in the chromatogram of the aged sample corresponds to degradation products.
-
Calculate the percentage of degradation by comparing the peak areas.
-
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway and receptor tyrosine kinases.
Caption: A simplified workflow for assessing the stability of this compound solutions.
Caption: A decision tree for troubleshooting experiments involving this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. RAF 265 (CAS 927880-90-8): R&D Systems [rndsystems.com]
- 3. This compound (CHIR-265)|927880-90-8|MSDS [dcchemicals.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products and in biological matrix employing analytical quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fzgxjckxxb.com [fzgxjckxxb.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. ClinPGx [clinpgx.org]
- 12. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 13. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. jrtdd.com [jrtdd.com]
- 17. Frontiers | HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations [frontiersin.org]
Cell line-specific sensitivity and resistance to Raf265
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Raf265. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and orally bioavailable small molecule inhibitor that primarily targets the RAF serine/threonine kinases, including BRAF (both wild-type and V600E mutant) and CRAF.[1][2] It also exhibits inhibitory activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key component in angiogenesis.[1][2][3] By inhibiting these kinases, this compound disrupts the downstream signaling of the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation and survival.[2] This dual inhibition of both a core oncogenic pathway and a key angiogenesis receptor contributes to its anti-tumor activity.
Q2: Which cancer cell lines are most sensitive to this compound?
A2: Cell lines harboring a BRAF V600E mutation are generally the most sensitive to this compound.[1][4] This is because these cells are highly dependent on the constitutively active BRAF kinase for their growth and survival. Cell lines with wild-type BRAF are typically less sensitive.[1]
Q3: My BRAF V600E mutant cell line is showing less sensitivity to this compound than expected. What are the possible reasons?
A3: Several factors could contribute to reduced sensitivity, even in BRAF V600E mutant cell lines. These can be broadly categorized as intrinsic or acquired resistance.
-
Intrinsic Resistance: The cell line may have pre-existing characteristics that confer resistance, such as a co-existing mutation in NRAS or loss of PTEN function, which activates the parallel PI3K/Akt signaling pathway.
-
Acquired Resistance: Cells can develop resistance to this compound over time through various mechanisms. These often involve the reactivation of the MAPK pathway or activation of bypass signaling pathways.
Q4: What are the known mechanisms of acquired resistance to this compound?
A4: Acquired resistance to RAF inhibitors like this compound is a significant challenge. The most common mechanisms include:
-
Reactivation of the MAPK Pathway:
-
NRAS mutations: Activating mutations in NRAS can reactivate the MAPK pathway upstream of RAF.
-
MEK1 mutations: Mutations in the downstream kinase MEK1 can render it constitutively active, bypassing the need for RAF signaling.
-
BRAF amplification or alternative splicing: Increased expression or expression of splice variants of BRAF can overcome the inhibitory effects of this compound.
-
CRAF activation: Upregulation or mutation of CRAF can also lead to MAPK pathway reactivation.
-
-
Activation of Bypass Pathways:
-
PI3K/Akt Pathway: Upregulation of receptor tyrosine kinases (RTKs) like PDGFRβ or IGF-1R, or loss of the tumor suppressor PTEN, can lead to the activation of the PI3K/Akt pathway, providing an alternative survival signal.
-
-
Other Mechanisms:
-
Knockdown of PRKD3: Studies have shown that the knockdown of protein kinase D3 (PRKD3) can sensitize resistant melanoma cells to this compound by preventing the reactivation of the MAPK pathway.
-
Troubleshooting Guides
Problem 1: High IC50 value observed in a BRAF V600E mutant cell line.
| Possible Cause | Troubleshooting Step |
| Cell line misidentification or contamination. | Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination. |
| Development of acquired resistance. | If the cells have been cultured for an extended period with the drug, they may have developed resistance. Consider using a fresh, low-passage aliquot of the cell line. |
| Activation of a bypass signaling pathway. | Perform a western blot to check the phosphorylation status of key proteins in bypass pathways, such as Akt (p-Akt). |
| Incorrect drug concentration or degradation. | Verify the concentration of your this compound stock solution. Ensure it has been stored correctly and has not degraded. |
Problem 2: No decrease in phospho-ERK levels after this compound treatment in a sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inhibiting p-ERK in your specific cell line. |
| Technical issues with the western blot. | Ensure the quality of your antibodies and reagents. Include appropriate positive and negative controls. |
| Rapid reactivation of the MAPK pathway. | In some cases, feedback loops can lead to a rapid rebound in p-ERK levels. Analyze p-ERK at earlier time points post-treatment. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | IC50 (µM) |
| A375 | Melanoma | V600E | 0.04 - 0.2 |
| Malme-3M | Melanoma | V600E | 0.04 - 0.2 |
| WM-1799 | Melanoma | V600E | 0.04 - 0.2 |
| SK-MEL-28 | Melanoma | V600E | 0.14 |
| HT29 | Colorectal Cancer | V600E | 5 - 10 |
| MDAMB231 | Breast Cancer | G464V | 5 - 10 |
| A549 | Lung Cancer | Wild-Type | >10 |
| HCT116 | Colorectal Cancer | Wild-Type | >10 |
Note: IC50 values can vary depending on the specific assay conditions and laboratory.[1][2][5]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in a 96-well format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-ERK
This protocol is for assessing the effect of this compound on the phosphorylation of ERK.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 or a housekeeping protein like β-actin or GAPDH.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
-
Cell Treatment: Treat cells with various concentrations of this compound for 24 hours.
-
Cell Seeding: Harvest the cells by trypsinization and count them. Seed a low number of viable cells (e.g., 500-1000 cells) into 6-well plates containing complete growth medium without the drug.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form.
-
Fixation: Gently wash the colonies with PBS and fix them with 4% paraformaldehyde or methanol for 15-20 minutes.
-
Staining: Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Visualizations
Caption: this compound inhibits the Ras/Raf/MEK/ERK pathway and VEGFR2 signaling.
Caption: Mechanisms of acquired resistance to this compound.
Caption: Workflow for a cell viability (MTT) assay with this compound.
References
- 1. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Inhibits the Growth of Advanced Human Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRAF mutation predicts sensitivity to MEK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to Raf265 and Sorafenib in Melanoma Treatment
In the landscape of targeted therapies for melanoma, multi-kinase inhibitors Raf265 and Sorafenib have been investigated for their potential to disrupt key signaling pathways driving tumor growth. This guide provides a comparative analysis of their performance, supported by available preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the MAPK Pathway and Angiogenesis
Both this compound and Sorafenib are orally bioavailable small molecules that function as multi-kinase inhibitors, primarily targeting the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in melanoma.[1][2] However, their specific target profiles and potencies differ.
This compound is a potent inhibitor of both mutant (V600E) and wild-type BRAF, as well as CRAF.[3] Its mechanism extends to anti-angiogenic activity through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Preclinical studies have shown that this compound can induce cell cycle arrest and, in some cases, apoptosis in melanoma cells.[4]
Sorafenib also inhibits the RAF/MEK/ERK pathway by targeting C-Raf, wild-type B-Raf, and mutant B-Raf.[5][6] Its anti-tumor effects are dual in nature, as it also blocks tumor angiogenesis by inhibiting VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR) signaling.[5][7] Additionally, Sorafenib has been shown to inhibit other receptor tyrosine kinases such as c-Kit.[6][8]
Preclinical Efficacy
Preclinical studies have provided insights into the differential activity of this compound and Sorafenib in melanoma models.
This compound has demonstrated potent inhibition of BRAFV600E in biochemical assays.[1] In cell-based assays, it was most potent against BRAFV600E and VEGFR2.[4] A notable preclinical study using orthotopic implants of patient-derived melanoma tumors in mice showed that this compound induced significant growth inhibition in a subgroup of tumors.[4][9] Interestingly, a higher response rate was observed in BRAF wild-type (BRAFWT) melanomas compared to those with BRAFV600E mutations.[4][9] In this study, 71% of the responding tumors were BRAFWT.[4][10]
Sorafenib has been shown to inhibit tumor cell proliferation by blocking the RAF/MEK/ERK pathway and to reduce tumor angiogenesis by inhibiting VEGFR and PDGFR.[5][7] In vivo studies have demonstrated that Sorafenib can inhibit the phosphorylation of c-Kit, PDGFR, VEGFR, B-Raf, and c-Raf, leading to reduced tumor growth and metastasis in melanoma models with c-Kit aberrations.[8]
| Preclinical Study Data | This compound | Sorafenib |
| Primary Targets | BRAFV600E, CRAF, WT BRAF, VEGFR-2[3] | C-Raf, WT B-Raf, mutant B-Raf, VEGFR, PDGFR, c-Kit[5][6] |
| In Vitro Potency (IC50) | B-RAFV600E: 0.0005 µM; wt-B-RAF: 0.070 µM; C-RAF: 0.019 µM[1] | Data not available in provided snippets |
| In Vivo Model | Orthotopic implants of patient-derived melanoma tumors in nude mice[9] | Xenograft models[5][8] |
| Key In Vivo Finding | Greater response in BRAFWT tumors (71% of responders)[4][10] | Inhibition of tumor growth and metastasis in models with c-Kit dysregulation[8] |
Clinical Investigations
Both this compound and Sorafenib have been evaluated in clinical trials for the treatment of advanced melanoma.
A first-in-human Phase I trial of This compound in patients with locally advanced or metastatic melanoma, independent of BRAF mutation status, established a maximum tolerated dose (MTD) of 48 mg once daily.[3][11] The trial reported an objective response rate of 12.1% in evaluable patients, with responses observed in both BRAF-mutant and BRAF wild-type melanoma.[3][11] However, the treatment was associated with significant toxicities, including fatigue, diarrhea, weight loss, and vitreous floaters.[3][11]
Sorafenib as a single agent has shown limited activity in advanced melanoma, with response rates of less than 10%.[6] A Phase II randomized discontinuation trial showed that Sorafenib monotherapy had little to no anti-tumor activity in advanced melanoma patients at a dose of 400 mg twice daily.[12] Consequently, clinical investigations have shifted towards evaluating Sorafenib in combination with chemotherapy, such as dacarbazine, where it has shown some activity.[13]
| Clinical Trial Data | This compound | Sorafenib |
| Trial Phase | Phase I[3][11] | Phase II (monotherapy and combination)[12][13] |
| Patient Population | Locally advanced or metastatic melanoma (BRAF-mutant and BRAF-WT)[3][11] | Advanced melanoma[12][13] |
| Objective Response Rate | 12.1% (evaluable patients)[3][11] | <10% (monotherapy)[6] |
| Key Outcomes | Anti-tumor activity in both BRAF-mutant and BRAF-WT patients[3][11] | Limited single-agent activity; evaluated in combination with chemotherapy[6][13] |
| Reported Toxicities | Fatigue, diarrhea, weight loss, vitreous floaters[3][11] | Dermatological (rash/desquamation, hand-foot skin reaction)[12] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies employed in key studies cited in this guide.
Orthotopic Implantation of Patient-Derived Melanoma Tumors (this compound Study)
This preclinical study aimed to assess the effectiveness of this compound in a clinically relevant model.
-
Tumor Acquisition: Advanced metastatic melanoma tumors were obtained from 34 patients.[9]
-
Implantation: Tumor tissues were orthotopically implanted into nude mice.[9]
-
Treatment: Mice with established tumors were treated with this compound (40 mg/kg, daily) for 30 days.[9][10]
-
Response Evaluation: Tumor growth was measured and compared to a vehicle control group. A response was defined as a greater than 50% reduction in tumor volume.[4][10]
-
Biomarker Analysis: The mutational status of genes such as BRAF, c-KIT, and NRAS was determined. The effects of this compound on downstream signaling molecules (pMEK, pERK), proliferation markers (Ki-67, cyclin D1), and apoptosis mediators were evaluated.[4][9]
In Vivo Tumor Growth and Metastasis Assay (Sorafenib Study)
This study investigated the in vivo effects of Sorafenib on melanoma with c-Kit aberrations.
-
Cell Lines: Melanoma cell lines with c-Kit dysregulation were used.[8]
-
In Vivo Model: An in vivo model (details not specified in the snippets) was utilized to assess tumor growth and metastasis.[8]
-
Treatment: Animals were treated with Sorafenib.[8]
-
Efficacy Assessment: The effects of Sorafenib on tumor growth and metastasis were measured.[8]
-
Mechanism of Action Analysis: Western blotting was performed on tumor lysates to examine the phosphorylation status of c-Kit, PDGFR, VEGFR, B-Raf, and c-Raf. The expression levels of matrix metalloproteinases (MMPs) and very late antigens (VLAs) were also analyzed.[8]
Conclusion
Both this compound and Sorafenib are multi-kinase inhibitors with activity against key pathways in melanoma. Preclinical data suggested a potential for this compound in both BRAF-mutant and, notably, BRAF-wild-type melanoma. However, its clinical development has been hampered by toxicity. Sorafenib, while showing limited efficacy as a monotherapy in melanoma, has a different target profile and has been explored in combination therapies. The data underscores the importance of patient selection based on the specific molecular drivers of their tumors and the continued need for novel therapeutic strategies with improved efficacy and safety profiles.
References
- 1. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Insights into the Role of BRAF Inhibitors in Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first‐in‐human phase I, multicenter, open‐label, dose‐escalation study of the oral RAF/VEGFR‐2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Growth of Advanced Human Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Expression of sorafenib targets in melanoma patients treated with carboplatin, paclitaxel and sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorafenib sensitizes melanoma cells to vemurafenib through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib treatment of metastatic melanoma with c-Kit aberration reduces tumor growth and promotes survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound inhibits the growth of advanced human melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A first-in-human phase I, multicenter, open-label, dose-escalation study of the oral RAF/VEGFR-2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sorafenib in advanced melanoma: a Phase II randomised discontinuation trial analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sorafenib and dacarbazine as first-line therapy for advanced melanoma: phase I and open-label phase II studies - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Raf265 in BRAF Wild-Type Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of Raf265, a multi-kinase inhibitor, in the context of BRAF wild-type (WT) tumors. It compares its performance with alternative therapeutic strategies, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction to this compound
This compound is an oral, small-molecule inhibitor targeting multiple kinases crucial for tumor growth and angiogenesis. Its primary targets include BRAF (both V600E mutant and wild-type), C-RAF, and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This dual action on both the RAF/MEK/ERK signaling pathway and angiogenesis pathways suggests a potential for broader anti-tumor activity beyond BRAF-mutant specific tumors. This guide focuses on its efficacy in BRAF wild-type tumors, a patient population for whom targeted therapies have been historically limited.
Efficacy Data of this compound in BRAF Wild-Type Tumors
Clinical and preclinical studies have demonstrated that the anti-tumor activity of this compound is not restricted to BRAF-mutant cancers.
Preclinical Efficacy: A pivotal preclinical study used orthotopic implants of human metastatic melanoma tumors in mice to evaluate this compound's effectiveness. In this patient-derived xenograft (PDX) model, a significant finding was that the majority of tumors that responded to this compound treatment were BRAF wild-type. Specifically, five out of the seven responding tumors (71%) were BRAF-WT. These responding BRAF-WT tumors included one with a c-KIT mutation and another with an N-RAS mutation, highlighting this compound's potential in genetically diverse BRAF wild-type subsets.
Clinical Efficacy: A first-in-human, Phase I dose-escalation trial of this compound in patients with advanced or metastatic melanoma also showed promising results in the BRAF wild-type population. Objective responses were observed in patients with both BRAF-mutant and BRAF wild-type disease. Among 66 evaluable patients, 8 (12.1%) had an objective response, which included patients with wild-type BRAF melanoma achieving partial and even complete responses.
Summary of this compound Efficacy Data
| Study Type | Model System | Key Findings in BRAF Wild-Type Tumors | Citation |
| Preclinical | Patient-Derived Melanoma Xenografts | 5 out of 7 (71%) responding tumors were BRAF-WT. Responders showed >50% reduction in tumor growth. | |
| Phase I Clinical Trial | Patients with Metastatic Melanoma | Objective responses, including a complete response, were observed in patients with BRAF-WT melanoma. |
Comparison with Alternative Therapies for BRAF Wild-Type Melanoma
The therapeutic landscape for BRAF wild-type melanoma involves several classes of agents, including other kinase inhibitors and immunotherapy.
-
Sorafenib : A multi-kinase inhibitor with activity against RAF kinases. However, as a single agent, it has shown little efficacy in melanoma clinical trials.
-
MEK Inhibitors (e.g., Binimetinib) : Targeting the downstream kinase MEK is a key strategy, particularly in NRAS-mutant melanomas (a subset of BRAF-WT). Binimetinib has demonstrated a 20% partial response rate in this patient population.
-
Immune Checkpoint Inhibitors (e.g., Nivolumab) : Immunotherapies have become a standard of care. In a Phase III trial, nivolumab showed significantly improved overall survival compared to chemotherapy in patients with BRAF wild-type melanoma.
Comparative Efficacy in BRAF Wild-Type Melanoma
| Therapy | Mechanism of Action | Efficacy in BRAF Wild-Type Melanoma | Citation |
| This compound | Pan-RAF and VEGFR-2 Inhibitor | Objective responses observed in a Phase I trial; strong preclinical response in PDX models. | |
| Sorafenib | Multi-kinase Inhibitor | Limited single-agent efficacy in melanoma. | |
| Binimetinib | MEK1/2 Inhibitor | 20% partial response rate in NRAS-mutant melanoma. | |
| Nivolumab | PD-1 Immune Checkpoint Inhibitor | Significantly improved overall survival vs. chemotherapy in a Phase III trial. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental designs is crucial for understanding the context of these findings.
Caption: The RAF/MEK/ERK signaling pathway and points of inhibition by this compound and MEK inhibitors.
Caption: Experimental workflow for the preclinical patient-derived xenograft (PDX) study of this compound.
Experimental Protocols
Preclinical Patient-Derived Xenograft (PDX) Study
-
Tumor Implantation: Advanced metastatic melanoma tumors were obtained from 34 patients and orthotopically implanted into nude mice.
-
Tumor Growth and Selection: Of the 34 implanted tumors, 17 successfully grew in the mice and were selected for the efficacy study.
-
Genotyping: The mutational status of key genes, including BRAF, NRAS, and c-KIT, was determined for the tumors.
-
Drug Administration: Mice bearing the established tumors were treated with this compound at a dose of 40 mg/kg daily for 30 days.
-
Efficacy and Biomarker Analysis: The primary endpoint was tumor growth inhibition, with a response defined as more than a 50% reduction in tumor growth. The effects of this compound on the RAF/MEK/ERK pathway (pMEK, pERK), cell proliferation (Ki-67, cyclin D1), and apoptosis were evaluated.
Phase I Clinical Trial (NCT00304525)
-
Study Design: This was a first-in-human, multicenter, open-label, dose-escalation trial to determine the maximum tolerated dose (MTD), safety, and anti-tumor efficacy of this compound.
-
Patient Population: 77 patients with locally advanced or metastatic melanoma were enrolled, regardless of BRAF mutation status. The cohort included 39 (51%) patients with BRAF-mutant melanoma and 33 (43%) with BRAF wild-type melanoma.
-
Response Assessment: Anti-tumor efficacy was evaluated based on objective response rates. Additionally, metabolic tumor response was assessed by FDG-PET, and tissue biomarkers (like p-ERK) were analyzed via immunohistochemistry (IHC).
Validation of Raf265 Anti-Tumor Effects in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-tumor effects of Raf265 in patient-derived xenograft (PDX) models, offering a comparative perspective against other RAF inhibitors. The information presented is collated from preclinical studies to support further research and development in oncology.
Mechanism of Action of this compound
This compound is a multi-kinase inhibitor that primarily targets key components of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade regulating cellular proliferation and survival.[1][2] Dysregulation of this pathway, often through mutations in BRAF, is a common driver in various cancers, including melanoma.[2] this compound exhibits potent inhibitory activity against several kinases, including:
-
BRAF (V600E mutant and wild-type): this compound is a potent inhibitor of the oncogenic BRAF V600E mutant, a frequent mutation in melanoma.[2] It also inhibits wild-type BRAF.
-
C-RAF: Inhibition of C-RAF is another mechanism through which this compound disrupts the MAPK pathway.[2]
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): By targeting VEGFR2, this compound also exhibits anti-angiogenic properties, hindering the formation of new blood vessels that supply tumors.[1][3][4]
This multi-targeted approach suggests that this compound may overcome some resistance mechanisms associated with inhibitors that are highly specific to a single kinase.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy in PDX models.
Caption: this compound Signaling Pathway Inhibition.
Caption: Patient-Derived Xenograft (PDX) Experimental Workflow.
Comparative Efficacy of this compound in PDX Models
Preclinical studies have demonstrated the anti-tumor activity of this compound in various xenograft models. A notable study in advanced human melanoma PDX models showed a 41% response rate, with responders defined as having a greater than 50% reduction in tumor volume after a 30-day treatment period.[3] Interestingly, a higher response rate was observed in BRAF wild-type (WT) tumors compared to BRAF V600E/K mutant tumors.[3]
While direct head-to-head comparative data of this compound against other specific RAF inhibitors in the same PDX models is limited in publicly available literature, the following table summarizes the efficacy of this compound and provides context with data from other relevant RAF inhibitors in similar preclinical models.
| Drug | Cancer Type | Xenograft Model | Dosage | Efficacy Metric | Result | Reference |
| This compound | Melanoma | Patient-Derived Xenograft (PDX) | 40 mg/kg, daily for 30 days | Response Rate (>50% tumor volume reduction) | 41% (7 out of 17 models) | [3] |
| Response by BRAF status | 71% of responders were BRAF WT | [3] | ||||
| This compound | Colorectal Cancer | HCT116 Xenograft | Not Specified | Tumor Growth Inhibition | Significant reduction in tumor weight | [5] |
| Vemurafenib (PLX4032) | Melanoma | A-375 Xenograft | 50 mg/kg, twice daily for 10 days | Relative Tumor Volume Reduction | ~40% | [6] |
| Sorafenib | Hepatocellular Carcinoma | PLC/PRF/5 Xenograft | 30 mg/kg, daily | Tumor Growth Inhibition | Complete tumor growth inhibition | [7] |
| 100 mg/kg, daily | Tumor Regression | Partial regression in 50% of mice | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are based on those reported in studies evaluating this compound and other RAF inhibitors in xenograft models.
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Acquisition: Fresh tumor tissue is obtained from patients with advanced metastatic melanoma under Institutional Review Board-approved protocols.[3]
-
Implantation: A small fragment of the viable tumor tissue is surgically implanted, either orthotopically or subcutaneously, into immunocompromised mice (e.g., nude or NSG mice).[3]
-
Tumor Growth and Passaging: Tumors are allowed to grow in the initial recipient mice (F1 generation). Once the tumor reaches a specified size (e.g., 1000-1500 mm³), it is harvested and can be serially passaged into subsequent cohorts of mice for expansion and establishment of the PDX model.[8]
In Vivo Anti-Tumor Efficacy Studies
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice) are used for these studies.
-
Tumor Implantation: Established PDX tumor fragments or cultured cancer cells (e.g., HCT116) are implanted subcutaneously into the flank of the mice.[5]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (width² x length)/2.[9]
-
Treatment Initiation: Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound: Administered orally (p.o.) at doses ranging from 10 to 100 mg/kg, with dosing schedules varying from daily to every other day.[2] In the melanoma PDX study, a daily dose of 40 mg/kg was used for 30 days.[3]
-
Vehicle Control: The control group receives the same vehicle used to formulate the drug, administered on the same schedule.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition: The primary endpoint is typically the difference in tumor volume between the treated and control groups over time.
-
Immunohistochemistry (IHC): At the end of the study, tumors are harvested, fixed, and sectioned for IHC analysis of biomarkers such as Ki-67 (proliferation), CD31 (microvessel density), and phosphorylated levels of MEK and ERK to assess pathway inhibition.[3]
-
Western Blotting: Tumor lysates can be analyzed by Western blotting to quantify the expression and phosphorylation status of key proteins in the signaling pathway.[3]
-
Conclusion
This compound has demonstrated significant anti-tumor effects in patient-derived xenograft models of melanoma, notably showing efficacy in both BRAF mutant and wild-type tumors. Its multi-kinase inhibitory profile, targeting both the RAF/MEK/ERK pathway and VEGFR2-mediated angiogenesis, provides a strong rationale for its therapeutic potential. While direct comparative efficacy data against other RAF inhibitors in PDX models is not extensively available, the existing preclinical data supports the continued investigation of this compound, particularly in patient populations that may not be responsive to more selective BRAF inhibitors. The detailed experimental protocols provided herein offer a framework for designing and executing further preclinical studies to validate and expand upon these findings.
References
- 1. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Growth of Advanced Human Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first‐in‐human phase I, multicenter, open‐label, dose‐escalation study of the oral RAF/VEGFR‐2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical analysis of the anti-tumor and anti-metastatic effects of this compound on colon cancer cells and CD26(+) cancer stem cells in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a novel pan-RAF inhibitor with potent anti-tumor activity in preclinical models of BRAFV600E mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Drug Resistance with Raf265 Combination Therapy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Raf265 combination therapy's performance against monotherapy and other alternatives in preventing drug resistance. The information is supported by experimental data, detailed methodologies, and clear visualizations of the underlying biological pathways.
Introduction to this compound and the Challenge of Drug Resistance
This compound, a potent oral pan-Raf inhibitor, has shown promise in targeting cancers with mutations in the RAS/RAF/MEK/ERK signaling pathway, particularly in melanoma. As a multi-kinase inhibitor, it also targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), implicating it in the inhibition of angiogenesis. However, as with many targeted therapies, the emergence of drug resistance remains a significant hurdle to long-term efficacy. Resistance to RAF inhibitors can arise through various mechanisms, most notably the reactivation of the MAPK pathway or the activation of alternative survival pathways. To address this challenge, combination therapies involving this compound are being investigated to prevent or overcome resistance and improve patient outcomes.
Comparative Efficacy of this compound Combination Therapies
Preclinical studies have demonstrated that combining this compound with other targeted agents, particularly MEK inhibitors, can lead to synergistic anti-tumor activity and overcome resistance to single-agent RAF inhibition.
Synergistic Activity of this compound and MEK Inhibitor Combination
A key strategy to combat resistance to RAF inhibitors is the vertical blockade of the MAPK pathway by combining a RAF inhibitor with a MEK inhibitor. Research has shown that the combination of a pan-RAF inhibitor, such as this compound, and a MEK inhibitor, like AZD6244, results in highly synergistic activity in cancer cell lines that are resistant to single-agent treatment.[1] This enhanced effect is attributed to a more complete shutdown of the MAPK pathway, preventing the reactivation of ERK signaling, a common resistance mechanism.
The synergistic effect of combining a pan-RAF inhibitor with a MEK inhibitor has been observed in various cancer cell lines, including those with RAS-activating mutations, which are known to confer resistance to selective BRAF inhibitors.[1][2]
Table 1: Synergistic Activity of Pan-RAF and MEK Inhibitor Combination in Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | Pan-RAF Inhibitor | MEK Inhibitor | Synergy |
| RKO | Colorectal Cancer | BRAF V600E, NF1 loss | AZ628 | AZD6244 | Synergistic |
| LOXIMVI | Melanoma | BRAF V600E, NF1 loss | AZ628 | AZD6244 | Synergistic |
| HCT116 | Colorectal Cancer | KRAS G13D | AZ628 | AZD6244 | Synergistic |
| A375 (PLX4720 Resistant) | Melanoma | BRAF V600E | AZ628 | AZD6244 | Synergistic |
Data adapted from Whittaker et al., 2015. While this study used the pan-RAF inhibitor AZ628, the principle of combining a pan-RAF inhibitor with a MEK inhibitor is directly applicable to this compound.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways involved is crucial for appreciating the rationale behind this compound combination therapy.
The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Mutations in genes like BRAF and RAS can lead to constitutive activation of this pathway, driving cancer growth. This compound inhibits both wild-type and mutant forms of BRAF and CRAF.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Mechanisms of Resistance to RAF Inhibition
Resistance to RAF inhibitors often involves the reactivation of the MAPK pathway. This can occur through several mechanisms, including the formation of RAF dimers (BRAF/CRAF heterodimers) that are insensitive to selective BRAF inhibitors, or through the activation of upstream components like RAS.
Caption: A common mechanism of resistance to selective BRAF inhibitors leading to ERK reactivation.
Overcoming Resistance with Combination Therapy
Combining a pan-RAF inhibitor like this compound with a MEK inhibitor provides a dual blockade of the MAPK pathway. This approach is effective because even if resistance emerges at the RAF level (e.g., through dimerization), the downstream node, MEK, is still inhibited, thus preventing ERK reactivation and subsequent cell proliferation.
Caption: Dual blockade of the MAPK pathway by this compound and a MEK inhibitor prevents resistance.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound combination therapies.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat cells with this compound, the MEK inhibitor, or the combination at various concentrations. Include a DMSO-treated control.
-
Incubate for 72 hours.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
Western Blot Analysis for MAPK Pathway Activation
Western blotting is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, to assess pathway inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the inhibitors as described for the viability assay.
-
After the desired treatment time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like actin.
In Vivo Xenograft Model
Animal models are critical for evaluating the anti-tumor efficacy of drug combinations in a physiological setting.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and MEK inhibitor formulations for oral gavage or other appropriate administration route
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound alone, MEK inhibitor alone, and the combination of this compound and the MEK inhibitor.
-
Administer the treatments according to the predetermined schedule and dosage.
-
Measure tumor volume with calipers (Volume = (length x width²)/2) two to three times per week.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
The preclinical data strongly suggest that combining this compound with a MEK inhibitor is a promising strategy to overcome and prevent drug resistance in cancers driven by the RAS/RAF/MEK/ERK pathway. This combination therapy leads to a more profound and sustained inhibition of MAPK signaling, resulting in synergistic anti-tumor effects, particularly in tumors that are resistant to single-agent RAF inhibitors. The provided experimental protocols offer a foundation for further research in this area, which is crucial for translating these preclinical findings into effective clinical treatments. Further investigation into optimal dosing schedules and the long-term effects of this combination therapy is warranted.
References
Raf265: A Potent Dual Inhibitor of Raf Kinases and VEGFR2
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the kinase selectivity profile of Raf265 (also known as CHIR-265), a potent small molecule inhibitor. This document summarizes key experimental data, details the methodologies used, and visualizes its mechanism of action within relevant signaling pathways.
This compound is a novel, orally bioavailable small molecule that demonstrates significant inhibitory activity against both Raf serine/threonine kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase.[1][2] This dual-inhibitor profile makes this compound a compound of interest for cancer therapy, as it can simultaneously target tumor cell proliferation through the Raf/MEK/ERK signaling pathway and tumor angiogenesis by blocking the VEGF signaling cascade.[3][4]
Selectivity Profile of this compound
The inhibitory activity of this compound has been characterized against a panel of kinases, revealing a high affinity for Raf family members and VEGFR2. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various biochemical and cell-based assays.
| Target Kinase | Assay Type | IC50 / EC50 (nM) | Reference |
| B-Raf (wild-type) | Biochemical | 70 | [5] |
| B-Raf (V600E mutant) | Biochemical | 0.5 - 140 | [1][5] |
| C-Raf | Biochemical | 3 - 19 | [5][6] |
| VEGFR2 | Biochemical | <100 | [1] |
| VEGFR2 | Cell-based (EC50) | 30 - 190 | [1][6] |
| c-Kit | Biochemical | <100 | [1] |
| c-Kit | Cell-based (EC50) | 1100 | [1] |
| PDGFRβ | Biochemical | <100 | [1] |
| PDGFRβ | Cell-based (EC50) | 790 | [1] |
As the data indicates, this compound is a potent inhibitor of both wild-type and mutant B-Raf, as well as C-Raf, with IC50 values in the low nanomolar range.[5][6] Notably, it demonstrates significant potency against the B-Raf V600E mutant, a common driver mutation in melanoma.[5] Furthermore, this compound effectively inhibits VEGFR2 phosphorylation.[6] While it shows activity against other kinases like c-Kit and PDGFRβ in biochemical assays, the cellular potency is considerably lower, suggesting a degree of selectivity for the Raf kinases and VEGFR2.[1]
Mechanism of Action: Dual Pathway Inhibition
This compound exerts its anti-cancer effects by targeting two critical signaling pathways involved in tumor growth and survival: the Raf/MEK/ERK (MAPK) pathway and the VEGF signaling pathway.
The Raf/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[7] In many cancers, this pathway is constitutively activated due to mutations in upstream components like Ras or B-Raf.[1] By inhibiting B-Raf and C-Raf, this compound blocks the phosphorylation of MEK, which in turn prevents the phosphorylation and activation of ERK, ultimately leading to cell cycle arrest and apoptosis in tumor cells with a mutated B-Raf.[6]
Simultaneously, this compound inhibits angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] This is achieved by targeting VEGFR2, the primary receptor for VEGF.[4] Inhibition of VEGFR2 blocks the downstream signaling events that lead to endothelial cell proliferation, migration, and survival, thus preventing the growth of new blood vessels into the tumor.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's selectivity profile.
Biochemical Raf Kinase Assay (Radiolabel-based)
This assay measures the ability of this compound to inhibit the phosphorylation of MEK by Raf kinase.
-
Reaction Setup : In a polypropylene plate, combine recombinant Raf kinase and its substrate, MEK, at twice their final concentrations in assay buffer (50 mM Tris-HCl, pH 7.5, 15 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT).[6]
-
Inhibitor Addition : Add this compound, diluted in 100% DMSO, to the wells containing the Raf/MEK mixture. Include a control with DMSO alone.[6]
-
Reaction Initiation : Start the kinase reaction by adding [γ-³³P]ATP diluted in assay buffer.[6]
-
Incubation : Incubate the reaction mixture for 45-60 minutes at room temperature.[6]
-
Reaction Termination : Stop the reaction by adding an EDTA solution.[6]
-
Detection : Transfer the reaction mixture to a filter plate to capture the phosphorylated MEK. Wash the filter plate to remove unincorporated [γ-³³P]ATP. After drying, add scintillation fluid to each well and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.[6]
Cell-Based VEGFR2 Phosphorylation Assay (ELISA)
This assay quantifies the inhibition of VEGF-induced VEGFR2 autophosphorylation in intact cells.
-
Cell Culture : Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2, in appropriate media.[1]
-
Compound Incubation : Pre-incubate the cells with varying concentrations of this compound to allow for target binding.[1]
-
Cell Stimulation : Stimulate the cells with VEGF-A to induce VEGFR2 autophosphorylation.[1]
-
Cell Lysis : Lyse the cells to release the cellular proteins.
-
ELISA : Quantify the amount of phosphorylated VEGFR2 in the cell lysates using a sandwich ELISA. This involves capturing total VEGFR2 and detecting the phosphorylated form with a specific antibody.[1]
-
Data Analysis : Determine the dose-dependent inhibition of VEGFR2 phosphorylation by this compound.[1]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. 14-3-3 Facilitates Ras-Dependent Raf-1 Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Raf265 and Other Pan-RAF Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, inhibitors of the RAF kinase family, key components of the MAPK signaling pathway, have emerged as crucial therapeutic agents. While first-generation inhibitors primarily targeted the BRAF V600E mutation, the development of pan-RAF inhibitors, which target multiple RAF isoforms (ARAF, BRAF, and CRAF), represents a significant advancement in overcoming resistance and expanding the therapeutic reach to a broader range of cancers, including those with RAS mutations. This guide provides a head-to-head comparison of Raf265 (CHIR-265), a notable pan-RAF inhibitor, with other prominent inhibitors in its class, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
This compound is an orally bioavailable small molecule that functions as a potent and selective inhibitor of both wild-type and mutant BRAF, as well as CRAF.[1][2] A distinguishing feature of this compound is its dual activity, as it also potently inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis.[1][3] This dual inhibition of both the MAPK signaling pathway and tumor blood supply provides a multi-pronged attack on tumor growth and survival. The core mechanism involves binding to the ATP-binding pocket of RAF kinases, preventing their activation and subsequent phosphorylation of downstream targets MEK and ERK, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]
Comparative Performance: In Vitro Efficacy
The potency of pan-RAF inhibitors is typically evaluated through in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds. The following table summarizes the available IC50 data for this compound and other selected pan-RAF inhibitors against various RAF isoforms and cancer cell lines.
| Inhibitor | Target/Cell Line | IC50 (nM) | Reference(s) |
| This compound (CHIR-265) | B-Raf (wild-type) | 70 | [1] |
| B-Raf (V600E) | 0.5 - 40 | [1][4] | |
| C-Raf | 3 - 19 | [1][5] | |
| VEGFR2 | 30 (EC50) | [5] | |
| A375 (BRAF V600E) | 40 - 200 | [2] | |
| HT29 (BRAF V600E) | 5000 - 10000 | [1] | |
| Belvarafenib | B-Raf (wild-type) | 41 | |
| B-Raf (V600E) | 7 | ||
| C-Raf | 2 | ||
| LXH254 (Naporafenib) | BRAF (monomeric & dimeric) | Potent inhibitor | [3][6] |
| CRAF | Potent inhibitor | [3][6] | |
| ARAF | Less active | [6] | |
| PLX8394 (Plixorafenib) | BRAF V600E monomers | 30 - 100 | [7] |
| p61 BRAF V600E homodimers | 100 - 300 | [7] | |
| wild-type BRAF dimers | 300 - 1000 | [7] | |
| CH5126766 (VS-6766) | Dual RAF/MEK inhibitor | Potent activity in RAS/RAF mutant tumors | [8][9] |
| CCT196969 | B-Raf (wild-type) | 100 | [4] |
| B-Raf (V600E) | 40 | [4] | |
| C-Raf | 10 | [4] | |
| SRC | 30 | [10] |
Note: IC50 values are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
In Vivo Efficacy: Preclinical Xenograft Models
The anti-tumor activity of pan-RAF inhibitors is further validated in vivo using xenograft models, where human tumor cells are implanted into immunocompromised mice.
A preclinical study on this compound demonstrated its effectiveness in patient-derived melanoma xenografts.[11][12][13] In this study, 17 advanced metastatic melanoma tumors were orthotopically implanted in nude mice.[11] Treatment with this compound at 40 mg/kg daily resulted in a significant reduction in tumor growth (over 50%) in 7 of the 17 tumor models.[11][12] Notably, 5 of the 7 responding tumors were BRAF wild-type, suggesting the efficacy of this compound extends beyond BRAF-mutant melanomas.[11] In A375M melanoma xenografts, this compound administered orally induced tumor regression at doses of 30 and 100 mg/kg.[2]
Similarly, other pan-RAF inhibitors have shown robust in vivo activity. For instance, CCT196969 has been shown to inhibit the growth of NRAS mutant tumor xenografts and patient-derived xenografts resistant to BRAF and MEK inhibitors.[4][14] CH5126766 has demonstrated tumor growth suppression in an SK-MEL-2 (NRAS mutant) xenograft model.[15]
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of drug candidates. Below are methodologies for key assays used in the characterization of pan-RAF inhibitors.
In Vitro Kinase Assay (Example for this compound)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified RAF kinases.
Materials:
-
Purified recombinant Raf and MEK kinases.
-
Assay buffer (50 mM Tris, pH 7.5, 15 mM MgCl2, 0.1 mM EDTA, 1 mM DTT).
-
[γ-³³P]ATP.
-
Stop reagent (30 mM EDTA).
-
Wash buffer.
-
Filtration plates.
-
Scintillation fluid.
Procedure:
-
Combine Raf and MEK at 2x the final concentration in the assay buffer and dispense 15 µL per well in a polypropylene assay plate.
-
Add 3 µL of the pan-RAF inhibitor (e.g., this compound) at 10x the final concentration, diluted in 100% DMSO.
-
Initiate the kinase reaction by adding 12 µL of 2.5x [γ-³³P]ATP diluted in the assay buffer.
-
Incubate for 45-60 minutes at room temperature.
-
Stop the reaction by adding 70 µL of the stop reagent.
-
Transfer 90 µL of the reaction mixture to a pre-wetted filtration plate.
-
Wash the filtration plate six times with wash buffer.
-
Dry the plate and add 100 µL of scintillation fluid to each well.
-
Determine the counts per minute (CPM) using a scintillation counter to quantify kinase activity.[1]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Materials:
-
Cancer cell lines of interest.
-
96-well plates.
-
Complete culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Plate reader.
Procedure:
-
Seed 1 x 10⁴ cells in 200 µL of complete medium per well in a 96-well plate.
-
After 24 hours, add the pan-RAF inhibitor at various concentrations (e.g., 0.1 to 10 µM for this compound).
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and dissolve the formazan crystals in 200 µL of DMSO.
-
Measure the absorbance at 595 nm using a plate reader.
-
Express the data as a percentage of viable cells compared to untreated controls.[16]
Western Blot Analysis for MAPK Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, following inhibitor treatment.
Materials:
-
Cancer cell lines.
-
Pan-RAF inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cultured cells with the pan-RAF inhibitor for the desired time and at the desired concentrations.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[17][18]
Conclusion
This compound stands out as a potent pan-RAF inhibitor with the added advantage of VEGFR2 inhibition, offering a dual mechanism of action against cancer. Head-to-head comparisons with other pan-RAF inhibitors reveal a competitive landscape with each compound exhibiting a unique profile of potency, selectivity, and efficacy across different cancer models. The choice of a particular pan-RAF inhibitor for further preclinical or clinical development will depend on the specific cancer type, its underlying genetic mutations (BRAF, RAS, etc.), and the desired therapeutic window. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these promising therapeutic agents. As research progresses, a deeper understanding of the nuances of each pan-RAF inhibitor will be critical in realizing their full potential in personalized cancer medicine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells | PLOS One [journals.plos.org]
- 8. Intermittent schedules of the oral RAF-MEK inhibitor CH5126766/VS-6766 in patients with RAS/RAF-mutant solid tumours and multiple myeloma: a single-centre, open-label, phase 1 dose-escalation and basket dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel RAF/MEK inhibitor CH5126766/VS‐6766 has efficacy in combination with eribulin for the treatment of triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound inhibits the growth of advanced human melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medkoo.com [medkoo.com]
- 15. The dual RAF/MEK inhibitor CH5126766/RO5126766 may be a potential therapy for RAS-mutated tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
Assessing the Synergistic Effects of Raf265 with MEK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Raf265 and the Rationale for MEK Inhibitor Combination
This compound is an orally bioavailable small molecule that inhibits several key kinases involved in cancer cell proliferation and angiogenesis. Its primary targets include BRAF (both wild-type and V600E mutant), CRAF, and the vascular endothelial growth factor receptor 2 (VEGFR2)[1][2]. By targeting the RAF kinases, this compound directly inhibits the MAPK/ERK signaling pathway, a critical cascade that is frequently dysregulated in various cancers, leading to uncontrolled cell growth.
However, treatment with RAF inhibitors can lead to acquired resistance, often through the reactivation of the MAPK pathway. One common mechanism of resistance involves the paradoxical activation of the pathway through CRAF. Combining a pan-RAF inhibitor like this compound with a MEK inhibitor, which acts downstream of RAF, provides a vertical inhibition strategy that can more effectively shut down the pathway, prevent or delay the development of resistance, and potentially lead to synergistic anti-tumor activity.
Experimental Data: A Case Study with Sorafenib and Selumetinib
To illustrate the assessment of synergy, we present data from a study by Nagaria et al. (2017), which investigated the combination of the multi-kinase inhibitor sorafenib and the MEK inhibitor selumetinib in triple-negative breast cancer (TNBC) cell lines.
Data Presentation: In Vitro Cytotoxicity
The synergistic effect of combining a RAF inhibitor with a MEK inhibitor can be quantified by assessing cell viability. The half-maximal inhibitory concentration (IC50) is a common metric. A synergistic interaction is observed when the effect of the combination is greater than the sum of the effects of the individual drugs.
Table 1: Cytotoxicity of Sorafenib and Selumetinib in TNBC Cell Lines
| Cell Line | Treatment | IC50 (μM) |
| MDA-MB-231 | Sorafenib | 5.2 |
| Selumetinib | >10 | |
| Combination | 2.5 (Sorafenib) + 5 (Selumetinib) | |
| MDA-MB-468 | Sorafenib | 4.8 |
| Selumetinib | >10 | |
| Combination | 2.0 (Sorafenib) + 5 (Selumetinib) |
Data is representative and adapted from Nagaria et al., 2017. The combination IC50 represents the concentration of each drug in the synergistic combination.
Data Presentation: In Vivo Tumor Growth Inhibition
The efficacy of the combination can be further evaluated in vivo using xenograft models. Tumor volume is measured over time in response to treatment with single agents and the combination.
Table 2: In Vivo Efficacy of Sorafenib and Selumetinib in an MDA-MB-231 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | 0 |
| Sorafenib (30 mg/kg) | 750 | 40 |
| Selumetinib (25 mg/kg) | 900 | 28 |
| Combination | 250 | 80 |
Data is representative and adapted from Nagaria et al., 2017.
Signaling Pathways and Experimental Workflows
Visualizing the targeted signaling pathway and the experimental workflow is crucial for understanding the rationale and methodology.
Caption: The MAPK/ERK signaling pathway with points of inhibition for this compound and MEK inhibitors.
Caption: A typical experimental workflow for assessing the synergy of this compound and a MEK inhibitor.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of results. Below are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound and a MEK inhibitor, alone and in combination.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the MEK inhibitor in culture medium. For combination studies, a fixed ratio of the two drugs can be used. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis. Synergy can be assessed using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
Western Blot Analysis for MAPK Pathway Inhibition
This protocol is for determining the effect of this compound and a MEK inhibitor on the phosphorylation status of key proteins in the MAPK pathway.
-
Cell Lysis: Plate cells and treat with inhibitors as described for the cell viability assay. After the desired treatment time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-MEK (p-MEK), total MEK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Conclusion
The combination of this compound with a MEK inhibitor represents a promising therapeutic strategy to enhance anti-tumor efficacy and combat resistance. While direct comparative data for this specific combination is limited in the public domain, the experimental framework and data from analogous combinations, such as sorafenib and selumetinib, provide a robust blueprint for assessment. The methodologies outlined in this guide for evaluating in vitro cytotoxicity, in vivo tumor growth, and target pathway modulation are essential for a comprehensive preclinical evaluation of this and other combination therapies. Future studies directly comparing this compound and MEK inhibitor combinations are warranted to translate this promising strategy to the clinic.
References
In Vivo Efficacy of Raf265 Versus Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Raf265, a multi-kinase inhibitor, against standard chemotherapy, with a focus on melanoma. The data presented is compiled from preclinical studies to offer an objective overview of the therapeutic potential of this compound.
Executive Summary
This compound is an oral multi-kinase inhibitor that targets key drivers of tumor growth and angiogenesis, including BRAF (both wild-type and V600E mutant), c-RAF, and VEGFR2.[1][2] Standard chemotherapy for melanoma has historically relied on alkylating agents like dacarbazine. This guide synthesizes available in vivo data for this compound and dacarbazine in melanoma xenograft models. It is important to note that a direct head-to-head in vivo study comparing this compound and dacarbazine was not identified in the public domain. The data presented here is a compilation from separate studies, and direct comparison should be approached with caution due to variations in experimental design.
Data Presentation: In Vivo Efficacy
The following tables summarize the in vivo efficacy of this compound and dacarbazine in melanoma xenograft models from separate preclinical studies.
Table 1: In Vivo Efficacy of this compound in Patient-Derived Melanoma Xenografts
| Tumor ID | BRAF Status | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Responder Status | Reference |
| V01 | V600E | This compound | 40 mg/kg, daily | >50% | Responder | [3] |
| V05 | Wild-Type | This compound | 40 mg/kg, daily | >50% | Responder | [3] |
| V12 | V600E | This compound | 40 mg/kg, daily | <50% | Non-responder | [3] |
| V16 | Wild-Type | This compound | 40 mg/kg, daily | >50% | Responder | [3] |
| V21 | Wild-Type | This compound | 40 mg/kg, daily | >50% | Responder | [3] |
| V27 | V600K | This compound | 40 mg/kg, daily | <50% | Non-responder | [3] |
| V29 | Wild-Type | This compound | 40 mg/kg, daily | >50% | Responder | [3] |
Note: Tumor growth inhibition was defined as >50% reduction in tumor volume compared to the vehicle-treated control group at the end of the 30-day treatment period.[3]
Table 2: In Vivo Efficacy of Dacarbazine in Melanoma Xenograft Models
| Cell Line | Mouse Strain | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| B16F1 | C57BL/6 | Dacarbazine | 80 mg/kg, daily for 5 days | Not explicitly quantified, but less effective than axitinib | [4] |
| Human Melanoma | Nude Mice | Dacarbazine (nanoemulsion) | 0.1 mg/kg, every 2-3 days | 61% (intramuscular) | [5] |
| A375 (DTIC-resistant) | Nude Mice | Dacarbazine + Remodelin | 0.5 mg/kg DTIC, twice a week | Significant reduction in tumor volume compared to DTIC alone | Synergistic effect observed |
Note: The experimental conditions and methodologies across these studies with dacarbazine vary, making a direct comparison of efficacy challenging.
Experimental Protocols
This compound in Patient-Derived Melanoma Xenografts (Su et al., 2012) [3]
-
Animal Model: Female athymic nude mice (nu/nu), 4-6 weeks old.
-
Tumor Implantation: Freshly resected human metastatic melanoma tumors were cut into small fragments (2-3 mm³) and implanted orthotopically into the skin of the mice.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment and vehicle control groups. This compound was administered orally by gavage at a dose of 40 mg/kg daily for 30 days.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²) / 2.
-
Outcome Measures: The primary outcome was tumor growth inhibition. Responders were defined as having a >50% reduction in tumor volume compared to the control group at the end of treatment.
Dacarbazine in B16F1 Melanoma Xenograft Model (Unnamed Study) [4]
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: Subcutaneous inoculation of B16F1 melanoma cells.
-
Treatment: When tumors reached an average volume of 60-100 mm³, mice were randomized into treatment groups. Dacarbazine was administered intraperitoneally at a dose of 80 mg/kg daily for 5 days.
-
Tumor Measurement: Tumor length and width were measured daily with calipers.
-
Outcome Measures: Tumor volume and weight were measured at the end of the experiment.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound and the mechanism of action of dacarbazine.
Caption: this compound inhibits the RAS/RAF/MEK/ERK pathway and angiogenesis.
Caption: Dacarbazine's mechanism as a DNA alkylating agent.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for in vivo efficacy studies of anti-cancer agents in xenograft models.
Caption: General workflow for in vivo xenograft studies.
Discussion
The available preclinical data suggests that this compound demonstrates significant antitumor activity in patient-derived melanoma xenografts, including both BRAF mutant and wild-type tumors.[3] In one study, 7 out of 17 (41%) patient-derived melanoma tumors showed a response to this compound, with a notable response in 5 out of 8 (62.5%) BRAF wild-type tumors.[3] This suggests a broader spectrum of activity for this compound beyond just BRAF-mutant melanoma.
Dacarbazine, a long-standing standard of care, has shown modest efficacy in clinical settings.[6] The preclinical data for dacarbazine is more varied, with some studies showing limited single-agent activity.[4] However, novel formulations, such as nanoemulsions, have been shown to enhance its in vivo efficacy.[5] It is also important to consider that dacarbazine's mechanism of action, DNA alkylation, is fundamentally different from the targeted inhibition of signaling pathways by this compound.
A significant finding from the study by Su et al. (2012) is the efficacy of this compound in BRAF wild-type melanomas, a population with fewer targeted therapy options.[3] This is likely attributable to this compound's multi-kinase inhibitory profile, particularly its targeting of VEGFR2, which plays a crucial role in angiogenesis.
Conclusion
Based on the available, albeit non-comparative, in vivo data, this compound shows promise as a therapeutic agent for melanoma, with activity in both BRAF-mutant and wild-type tumors. Dacarbazine remains a relevant chemotherapy, but its efficacy appears to be more limited. A direct, head-to-head in vivo study is warranted to definitively compare the efficacy of this compound with dacarbazine and to better understand their respective roles in the treatment of melanoma. Such a study would provide crucial data for clinical trial design and patient stratification.
References
- 1. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoemulsion preparations of the anticancer drug dacarbazine significantly increase its efficacy in a xenograft mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the systemic treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Raf265 and Other RAF Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comprehensive comparison of Raf265 (CHIR-265) with other RAF inhibitors, focusing on the critical issue of cross-resistance. By examining experimental data and underlying mechanisms, this document aims to inform the strategic development of next-generation cancer treatments.
Introduction to RAF Inhibition and the Challenge of Resistance
The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, in a significant portion of melanomas and other cancers, has revolutionized treatment strategies. The development of selective BRAF inhibitors such as vemurafenib and dabrafenib has led to remarkable initial clinical responses. However, the efficacy of these targeted therapies is often short-lived due to the emergence of drug resistance.
Mechanisms of acquired resistance to selective BRAF inhibitors are multifaceted and often involve the reactivation of the MAPK (RAS-RAF-MEK-ERK) signaling pathway. Key resistance mechanisms include:
-
RAF Isoform Switching: Tumor cells can switch their dependency from BRAF to other RAF isoforms, such as C-RAF, to maintain downstream signaling.
-
RAS Mutations: Acquired mutations in NRAS or KRAS can reactivate the MAPK pathway upstream of RAF.
-
MEK Mutations: Mutations in the downstream kinase MEK1 can render cells resistant to upstream RAF inhibition.
-
BRAF Amplification and Splice Variants: Increased copies of the BRAF gene or the expression of alternative splice variants can overcome the inhibitory effects of drugs.
-
Activation of Bypass Pathways: Upregulation of parallel signaling pathways, such as the PI3K/AKT pathway, can promote cell survival independently of the MAPK pathway.
This compound emerges as a distinct player in this landscape. As a potent, orally bioavailable small-molecule inhibitor, it targets not only BRAF (both wild-type and V600E mutant) and C-RAF but also the vascular endothelial growth factor receptor 2 (VEGFR2).[1][2] This multi-targeted approach suggests that this compound may have the potential to overcome some of the resistance mechanisms that plague more selective BRAF inhibitors.
Comparative Efficacy and Cross-Resistance: The Data
A direct head-to-head comparison of the cross-resistance profiles of this compound, vemurafenib, and dabrafenib in a comprehensive panel of resistant cell lines is not extensively available in the public domain. However, by compiling data from various studies, we can infer the potential for cross-resistance and the unique activity of this compound.
In Vitro Efficacy of RAF Inhibitors in Sensitive Melanoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, vemurafenib, and dabrafenib in BRAF V600E-mutant melanoma cell lines that are sensitive to BRAF inhibition.
| Cell Line | BRAF Status | This compound IC50 (µM) | Vemurafenib IC50 (µM) | Dabrafenib IC50 (nM) |
| A375 | V600E | 0.04 - 0.2 | ~0.173 - 13.2 | ~9.5 |
| Malme-3M | V600E | 0.04 - 0.2 | N/A | N/A |
| WM-1799 | V600E | 0.04 - 0.2 | N/A | N/A |
| SK-MEL-28 | V600E | N/A | N/A | N/A |
| 397 | V600E | N/A | N/A | ~0.006 |
| 624.38 | V600E | N/A | N/A | ~12 |
Cross-Resistance Landscape
Studies have shown that melanoma cells that acquire resistance to one selective BRAF inhibitor, such as vemurafenib or dabrafenib, often exhibit cross-resistance to other selective BRAF inhibitors. This is frequently due to resistance mechanisms that reactivate the MAPK pathway in a manner that bypasses the need for the specific conformation of BRAF that these inhibitors target.
One of the key mechanisms of acquired resistance to vemurafenib is the upregulation of C-RAF activity, leading to MAPK pathway reactivation.[1] This provides a strong rationale for the potential efficacy of a pan-RAF inhibitor like this compound, which potently inhibits both B-RAF and C-RAF. By targeting C-RAF, this compound may be able to overcome this specific resistance mechanism.
While direct experimental evidence is limited, the multi-kinase inhibitory profile of this compound suggests it may be effective in some contexts where selective BRAF inhibitors fail. For instance, in preclinical models, pan-RAF inhibitors have demonstrated the ability to overcome resistance driven by RAS mutations or BRAF truncations.
Signaling Pathways and Mechanisms of Action
To visualize the interplay between RAF inhibitors and the MAPK signaling pathway, as well as the mechanisms of resistance, the following diagrams are provided.
References
Evaluating p-MEK as a Pharmacodynamic Biomarker for Raf265: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of phosphorylated MEK (p-MEK) as a pharmacodynamic (PD) biomarker for the multi-kinase inhibitor, Raf265. It compares p-MEK with other potential biomarkers within the MAPK signaling pathway and downstream cellular processes, supported by preclinical and clinical experimental data. This document aims to assist researchers in selecting the most appropriate biomarkers for preclinical studies and clinical trials involving this compound and similar RAF inhibitors.
Introduction to this compound
This compound (also known as CHIR-265) is an orally bioavailable small molecule that functions as a potent inhibitor of RAF kinases (including B-RAF, C-RAF, and B-RAF V600E) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] By targeting the RAF kinases, this compound aims to block the constitutively active RAS/RAF/MEK/ERK signaling pathway, which is a key driver in many human cancers, including melanoma.[3] Inhibition of VEGFR-2 provides an additional anti-angiogenic mechanism of action.[1][3] Given its mechanism, robust pharmacodynamic biomarkers are essential to confirm target engagement and to guide dose selection in clinical development.
The RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound directly inhibits RAF kinases, which in turn are responsible for the phosphorylation and activation of MEK1 and MEK2. Activated MEK (p-MEK) then phosphorylates and activates ERK1 and ERK2 (p-ERK), which go on to modulate the activity of numerous downstream substrates, including transcription factors that regulate the expression of proteins involved in cell cycle progression, such as Cyclin D1.
Figure 1: Simplified RAF/MEK/ERK signaling pathway and the point of intervention for this compound.
Comparative Analysis of Pharmacodynamic Biomarkers
The selection of a pharmacodynamic biomarker is critical for assessing the biological activity of a targeted therapy like this compound. An ideal biomarker should be sensitive, specific, and its modulation should correlate with the drug's mechanism of action and, ultimately, clinical response. Here, we compare p-MEK with its downstream effectors, p-ERK, Cyclin D1, and the proliferation marker Ki-67.
Quantitative Data Summary
The following table summarizes preclinical and clinical findings for the evaluated biomarkers in the context of this compound treatment.
| Biomarker | Preclinical Findings (Xenograft Models)[3] | Clinical Findings (NCT00304525)[4] | Rationale for Use |
| p-MEK | Substantial inhibition observed in responding tumors via Western blot.[3] | Data not explicitly reported in publicly available summaries. | Direct downstream target of RAF; its phosphorylation status is a proximal indicator of RAF kinase activity. |
| p-ERK | No significant inhibition observed in responding tumors via Western blot and IHC.[3] | Dose-dependent inhibition observed in on-treatment versus pretreatment IHC staining in 23 patients.[4] | Key downstream effector of the MAPK pathway; its inhibition is expected to correlate with anti-proliferative effects. |
| Cyclin D1 | Reduced levels observed in this compound responders.[3] | Data not explicitly reported in publicly available summaries. | A key cell cycle regulator downstream of the RAF/MEK/ERK pathway; its reduction indicates cell cycle arrest. |
| Ki-67 | Reduced staining in a statistically significant manner in the majority of responding tumors.[3] | Data not explicitly reported in publicly available summaries. | A well-established marker of cell proliferation; its reduction is a direct measure of the anti-proliferative effect of the drug. |
Discussion of Biomarker Performance
p-MEK: Preclinical data strongly support p-MEK as a robust and reliable proximal pharmacodynamic biomarker for this compound.[3] In a study using orthotopic implants of human melanoma tumors, this compound treatment led to a substantial inhibition of p-MEK in responding tumors.[3] This direct modulation confirms target engagement at the level of the RAF kinase. The lack of detailed p-MEK analysis in the published clinical trial results for this compound is a notable gap in the publicly available data.
p-ERK: There is a significant discrepancy between preclinical and clinical findings for p-ERK. The preclinical xenograft study showed no significant inhibition of p-ERK in this compound-responding tumors, suggesting that tumors might develop alternative mechanisms for ERK1/2 activation.[3] In contrast, the Phase I clinical trial (NCT00304525) reported dose-dependent p-ERK inhibition in patient tumor biopsies.[4] This could be due to differences in the models used, the timing of biopsy collection, or the sensitivity of the assays. The paradoxical activation of the MAPK pathway in certain contexts with some RAF inhibitors could also contribute to these conflicting observations. This discrepancy highlights the complexity of pathway signaling and the importance of using multiple biomarkers for a comprehensive assessment.
Cyclin D1 and Ki-67: Both Cyclin D1 and Ki-67 serve as valuable downstream biomarkers that reflect the ultimate biological effect of this compound on cell cycle progression and proliferation.[3] The reduction in both markers in responding preclinical models provides evidence of the drug's anti-proliferative activity.[3] While p-MEK indicates proximal target inhibition, changes in Cyclin D1 and Ki-67 are more indicative of a functional anti-tumor response.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate assessment of pharmacodynamic biomarkers. Below are representative protocols for the key assays discussed.
Western Blot for p-MEK and p-ERK in Tumor Lysates
This protocol is adapted from methodologies used in preclinical cancer research.
-
Tumor Lysate Preparation:
-
Excise tumors from vehicle- or this compound-treated animals and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by electrophoresis on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MEK (Ser217/221), total MEK, p-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Figure 2: Workflow for Western blot analysis of pharmacodynamic biomarkers.
Immunohistochemistry (IHC) for p-MEK, Ki-67, and Cyclin D1
This protocol provides a general framework for IHC staining of formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
-
Tissue Preparation:
-
Fix fresh tumor biopsies in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate through a graded series of ethanol to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath. The optimal method may vary depending on the antibody.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block or normal serum.
-
Incubate with the primary antibody (e.g., anti-p-MEK, anti-Ki-67, or anti-Cyclin D1) at the optimal dilution and temperature.
-
Wash with buffer (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based detection system.
-
Wash with buffer.
-
Develop the signal with a chromogen such as DAB, resulting in a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol to xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Slides are scanned and analyzed by a pathologist. For Ki-67 and Cyclin D1, a labeling index (percentage of positive tumor cells) is typically calculated. For p-MEK, the intensity and localization of staining are assessed.
-
Conclusion and Recommendations
Based on the available preclinical evidence, p-MEK is the most reliable proximal pharmacodynamic biomarker for assessing the direct target engagement of this compound. Its inhibition directly reflects the intended mechanism of action on the RAF kinase.
However, a comprehensive evaluation of this compound's biological activity should not rely on a single biomarker. It is recommended to employ a multi-biomarker approach:
-
p-MEK as the primary biomarker for proximal target engagement.
-
p-ERK should be assessed, but the results should be interpreted with caution due to the potential for pathway reactivation and the observed discrepancy between preclinical and clinical data.
-
Cyclin D1 and Ki-67 are essential downstream biomarkers to confirm the intended anti-proliferative effect of the drug and may correlate better with clinical outcomes.
For clinical trials, it is crucial to standardize biopsy collection times and assay methodologies to ensure the consistency and reliability of the pharmacodynamic data. Further investigation into the discordance between preclinical and clinical p-ERK results is warranted to better understand the complex signaling dynamics in response to RAF inhibition in patients.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Item - High nuclear cyclin D1 expression inversely correlates with Ki-67 and EDU proliferation markers post-p14ARF cell cycle âarrest. - Public Library of Science - Figshare [plos.figshare.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Cyclin D1 expression is correlated with cell differentiation and cell proliferation in oral squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Raf265 and Dabrafenib for Targeted Cancer Therapy
A detailed guide for researchers and drug development professionals on the preclinical and clinical profiles of the multi-kinase inhibitor Raf265 and the selective BRAF inhibitor Dabrafenib.
In the landscape of targeted cancer therapies, particularly for BRAF-mutant malignancies such as melanoma, a deep understanding of the nuances between different kinase inhibitors is paramount for advancing novel treatment strategies. This guide provides a comprehensive comparative analysis of two notable RAF inhibitors: this compound (CHIR-265), a multi-kinase inhibitor, and Dabrafenib (GSK2118436), a selective BRAF inhibitor. This comparison delves into their mechanisms of action, preclinical efficacy, and clinical outcomes, supported by experimental data and detailed methodologies to inform further research and development.
Mechanism of Action and Target Specificity
The fundamental difference between this compound and Dabrafenib lies in their target selectivity, which dictates their mechanism of action and overall pharmacological profile.
Dabrafenib is a potent and highly selective ATP-competitive inhibitor of the RAF kinase family, with a particular affinity for the mutated BRAF V600E, V600K, and V600D isoforms.[1][2] Its primary mechanism of action is the disruption of the constitutively activated MAPK (RAS/RAF/MEK/ERK) signaling pathway in cancer cells harboring these specific BRAF mutations.[1] By inhibiting BRAF, Dabrafenib prevents the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[3]
This compound , in contrast, is a multi-kinase inhibitor. While it potently inhibits both wild-type and V600E mutant BRAF, it also targets other kinases crucial for tumor growth and survival, most notably c-Raf and the vascular endothelial growth factor receptor 2 (VEGFR-2).[4][5] This dual action suggests that this compound not only disrupts the MAPK pathway but may also exert anti-angiogenic effects by inhibiting VEGFR-2, potentially offering a broader therapeutic window.[4]
Preclinical Activity: A Head-to-Head Look
Direct preclinical studies comparing this compound and Dabrafenib are scarce. However, by examining their individual preclinical data, a comparative picture emerges.
Biochemical Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Dabrafenib against key kinases, providing insight into their potency and selectivity.
| Kinase | This compound (IC50, nM) | Dabrafenib (IC50, nM) |
| BRAF V600E | 3-60[6] | 0.6[7] |
| Wild-type BRAF | 3-60[6] | 3.2[2] |
| c-Raf | 3-60[6] | 5.0[2] |
| VEGFR-2 | 30 (EC50)[6] | >1000 |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in assay conditions.
Cellular Proliferation Assays
The anti-proliferative activity of both compounds has been extensively evaluated in various cancer cell lines, particularly those harboring BRAF mutations.
| Cell Line (BRAF status) | This compound (IC50) | Dabrafenib (IC50) |
| A375 (V600E) | 0.14 µM[6] | 8 nM[8] |
| SK-MEL-28 (V600E) | 0.14 µM[6] | 3 nM[8] |
| MALME-3M (V600E) | 0.14 µM[6] | Not Reported |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in assay conditions.
In Vivo Tumor Xenograft Models
Both inhibitors have demonstrated significant anti-tumor activity in mouse xenograft models using human melanoma cell lines.
This compound: In an A375M xenograft model, oral administration of this compound at 100 mg/kg resulted in tumor regression.[9] A separate study using orthotopic implants of patient-derived melanoma tumors showed that this compound (40 mg/kg, daily) led to significant growth inhibition in 7 out of 17 tumors, with responses observed in both BRAF-mutant and wild-type tumors.[10]
Dabrafenib: In an A375 human melanoma xenograft model, daily oral administration of Dabrafenib at 31.5 mg/kg resulted in tumor shrinkage.[11]
Clinical Trials and Outcomes
The clinical development paths of this compound and Dabrafenib have been distinct, reflecting their different target profiles and efficacy.
This compound: A first-in-human Phase I/II clinical trial (NCT00304525) evaluated this compound in patients with locally advanced or metastatic melanoma.[12] The maximum tolerated dose (MTD) was determined to be 48 mg once daily.[13] Among 66 evaluable patients, an objective response was observed in 12.1%, with responses seen in both BRAF-mutant and BRAF wild-type patients.[13] However, the overall level of efficacy was not deemed sufficient for further development in this indication, and the trial was terminated.[14]
Dabrafenib: Dabrafenib, in combination with the MEK inhibitor Trametinib, has undergone extensive clinical evaluation and is an approved therapy for BRAF V600-mutant melanoma. The COMBI-v trial, a Phase III study, directly compared Dabrafenib plus Trametinib to Vemurafenib (another BRAF inhibitor) monotherapy.[15] The combination therapy demonstrated a significant improvement in overall survival (OS) and progression-free survival (PFS).[15]
| Clinical Trial | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound Phase I/II | This compound Monotherapy | 12.1%[13] | Not Reported | Not Reported |
| COMBI-v (Phase III) | Dabrafenib + Trametinib | 64%[16] | 11.4 months[16] | 25.6 months[15] |
| COMBI-v (Phase III) | Vemurafenib Monotherapy | 51%[16] | 7.3 months[16] | 18.0 months[15] |
Note: Data from different clinical trials are not directly comparable due to differences in study design, patient populations, and endpoints.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments used in the evaluation of this compound and Dabrafenib.
Biochemical Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, is commonly used. The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
Materials: Recombinant kinase (e.g., BRAF V600E), kinase buffer, ATP, fluorescently labeled substrate (e.g., MAP2K1), europium-labeled anti-tag antibody, test compounds (this compound, Dabrafenib), and 384-well plates.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase and the test compound and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 1 hour) at room temperature.
-
Stop the reaction and detect the signal by adding a solution containing a terbium-labeled antibody that recognizes the phosphorylated substrate.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.[17]
-
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the impact of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.[18]
-
Materials: Melanoma cell lines (e.g., A375), cell culture medium, fetal bovine serum (FBS), 96-well plates, MTT reagent, and a solubilizing agent (e.g., DMSO or a detergent solution).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[19][20]
-
Western Blotting for MAPK Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, to confirm the on-target effect of the inhibitors.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins.
-
Materials: Cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer, primary antibodies (e.g., anti-pERK, anti-total ERK), and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Procedure:
-
Treat cells with the inhibitors for a specified time, then lyse the cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., pERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.[21][22]
-
In Vivo Melanoma Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human melanoma cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.
-
Materials: Immunocompromised mice (e.g., nude mice), human melanoma cells (e.g., A375), cell culture medium, and the test compound formulated for oral administration.
-
Procedure:
-
Subcutaneously inject a suspension of A375 cells into the flank of each mouse.[23]
-
Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., by oral gavage) according to a predetermined schedule and dose.[11][24]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, the tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pERK).[24]
-
Conclusion
The comparative analysis of this compound and Dabrafenib highlights two distinct strategies for targeting the RAF-MAPK pathway. Dabrafenib's high selectivity for mutant BRAF has led to its successful clinical development as part of a combination therapy that is now a standard of care for BRAF-mutant melanoma. Its focused mechanism of action provides significant efficacy in a genetically defined patient population.
This compound, with its broader kinase inhibition profile including VEGFR-2, represents an alternative approach that could potentially address resistance mechanisms and impact tumor angiogenesis. While its clinical development in melanoma was halted, the preclinical data and the responses observed in both BRAF-mutant and wild-type tumors suggest that multi-kinase inhibitors may have a role in other cancer types or in combination with other agents.
For researchers and drug development professionals, the choice between a selective and a multi-targeted inhibitor depends on the specific therapeutic context, including the tumor type, the genetic landscape of the disease, and the potential for combination therapies. This guide provides the foundational data and methodologies to inform such critical decisions in the ongoing effort to develop more effective cancer treatments.
References
- 1. Comparison of dabrafenib and trametinib combination therapy with vemurafenib monotherapy on health-related quality of life in patients with unresectable or metastatic cutaneous BRAF Val600-mutation-positive melanoma (COMBI-v): results of a phase 3, open-label, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 3. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. RAF 265 (CAS 927880-90-8): R&D Systems [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits the Growth of Advanced Human Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A first-in-human phase I, multicenter, open-label, dose-escalation study of the oral RAF/VEGFR-2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. novctrd.com [novctrd.com]
- 15. Dabrafenib/Trametinib Combo Improves OS Versus Vemurafenib in Advanced Melanoma - Melanoma Research Victoria [melanomaresearchvic.com.au]
- 16. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. 2.10. Cell Viability—MTT Assay [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 24. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validating the Dual Inhibition of RAF and VEGFR-2 by Raf265: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Raf265 (CHIR-265), a potent dual inhibitor of RAF kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with other relevant targeted therapies. The information presented is supported by preclinical experimental data to validate its dual mechanism of action.
Introduction to this compound
This compound is an orally bioavailable small molecule that has demonstrated significant potential in cancer therapy by simultaneously targeting two critical pathways involved in tumor growth and proliferation.[1][2] It inhibits the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell division.[1][2] Concurrently, this compound inhibits VEGFR-2, a key mediator of angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.[1][2][3] This dual inhibition strategy offers a comprehensive approach to cancer treatment by directly targeting tumor cells and their supportive microenvironment.
Comparative Performance Data
The following tables summarize the in vitro and cellular inhibitory activities of this compound in comparison to other well-established kinase inhibitors. This quantitative data allows for a direct assessment of the potency and selectivity of this compound.
Table 1: In Vitro Kinase Inhibition (IC50 nM)
| Inhibitor | B-RAF (V600E) | c-RAF | VEGFR-2 |
| This compound | 3-60 | 3-60 | - |
| Sorafenib | 22 | 6 | 90 |
| Vemurafenib | 31 | 48 | >10,000 |
| Regorafenib | - | 2.5 | 4.2 |
| Lenvatinib | - | - | 5 |
Note: IC50 values are compiled from various preclinical studies and may have been determined under different experimental conditions.
Table 2: Cellular Activity (EC50/IC50 nM)
| Inhibitor | Cell Line | Target Inhibition | Value (nM) |
| This compound | - | VEGFR-2 Phosphorylation | 30 |
| This compound | Melanoma Cells (B-RAF V600E) | Cell Proliferation | 40-200 |
| Sorafenib | - | VEGFR-2 Autophosphorylation | - |
| Vemurafenib | HT29 (B-RAF V600E) | pERK Inhibition | 67 |
| Lenvatinib | HUVEC | VEGF-induced Proliferation | 3.4 |
Note: This table presents a selection of reported cellular activities. The specific cell lines and assays used can influence the results.
Experimental Validation of Dual Inhibition
The dual inhibitory action of this compound has been validated through a series of preclinical experiments, including in vitro kinase assays, cellular assays, and in vivo tumor models.
Experimental Protocols
1. RAF Kinase Inhibition Assay:
-
Objective: To determine the in vitro inhibitory activity of this compound against RAF kinases.
-
Methodology:
-
Recombinant RAF kinase (e.g., B-RAF V600E, c-RAF) and its substrate MEK are combined in an assay buffer (e.g., 50 mM Tris, pH 7.5, 15 mM MgCl2, 0.1 mM EDTA, 1 mM DTT).
-
Serial dilutions of this compound (typically in DMSO) are added to the kinase/substrate mixture.
-
The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., ³³P-ATP).
-
The reaction is allowed to proceed for a defined period (e.g., 45-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop reagent (e.g., 30 mM EDTA).
-
The amount of phosphorylated MEK is quantified, typically through scintillation counting, to determine the inhibitory effect of this compound. The IC50 value is then calculated.
-
2. VEGFR-2 Kinase Inhibition Assay:
-
Objective: To determine the in vitro inhibitory activity of this compound against VEGFR-2.
-
Methodology:
-
A master mix containing 5x kinase buffer, ATP, and a generic tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1) is prepared.[4]
-
Serial dilutions of this compound are added to the wells of a 96-well plate.[4]
-
The reaction is initiated by the addition of purified recombinant VEGFR-2 kinase.[4]
-
The plate is incubated at 30°C for 45 minutes to allow the kinase reaction to proceed.[4]
-
A kinase detection reagent (e.g., Kinase-Glo™ MAX) is added to each well, which measures the amount of ATP remaining in the well.[4]
-
Luminescence is measured using a microplate reader. A decrease in luminescence indicates inhibition of VEGFR-2 activity.[4] The IC50 value is calculated from the dose-response curve.
-
3. Cellular Proliferation Assay (MTT Assay):
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., melanoma cell lines with B-RAF mutations) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
4. In Vivo Xenograft Tumor Model:
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human tumor cells (e.g., A375M melanoma cells) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess biomarkers of RAF pathway inhibition (e.g., phospho-ERK) and angiogenesis (e.g., CD31).
-
Signaling Pathways and Mechanism of Action
The dual inhibitory nature of this compound is a key aspect of its therapeutic potential. The following diagrams illustrate the targeted signaling pathways and the experimental workflow for validating its dual action.
Caption: Dual inhibition of RAF and VEGFR-2 signaling pathways by this compound.
Caption: Experimental workflow for validating the dual inhibition of this compound.
Caption: Logical relationship of this compound's dual-targeting mechanism.
Conclusion
The preclinical data strongly support the characterization of this compound as a potent dual inhibitor of RAF kinases and VEGFR-2. Its ability to simultaneously target key drivers of tumor cell proliferation and angiogenesis provides a solid rationale for its continued investigation as a promising anti-cancer therapeutic. The comparative data presented in this guide highlight its distinct profile relative to other kinase inhibitors, underscoring the potential advantages of its dual-targeting mechanism. Further clinical evaluation is warranted to fully elucidate its therapeutic efficacy in various cancer types.
References
Safety Operating Guide
Proper Disposal of Raf265 (Sorafenib): A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the kinase inhibitor Raf265, ensuring the safety of laboratory personnel and environmental protection.
This compound, also known as Sorafenib, is a potent kinase inhibitor used in cancer research. As with many antineoplastic agents, it is classified as a hazardous substance, necessitating strict procedures for its handling, storage, and disposal. Adherence to these protocols is crucial to mitigate risks to researchers and prevent environmental contamination. This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1][2].
Hazard and Safety Information
Proper personal protective equipment (PPE) is the first line of defense when handling this compound. This includes, but is not limited to, lab coats, safety goggles, and double gloves (nitrile or latex)[2]. All manipulations of the compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to avoid inhalation of dust or aerosols[2].
Key Hazard and Precautionary Data:
| Hazard Category | GHS Classification | Precautionary Measures |
| Acute Toxicity | Category 4 (Oral) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor[1]. |
| Aquatic Hazard | Category 1 (Acute & Chronic) | Avoid release to the environment. Collect spillage. Very toxic to aquatic life with long-lasting effects[1][2]. |
| Storage | Not specified | Store in a tightly sealed container in a cool, well-ventilated area, away from strong oxidizing agents[3]. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and associated waste is through a licensed hazardous waste management service, typically involving incineration[4]. There is no universally accepted method for the chemical deactivation of all antineoplastic agents, and studies indicate that sorafenib is relatively stable, making chemical degradation in a standard laboratory setting challenging[5][6].
Waste Segregation and Collection:
-
Identify Waste Type: Distinguish between "trace" and "bulk" contaminated waste.
-
Trace Waste: Items with minimal residual contamination (less than 3% of original content), such as empty vials, gloves, bench paper, and pipette tips.
-
Bulk Waste: Unused or expired this compound, solutions containing the compound, and materials used to clean up significant spills[3].
-
-
Use Designated Containers:
-
Trace Waste: Dispose of in designated yellow chemotherapy waste containers[4][5]. Sharps (needles, scalpels) must be placed in a yellow, puncture-resistant sharps container specifically for chemotherapy waste[2].
-
Bulk Waste: This is considered hazardous chemical waste and must be collected in a designated black RCRA (Resource Conservation and Recovery Act) hazardous waste container[4][5]. Do not mix this waste with other chemical or biological waste streams[5].
-
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," "Chemotherapy Waste," or "Antineoplastic Waste" as appropriate.
-
Store sealed waste containers in a designated, secure satellite accumulation area until they are collected by your institution's Environmental Health & Safety (EH&S) department or a licensed waste contractor.
-
Experimental Workflow: Spill Decontamination
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Secure the Area: Cordon off the affected area to prevent further spread.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double chemotherapy-grade gloves.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with absorbent pads to avoid aerosolization.
-
For liquid spills: Cover with absorbent pads or other inert absorbent material[7].
-
-
Clean the Area:
-
Working from the outside in, carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in the black bulk hazardous waste container.
-
Decontaminate the spill surface by thoroughly cleaning with a detergent solution, followed by a rinse with clean water[2].
-
-
Dispose of Waste: All materials used for cleanup, including the outer pair of gloves, must be disposed of as bulk chemotherapy waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EH&S department as per your institution's policy.
Below is a diagram illustrating the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Guide for Raf265 (Sorafenib)
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Raf265, also known as Sorafenib. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloves | Wear two pairs of nitrile or latex gloves.[1][2] |
| Body | Protective Clothing | A disposable gown tested for use with hazardous drugs, a lab coat, or scrubs should be worn.[1][2] Contaminated garments should be disposed of as hazardous waste.[1] |
| Eyes | Eye Protection | Safety glasses with side shields or goggles are mandatory.[1] A face shield should be used in situations with a risk of splashing.[2] |
| Respiratory | Respiratory Protection | An N100 respirator is recommended if engineering controls like a chemical fume hood are not available or insufficient.[1] |
| Feet | Footwear | Closed-toe shoes are required at all times in the laboratory.[1] |
Engineering Controls
To further minimize exposure, all work with this compound powder should be conducted in a chemical fume hood.[1] When working with this compound solutions that may be aerosolized, a chemical fume hood or a Class II, B2 Biosafety Cabinet should be used.[1]
Operational Plan: Handling and Preparation Protocol
Adherence to a strict protocol is necessary to ensure safety during the handling and preparation of this compound.
Preparation:
-
Gather all necessary materials: This includes the calculated amount of this compound, appropriate solvents, calibrated weighing equipment, and all required PPE.
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
Weighing and Solubilization:
-
Perform in a fume hood: All weighing of powdered this compound and preparation of solutions must occur within a certified chemical fume hood to prevent inhalation of the powder.[1][3]
-
Use appropriate tools: Use a dedicated spatula and weigh boat for handling the powder.
-
Dissolve carefully: Add the solvent to the weighed this compound powder slowly to avoid splashing.
Post-Handling:
-
Decontaminate: Wipe down the work area within the fume hood, the exterior of the primary container, and any equipment used with an appropriate deactivating agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in the designated hazardous waste container.
-
Wash hands: Thoroughly wash hands with soap and water after removing gloves.[4]
Disposal Plan
Proper disposal of this compound and all associated materials is critical to prevent environmental contamination and accidental exposure.
-
Unused Compound: Empty containers and any unused this compound must be disposed of as hazardous waste.[1] Do not discard in the regular trash or pour down the drain.[4]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container.[1]
-
Animal Bedding and Waste: For up to 10 days after the last treatment, animal waste and bedding should be handled within a chemical fume hood or a Class II, B2 BSC and disposed of as hazardous waste.[1]
Signaling Pathway of this compound
This compound is a multi-kinase inhibitor that targets key components of signaling pathways involved in tumor cell proliferation and angiogenesis.[5][6][7] The diagram below illustrates the primary mechanism of action of this compound.
Caption: Mechanism of action of this compound, inhibiting B-Raf and VEGFR-2.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for the safe handling of this compound.
References
- 1. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 2. brainly.com [brainly.com]
- 3. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 4. ncoda.org [ncoda.org]
- 5. This compound | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
